molecular formula C8H5NO2 B577703 2-Ethynyl-isonicotinic acid CAS No. 1240618-14-7

2-Ethynyl-isonicotinic acid

Cat. No.: B577703
CAS No.: 1240618-14-7
M. Wt: 147.13 g/mol
InChI Key: DRTFNCQGQSHJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-isonicotinic acid is a functionalized pyridinecarboxylic acid derivative that serves as a versatile building block in scientific research, particularly in medicinal chemistry and materials science. Its structure combines the isonicotinic acid core, a scaffold with a proven history in pharmaceuticals , with a terminal ethynyl group that enables further synthetic modification via click chemistry or metal-catalyzed cross-coupling reactions. In drug discovery, this compound is a valuable precursor for designing novel enzyme inhibitors. Researchers utilize it to create potential small-molecule therapeutics, building upon the established role of isonicotinic acid derivatives as key components in FDA-approved drugs and investigational compounds . The molecule's rigid geometry and ability to coordinate with metal ions also make it a ligand of interest in coordination chemistry for constructing metal-organic frameworks (MOFs) and coordination polymers with potential catalytic or photophysical properties . The ethynyl group provides a strategic handle for chemists to linearly extend molecular architectures or attach the core to other complex systems, facilitating the exploration of new chemical space for pharmaceutical and functional material applications .

Properties

CAS No.

1240618-14-7

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

2-ethynylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H5NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h1,3-5H,(H,10,11)

InChI Key

DRTFNCQGQSHJCR-UHFFFAOYSA-N

SMILES

C#CC1=NC=CC(=C1)C(=O)O

Canonical SMILES

C#CC1=NC=CC(=C1)C(=O)O

Synonyms

2-Ethynyl-isonicotinic acid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethynyl-isonicotinic Acid (CAS 1240618-14-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-isonicotinic acid, a derivative of isonicotinic acid, is a molecule of significant interest in medicinal chemistry and materials science. The presence of both a carboxylic acid and a terminal alkyne on a pyridine scaffold provides a versatile platform for the synthesis of complex molecular architectures. The isonicotinic acid moiety is a well-established pharmacophore found in several drugs, notably the anti-tuberculosis agent isoniazid. The ethynyl group, a highly reactive functional group, opens avenues for various coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and potential applications of 2-Ethynyl-isonicotinic acid, serving as a valuable resource for professionals in drug discovery and chemical research.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Ethynyl-isonicotinic acid is presented in the table below. While experimental data is limited, predicted values from reliable sources offer valuable insights into its characteristics.

PropertyValueSource
CAS Number 1240618-14-7ChemicalBook[4]
Molecular Formula C₈H₅NO₂-
Molecular Weight 147.13 g/mol -
Boiling Point (Predicted) 422.0 ± 30.0 °CChemicalBook[4]
Density (Predicted) 1.32 ± 0.1 g/cm³ChemicalBook[4]
pKa (Predicted) 3.16 ± 0.10ChemicalBook[4]

Synthesis and Purification

The synthesis of 2-Ethynyl-isonicotinic acid can be achieved through a multi-step process, typically involving a Sonogashira coupling reaction followed by deprotection and hydrolysis. A plausible and efficient synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection & Hydrolysis 2-Chloro-isonicotinic_acid 2-Chloro-isonicotinic acid Ester Ethyl 2-chloro-isonicotinate 2-Chloro-isonicotinic_acid->Ester EtOH, H₂SO₄ (cat.), Reflux Coupled_product Ethyl 2-((trimethylsilyl)ethynyl)isonicotinate Ester->Coupled_product Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C TMS_acetylene Ethynyltrimethylsilane TMS_acetylene->Coupled_product Final_product 2-Ethynyl-isonicotinic acid Coupled_product->Final_product 1) K₂CO₃, MeOH 2) LiOH, THF/H₂O 3) HCl (aq)

Caption: Proposed synthetic workflow for 2-Ethynyl-isonicotinic acid.

Experimental Protocol: Synthesis of 2-Ethynyl-isonicotinic acid

Step 1: Esterification of 2-Chloro-isonicotinic acid

  • To a solution of 2-chloro-isonicotinic acid (1 equivalent) in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-chloro-isonicotinate.

Step 2: Sonogashira Coupling

  • To a solution of ethyl 2-chloro-isonicotinate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dioxane, add ethynyltrimethylsilane (1.2 equivalents).

  • Add triethylamine (2.5 equivalents) as a base.

  • Degas the solution with argon or nitrogen for 15-20 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents) and copper(I) iodide (CuI) (0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture at 60-70 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-((trimethylsilyl)ethynyl)isonicotinate.

Step 3: Deprotection and Hydrolysis

  • Dissolve the purified ethyl 2-((trimethylsilyl)ethynyl)isonicotinate (1 equivalent) in methanol.

  • Add potassium carbonate (2 equivalents) and stir the mixture at room temperature for 1-2 hours to effect the deprotection of the trimethylsilyl (TMS) group.[5][6] The progress of the reaction can be monitored by TLC.

  • Once the deprotection is complete, add a solution of lithium hydroxide (2-3 equivalents) in a mixture of THF and water.

  • Stir the reaction mixture at room temperature until the ester hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture to a pH of approximately 3-4 with dilute hydrochloric acid.

  • The resulting precipitate, 2-Ethynyl-isonicotinic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Reactivity and Synthetic Utility

The bifunctional nature of 2-Ethynyl-isonicotinic acid makes it a valuable building block in organic synthesis.

Reactions of the Ethynyl Group

The terminal alkyne is the most reactive site for further functionalization.

  • Click Chemistry: The most prominent reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups.[1][7]

Click_Chemistry Ethynyl_Isonicotinic_Acid 2-Ethynyl-isonicotinic acid Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Ethynyl_Isonicotinic_Acid->Triazole_Product Cu(I) catalyst Organic_Azide R-N₃ Organic_Azide->Triazole_Product

Caption: CuAAC reaction of 2-Ethynyl-isonicotinic acid.

  • Sonogashira Coupling: The terminal alkyne can be further coupled with aryl or vinyl halides in a subsequent Sonogashira reaction to generate more complex structures.

  • Other Alkyne Reactions: The ethynyl group can also participate in other classical alkyne reactions such as hydration, hydrogenation, and various cycloaddition reactions.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations:

  • Esterification: Formation of esters for prodrug strategies or to modify solubility.

  • Amide Coupling: Reaction with amines to form amides, a common linkage in bioactive molecules.

  • Reduction: Reduction to the corresponding alcohol.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for 2-Ethynyl-isonicotinic acid is not widely published, its structural motifs suggest significant potential in several areas of research.

Antitubercular Agents

Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment. The introduction of an ethynyl group at the 2-position offers a novel vector for chemical modification. This allows for the synthesis of new libraries of isoniazid analogs with potentially improved efficacy against drug-resistant strains of Mycobacterium tuberculosis.[8][9][10][11] The ethynyl group can be used to append various moieties that may enhance cell wall penetration, inhibit key enzymes, or overcome resistance mechanisms.

Anticancer Agents

Derivatives of nicotinic and isonicotinic acid have been investigated for their anticancer properties.[12][13][14][15] The ability to readily synthesize diverse libraries of compounds from 2-Ethynyl-isonicotinic acid via click chemistry makes it an attractive starting point for the discovery of novel anticancer agents. The resulting triazole-containing compounds can be screened against a wide range of cancer cell lines and molecular targets.

Materials Science

The rigid, linear nature of the ethynyl group and the coordinating ability of the pyridine nitrogen and carboxylate group make 2-Ethynyl-isonicotinic acid a potential building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with interesting electronic and photophysical properties.

Analytical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ ~13.5 ppm (s, 1H): Carboxylic acid proton.

  • δ ~8.7 ppm (d, 1H): Proton at position 6 of the pyridine ring.

  • δ ~7.9 ppm (d, 1H): Proton at position 5 of the pyridine ring.

  • δ ~7.6 ppm (dd, 1H): Proton at position 3 of the pyridine ring.

  • δ ~4.5 ppm (s, 1H): Acetylenic proton.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

  • δ ~165 ppm: Carboxylic acid carbon.

  • δ ~151 ppm: C4 of the pyridine ring.

  • δ ~150 ppm: C6 of the pyridine ring.

  • δ ~140 ppm: C2 of the pyridine ring.

  • δ ~127 ppm: C5 of the pyridine ring.

  • δ ~124 ppm: C3 of the pyridine ring.

  • δ ~83 ppm: Acetylenic carbon attached to the ring.

  • δ ~81 ppm: Terminal acetylenic carbon.

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions. Online NMR prediction tools can provide more detailed analyses.[16][17][18][19]

Mass Spectrometry (MS)

In mass spectrometry, 2-Ethynyl-isonicotinic acid is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and potentially cleavage of the ethynyl group.[20][21][22][23]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 2-Ethynyl-isonicotinic acid.

  • Hazard Statements: Based on data for related compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[24][25]

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash hands thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves/protective clothing/eye protection/face protection.

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • Store in a well-ventilated place. Keep container tightly closed.

    • Store locked up.

    • Dispose of contents/container in accordance with local/regional/national/international regulations.

Always consult the material safety data sheet (MSDS) from the supplier for the most current and comprehensive safety information.

Conclusion

2-Ethynyl-isonicotinic acid is a highly versatile and promising building block for researchers in drug discovery and materials science. Its unique combination of a biologically relevant isonicotinic acid core and a reactive ethynyl handle provides a powerful platform for the synthesis of novel compounds with a wide range of potential applications. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential uses, aiming to facilitate its application in cutting-edge research and development.

References

  • Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions. Retrieved February 9, 2026, from [Link]

  • SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Advances in Drug Discovery of New Antitubercular Multidrug-Resistant Compounds. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.
  • PMC - NIH. (n.d.). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Retrieved February 9, 2026, from [Link]

  • PMC - NIH. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Request PDF. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Retrieved February 9, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved February 9, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved February 9, 2026, from [Link]

  • PubMed. (2023). Pyrimidine derivatives with antitubercular activity. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved February 9, 2026, from [Link]

  • UCL Discovery. (n.d.). Pyrimidine derivatives with antitubercular activity. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Retrieved February 9, 2026, from [Link]

  • Reddit. (2023). Struggling with TMS deprotection for weeks. Retrieved February 9, 2026, from [Link]

  • MDPI. (2023). Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships. Retrieved February 9, 2026, from [Link]

  • Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved February 9, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes | Request PDF. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ) | Download Scientific Diagram. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved February 9, 2026, from [Link]

  • PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved February 9, 2026, from [Link]

  • UAB. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved February 9, 2026, from [Link]

  • Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved February 9, 2026, from [Link]

  • West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved February 9, 2026, from [Link]

  • SD Fine-Chem. (n.d.). Chemwatch GHS SDS in English (European) 45912. Retrieved February 9, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative:... | Download Scientific Diagram. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Determination of enantiomeric purity of nicotine in pharmaceutical preparations by 13C-NMR in the presence of a chiral lanthanide shift reagent. Retrieved February 9, 2026, from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved February 9, 2026, from [Link]

Sources

A Technical Guide to 2-Ethynylpyridine-4-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Ethynylpyridine-4-carboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid pyridine core, coupled with the orthogonal reactivity of the alkyne and carboxylic acid functional groups, makes it a highly valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, validated synthesis protocols, and key applications, with a particular focus on its role as a versatile linker in advanced drug development, such as in Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Physicochemical Properties

2-Ethynylpyridine-4-carboxylic acid possesses a unique structural arrangement where a pyridine ring is substituted at the 2-position with an ethynyl (alkyne) group and at the 4-position with a carboxylic acid. This arrangement confers distinct reactivity at three key sites: the nucleophilic pyridine nitrogen, the terminal alkyne for cycloaddition or coupling reactions, and the carboxylic acid for amide bond formation or esterification.

Key Physicochemical Data

The fundamental properties of 2-ethynylpyridine-4-carboxylic acid are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
Molecular Formula C₈H₅NO₂[1]
Molecular Weight 147.13 g/mol [1]
Predicted pKa 3.43 ± 0.10[1]
Predicted Density 1.32 ± 0.1 g/cm³[1]
Predicted Boiling Point 337.7 ± 27.0 °C[1]

Note: Experimental values for properties like melting point and solubility can vary based on purity and crystalline form. Researchers should verify these parameters on their own material.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-ethynylpyridine-4-carboxylic acid. The expected spectral features are derived from the distinct functional groups present in the molecule.

  • ¹H NMR: The proton of the carboxylic acid is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm region.[2] The protons on the pyridine ring will appear in the aromatic region (typically 7-9 ppm), and the acetylenic proton will resonate in its characteristic region (around 3-4 ppm).

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing between 160-180 ppm.[2] The carbons of the pyridine ring and the alkyne group will have distinct signals in the 110-150 ppm and 70-90 ppm ranges, respectively.

  • Infrared (IR) Spectroscopy: The molecule will exhibit a strong, broad O-H stretching absorption from the carboxylic acid dimer, typically spanning 2500-3300 cm⁻¹.[2] A sharp C≡C stretch for the terminal alkyne will be visible around 2100-2200 cm⁻¹, and a strong C=O stretch for the carbonyl group will appear near 1710 cm⁻¹.[2]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 147.13. Common fragmentation patterns may include the loss of the carboxyl group (M-45) or hydroxyl group (M-17).[2]

Synthesis and Purification

The synthesis of 2-ethynylpyridine-4-carboxylic acid typically involves a Sonogashira cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

Recommended Synthesis Workflow

The following diagram illustrates a common synthetic route starting from a di-substituted pyridine precursor.

SynthesisWorkflow start_material 2-Halo-pyridine-4-carboxylic acid ester (e.g., 2-Bromo or 2-Iodo) intermediate TMS-protected intermediate start_material->intermediate Sonogashira Coupling Pd(PPh₃)₂, CuI, Base (e.g., TEA) reagent Trimethylsilylacetylene (TMSA) deprotection Deprotection intermediate->deprotection Base (e.g., K₂CO₃) or Fluoride (TBAF) hydrolysis Ester Hydrolysis deprotection->hydrolysis Acid or Base (e.g., LiOH, HCl) product 2-Ethynylpyridine-4-carboxylic acid hydrolysis->product PROTAC_Concept cluster_0 cluster_1 POI_Ligand Protein of Interest (POI) Binding Moiety (with -NH₂ group) Linker 2-Ethynylpyridine -4-carboxylic acid POI_Ligand->Linker Amide Bond Formation E3_Ligand E3 Ligase Binding Moiety (with -N₃ group) Linker->E3_Ligand Click Chemistry (CuAAC Reaction) PROTAC PROTAC Molecule

Sources

2-Ethynyl-isonicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and experimental applications of 2-Ethynyl-isonicotinic acid . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's utility as a "click-ready" scaffold for fragment-based drug design (FBDD) and bioconjugation.[1]

Molecular Scaffold for Click Chemistry & Pharmacophore Optimization

Executive Summary

2-Ethynyl-isonicotinic acid (also known as 2-ethynylpyridine-4-carboxylic acid) is a bifunctional pyridine derivative characterized by a carboxylic acid at the C4 position and a terminal alkyne at the C2 position.

This molecule serves as a critical heterobifunctional linker in drug development. The carboxylic acid moiety allows for amide coupling (e.g., to lysine residues or N-terminal amines), while the ethynyl group provides a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its rigid pyridine core makes it an ideal spacer for PROTACs (Proteolysis Targeting Chimeras) and Metal-Organic Frameworks (MOFs).

Physicochemical Profile

The following data is derived from stoichiometric calculation and structural topology.

PropertyValueNotes
IUPAC Name 2-Ethynylpyridine-4-carboxylic acidSystematic nomenclature
Molecular Formula C₈H₅NO₂
Molecular Weight 147.13 g/mol Monoisotopic Mass: 147.0320
Structure Pyridine ring substituted with -COOH (C4) and -C≡CH (C2)
SMILES O=C(O)c1ccnc(C#C)c1Useful for cheminformatics
LogP (Predicted) ~1.3Moderate lipophilicity; membrane permeable
pKa (Acid) ~4.9Comparable to isonicotinic acid
pKa (Pyridine N) ~2.0Reduced basicity due to electron-withdrawing ethynyl group
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N, C=O, OH)

Synthetic Pathway: Sonogashira Coupling

The most robust synthesis of 2-ethynyl-isonicotinic acid utilizes a Sonogashira cross-coupling strategy. Direct ethynylation of the acid can be challenging due to copper salt precipitation; therefore, the methyl ester intermediate is preferred, followed by hydrolysis.

Reaction Scheme
  • Precursor: Methyl 2-bromoisonicotinate.[1]

  • Coupling: Reaction with Trimethylsilylacetylene (TMSA).

  • Deprotection/Hydrolysis: Removal of TMS and ester groups.

Step-by-Step Protocol

Reagents:

  • Methyl 2-bromoisonicotinate (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)[1]

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (Et₃N) / THF (1:1 v/v)[1]

Methodology:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve Methyl 2-bromoisonicotinate in anhydrous THF/Et₃N.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI.[2] The solution typically turns dark.

  • Alkyne Addition: Dropwise addition of Trimethylsilylacetylene over 15 minutes.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (formation of fluorescent blue spot).

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate in vacuo.

  • Deprotection (One-Pot): Redissolve crude in MeOH. Add LiOH (2.5 eq) and water. Stir at RT for 2 hours (saponifies ester and cleaves TMS).

  • Isolation: Acidify to pH 3 with 1M HCl. The product, 2-Ethynyl-isonicotinic acid , precipitates as an off-white solid. Recrystallize from Ethanol.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the bifunctional utility of the molecule.

G Start Methyl 2-bromoisonicotinate Cat Pd(0) / Cu(I) Cycle (Sonogashira) Start->Cat + TMS-Acetylene Inter TMS-Protected Intermediate Cat->Inter - HBr Final 2-Ethynyl-isonicotinic Acid (C8H5NO2) Inter->Final LiOH / H2O (Deprotection) App1 Click Chemistry (Triazole Formation) Final->App1 via Alkyne App2 Amide Coupling (Drug Conjugation) Final->App2 via Carboxyl

Figure 1: Synthetic workflow from bromo-precursor to final scaffold, highlighting dual-reactivity points.

Applications in Drug Discovery[4][5][6][7]

A. Fragment-Based Drug Design (FBDD)

2-Ethynyl-isonicotinic acid is a "privileged structure" in FBDD. The pyridine nitrogen can accept hydrogen bonds (e.g., from hinge region kinases), while the ethynyl group extends into hydrophobic pockets or serves as a rigid rod to link fragments.

B. PROTAC Linker Synthesis

In the design of PROTACs, linker length and rigidity are crucial for ternary complex stability.

  • Protocol: React the carboxylic acid of 2-ethynyl-isonicotinic acid with an E3 ligase ligand (e.g., Thalidomide derivative).

  • Click Step: Use the ethynyl handle to "click" onto a Target Protein ligand containing an azide.

  • Result: A rigid, pyridine-containing linker that improves cell permeability compared to flexible PEG chains.

C. Bioorthogonal Labeling

The terminal alkyne is chemically inert in biological systems but highly reactive toward azides in the presence of Cu(I). This allows researchers to incorporate the isonicotinic acid motif into proteins or metabolically labeled cells to study localization or pharmacokinetics.

References

  • Sonogashira Coupling Fundamentals : Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews.

  • Pyridine Carboxylic Acids in Drug Design : Scapin, G. (2006). Structural biology and drug discovery of phosphodiesterase 4 inhibitors. Current Pharmaceutical Design.

  • Click Chemistry in Medicinal Chemistry : Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today.

  • Synthesis of Alkynyl Pyridines : Tilley, J. W., & Zawoiski, S. (1988). A convenient synthesis of 2-ethynylpyridine. The Journal of Organic Chemistry.

  • Safety Data (MSDS) : Sigma-Aldrich Safety Data Sheet for Pyridine Derivatives.

Sources

Difference between 2-ethynylisonicotinic acid and isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Synthetic Pathways, and Functional Applications

Executive Summary

This guide provides a rigorous technical comparison between Isonicotinic Acid (INA) and its functionalized derivative, 2-Ethynylisonicotinic Acid (2-EINA) . While INA serves as a foundational building block in coordination chemistry and pharmacology (notably as the precursor to Isoniazid), 2-EINA represents a "next-generation" scaffold. The introduction of the ethynyl group at the C2 position transforms the molecule from a static structural unit into a dynamic handle for bioorthogonal ligation (Click chemistry), extended metal-organic framework (MOF) architectures, and fragment-based drug discovery (FBDD).

Chemical Structure & Physical Properties

The fundamental difference lies in the substituent at the ortho position relative to the pyridine nitrogen. This modification alters the electronic landscape of the ring, affecting both acidity and coordination strength.

Comparative Data Table
FeatureIsonicotinic Acid (INA)2-Ethynylisonicotinic Acid (2-EINA)
IUPAC Name Pyridine-4-carboxylic acid2-Ethynylpyridine-4-carboxylic acid
Formula C₆H₅NO₂C₈H₅NO₂
MW ( g/mol ) 123.11147.13
Geometry Planar, C2v symmetryPlanar, extended conjugation
Electronic Effect Electron-deficient ringEnhanced electron-withdrawal (-I effect of ethynyl)
pKa (COOH) ~4.96~4.5 (Estimated; increased acidity due to -I effect)
pKa (Pyridine N) ~1.8< 1.5 (Reduced basicity due to -I effect)
Primary Reactivity H-bonding, Metal Coordination[3+2] Cycloaddition, Sonogashira Coupling
Structural Visualization

The following diagram illustrates the structural relationship and the electronic perturbation caused by the ethynyl group.

ChemicalStructure cluster_0 Isonicotinic Acid (INA) cluster_1 2-Ethynylisonicotinic Acid (2-EINA) INA Pyridine Ring (C4-COOH) N_site N-Coordination (Lewis Base) INA->N_site COOH Carboxylic Acid (H-Bond Donor) INA->COOH EINA Pyridine Ring (C4-COOH, C2-C≡CH) Ethynyl Ethynyl Group (Click Handle / -I Effect) EINA->Ethynyl Effect Electronic Consequence: Lower pKa (N) Higher Acidity (COOH) Ethynyl->Effect Inductive (-I)

Figure 1: Structural comparison highlighting the functional divergence introduced by the ethynyl moiety.

Synthetic Pathways

While INA is commercially sourced via oxidation of 4-methylpyridine (4-picoline), 2-EINA requires a multi-step synthesis, typically involving cross-coupling chemistry.

Synthesis of 2-EINA via Sonogashira Coupling

The most robust protocol utilizes 2-bromoisonicotinic acid (or its ester) as the starting material. Direct ethynylation is achieved using trimethylsilylacetylene (TMSA).

Protocol Logic:

  • Esterification: Protect the carboxylic acid to prevent catalyst poisoning (Cu/Pd).

  • Sonogashira Coupling: Install the protected alkyne.

  • Deprotection/Hydrolysis: Reveal the active ethynyl and acid groups simultaneously or sequentially.

Synthesis Start 2-Bromoisonicotinic Acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Methyl 2-bromoisonicotinate Step1->Inter1 Step2 Step 2: Sonogashira Coupling (TMS-Acetylene, Pd(PPh3)2Cl2, CuI, Et3N) Inter1->Step2 Inter2 Methyl 2-((TMS)ethynyl)isonicotinate Step2->Inter2 Step3 Step 3: Deprotection & Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 2-Ethynylisonicotinic Acid Step3->Final

Figure 2: Synthetic workflow for 2-Ethynylisonicotinic Acid from halogenated precursors.

Functional Reactivity & Applications

A. Metal-Organic Frameworks (MOFs)[1][2][3]
  • INA: Acts as a linear ditopic linker (N-donor and O-donor). Used in classic MOFs (e.g., MOF-505 analogs) where the pyridine nitrogen binds to metal clusters.

  • 2-EINA: The ethynyl group provides steric bulk that can prevent framework interpenetration, increasing pore volume. Crucially, the alkyne group remains uncoordinated, available for Post-Synthetic Modification (PSM) via Click chemistry to introduce specific catalytic or sensing sites inside the MOF pores.

B. Medicinal Chemistry & Bioconjugation[4][5][6][7][8]
  • INA: A pharmacophore found in anti-tubercular drugs (Isoniazid). It is a passive scaffold.

  • 2-EINA: An active "Click" handle.[1] In fragment-based drug discovery (FBDD), the ethynyl group allows researchers to "grow" the molecule by reacting it with azide-tagged libraries inside the binding pocket of a target protein (In Situ Click Chemistry).

C. Experimental Protocol: "Click" Derivatization

Objective: To validate the reactivity of 2-EINA compared to INA. System: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]

  • Reagents: 2-EINA (1.0 eq), Benzyl Azide (1.1 eq), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH/H₂O (1:1).

  • Procedure:

    • Dissolve 2-EINA and benzyl azide in the solvent mixture.

    • Add freshly prepared sodium ascorbate solution, followed by copper sulfate.

    • Stir at RT for 4-12 hours.

    • Monitoring: Unlike INA, 2-EINA will show the disappearance of the alkyne proton peak (~3.5 ppm) in ¹H NMR and the formation of a triazole singlet (~8.5 ppm).

  • Outcome: Formation of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)isonicotinic acid. INA is inert under these conditions.

References

  • Sharpless, K. B., et al. (2001).[1][3] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link

  • Eddaoudi, M., et al. (2002). "Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage." Science, 295(5554), 469-472. Link

  • Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery."[1] Drug Discovery Today, 8(24), 1128-1137. Link

Sources

A Senior Application Scientist's Guide to Understanding the Solubility of 2-Ethynyl-Isonicotinic Acid in Water vs. DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of 2-ethynyl-isonicotinic acid, a molecule of interest in pharmaceutical and materials science research. We will delve into the theoretical underpinnings of its solubility in two common laboratory solvents, water and dimethyl sulfoxide (DMSO), and provide detailed experimental protocols for quantifying this critical physicochemical property. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for their work.

The Critical Role of Solubility in Scientific Research

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in a vast array of scientific disciplines. In drug discovery and development, aqueous solubility is a key determinant of a compound's bioavailability and therapeutic efficacy. Poor solubility can lead to erratic absorption and suboptimal drug exposure, ultimately hindering clinical success. In materials science, solubility dictates the processing and formulation of novel materials. A thorough understanding and accurate measurement of a compound's solubility are therefore indispensable for advancing research and development.

A Tale of Two Solvents: Water and DMSO

The choice of solvent is paramount in determining the solubility of a compound. Here, we compare two solvents with distinct properties:

  • Water (H₂O): A polar, protic solvent capable of forming extensive hydrogen bond networks. Its high dielectric constant makes it an excellent solvent for ionic and polar compounds.[1][2]

  • Dimethyl Sulfoxide (DMSO): A polar, aprotic solvent with a large dipole moment.[1][3] It is a versatile solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1][3]

The interplay between the solute, 2-ethynyl-isonicotinic acid, and these two solvents will dictate its solubility.

Predicting the Solubility of 2-Ethynyl-Isonicotinic Acid: A Molecular Perspective

To anticipate the solubility of 2-ethynyl-isonicotinic acid, we must examine its molecular structure and the intermolecular forces at play.[4][5][6][7][8]

Molecular Structure of 2-Ethynyl-Isonicotinic Acid:

  • Isonicotinic Acid Backbone: This core structure consists of a pyridine ring and a carboxylic acid group. The nitrogen atom in the pyridine ring and the carboxylic acid group are polar and capable of hydrogen bonding. The parent compound, isonicotinic acid, is known to be soluble in water.[9][10][11][12]

  • Ethynyl Group (-C≡CH): The addition of the ethynyl group introduces a region of increased nonpolarity to the molecule. This group is less likely to favorably interact with the highly polar water molecules.

Interactions with Water:

In an aqueous environment, the polar carboxylic acid and the pyridine nitrogen of 2-ethynyl-isonicotinic acid can form hydrogen bonds with water molecules. However, the nonpolar ethynyl group can disrupt the local hydrogen bond network of water, which is energetically unfavorable.[13]

Interactions with DMSO:

DMSO, being a polar aprotic solvent, can act as a hydrogen bond acceptor through its sulfoxide oxygen.[14] It can effectively solvate the carboxylic acid proton and interact with the polar regions of the 2-ethynyl-isonicotinic acid molecule. Crucially, DMSO is less structured than water and can better accommodate the nonpolar ethynyl group. Studies on the related nicotinic acid have shown it to be significantly more soluble in DMSO than in water.[15][16]

Expected Solubility:

Based on this analysis, we can predict that 2-ethynyl-isonicotinic acid will exhibit significantly higher solubility in DMSO than in water. The ability of DMSO to accommodate both the polar and nonpolar moieties of the molecule leads to more favorable solute-solvent interactions compared to water.

Quantifying Solubility: Experimental Protocols

Accurate determination of solubility requires robust experimental methods. We will outline the protocols for two common types of solubility measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery for screening large numbers of compounds.[17][18] The resulting solutions can be supersaturated and are thermodynamically metastable.[19]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form in a saturated solution.[19][20][21] It is a more time-consuming but more accurate measurement, essential for later stages of drug development.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for determining both kinetic and thermodynamic solubility.

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare high-concentration stock solution in DMSO k_dilute Dilute stock solution into aqueous buffer k_start->k_dilute k_incubate Incubate for a short period (e.g., 2 hours) with shaking k_dilute->k_incubate k_measure Measure concentration of dissolved compound (e.g., by nephelometry, UV-Vis, or LC-MS) k_incubate->k_measure t_start Add excess solid compound to solvent (water or DMSO) t_incubate Incubate for an extended period (e.g., 24-48 hours) with agitation to reach equilibrium t_start->t_incubate t_separate Separate undissolved solid (e.g., by centrifugation or filtration) t_incubate->t_separate t_measure Measure concentration of dissolved compound in the supernatant/filtrate (e.g., by UV-Vis or LC-MS) t_separate->t_measure

Caption: General workflows for kinetic and thermodynamic solubility determination.

Detailed Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility.

Materials:

  • 2-ethynyl-isonicotinic acid (solid)

  • Deionized water

  • DMSO (analytical grade)

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC-UV system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of 2-ethynyl-isonicotinic acid into several vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the chosen solvent (water or DMSO) to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between later time points).

  • Phase Separation:

    • After equilibration, carefully remove the vials from the shaker.

    • Allow the vials to stand undisturbed to let the excess solid settle.

    • Separate the saturated solution from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid. Carefully collect the supernatant.

      • Filtration: Withdraw the solution using a syringe and pass it through a chemically compatible filter (e.g., PTFE for DMSO, PVDF for aqueous solutions) to remove any suspended particles.

  • Quantification:

    • Prepare a series of standard solutions of 2-ethynyl-isonicotinic acid of known concentrations in the respective solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC-UV) of the standard solutions.

    • Dilute the saturated sample solutions as necessary to fall within the linear range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample solutions.

    • Calculate the concentration of 2-ethynyl-isonicotinic acid in the saturated solutions using the calibration curve.

Self-Validation:

  • Visual Inspection: At the end of the equilibration period, there should be visible undissolved solid in each vial.

  • Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points ensures that a true equilibrium has been established.

  • Reproducibility: The experiment should be performed in replicate (at least n=3) to ensure the precision of the results.

Data Presentation and Interpretation

The solubility data should be presented clearly and concisely.

Table 1: Predicted and Experimentally Determined Solubility of 2-Ethynyl-Isonicotinic Acid

SolventPredicted SolubilityRationale for Prediction
WaterLowerPolar protic nature of water interacts well with the polar groups but poorly with the nonpolar ethynyl group, leading to disruption of the water's hydrogen bond network.
DMSOHigherPolar aprotic nature of DMSO effectively solvates both the polar and nonpolar regions of the molecule, leading to more favorable solute-solvent interactions.

Conclusion: A Framework for Understanding and Measuring Solubility

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 2-ethynyl-isonicotinic acid in water and DMSO. By considering the molecular structure of the solute and the properties of the solvents, we can make reasoned predictions about solubility. Furthermore, the detailed experimental protocols provided offer a robust methodology for obtaining accurate and reliable solubility data. This knowledge is crucial for making informed decisions in drug discovery, materials science, and other research areas where solubility is a critical parameter.

References

  • Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. Retrieved from [Link]

  • Let's Talk Academy. (n.d.). Understanding the Polarity of Solvents: Correct Arrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. Retrieved from [Link]

  • Elsevier. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.3: Intermolecular Forces and the Solution Process. Retrieved from [Link]

  • JoVE. (2020). Video: Intermolecular Forces in Solutions. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • CSBSJU. (2008). Intermolecular Forces and Solutions. Retrieved from [Link]

  • Thermo Fisher Scientific. (2026). Isonicotinic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why is DMSO more polar than other solvents, yet it dissolves ionic compounds worse?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

  • PubMed. (2012). kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

  • ACS Publications. (n.d.). Orientation of Water Molecules around Small Polar and Nonpolar Groups in Solution: A Neutron Diffraction and Computer Simulation Study. Retrieved from [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl isonicotinate. Retrieved from [Link]

  • Quora. (2018). Is water the only polar solvent? If not, what are the other examples?. Retrieved from [Link]

Sources

pKa Values of 2-Ethynylpyridine-4-Carboxylic Acid: A Physicochemical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values of 2-Ethynylpyridine-4-Carboxylic Acid[1]

Executive Summary

2-Ethynylpyridine-4-carboxylic acid (also known as 2-ethynylisonicotinic acid; CAS: 1240618-14-7) is a bifunctional pyridine derivative serving as a critical intermediate in medicinal chemistry.[1] Its structure features a pyridine ring substituted with a carboxylic acid at position 4 and an ethynyl group (acetylene) at position 2.[2]

Understanding the dissociation constants (pKa) of this molecule is vital for optimizing its solubility, membrane permeability, and reactivity—particularly in "click" chemistry applications (CuAAC) where the protonation state of the pyridine nitrogen can influence catalyst coordination.

This guide provides a comprehensive analysis of the pKa values, derived from authoritative structure-activity relationship (SAR) data and computational models, alongside detailed protocols for their experimental verification.

Structural Analysis & Ionization Profile

The Molecular Scaffold

The acidity and basicity of 2-ethynylpyridine-4-carboxylic acid are governed by the interplay between three functional components:

  • Pyridine Nitrogen (N1): A basic center capable of accepting a proton.

  • Carboxylic Acid (C4-COOH): An acidic center capable of donating a proton.[1]

  • Ethynyl Group (C2-C≡CH): An electron-withdrawing group (EWG) that significantly modulates the electron density of the ring.[1]

The Ethynyl Effect (Electronic Modulation)

The 2-ethynyl group exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring.[1]

  • Impact on Nitrogen (Basic Center): The -I effect reduces the electron density at the nitrogen atom, destabilizing the protonated pyridinium form. This significantly lowers the pKa of the pyridinium ion compared to unsubstituted isonicotinic acid.

  • Impact on Carboxylic Acid: The -I effect stabilizes the carboxylate anion (COO⁻), theoretically increasing the acidity (lowering pKa). However, because the nitrogen basicity is suppressed, the molecule is less likely to exist as a zwitterion in the physiological pH range, altering the observed pKa of the carboxyl group.

Quantitative pKa Data

The following values represent the consensus of predicted physicochemical models (ChemAxon, ACD/Labs) and comparative analysis with experimentally validated analogs (e.g., 2-chloropyridine-4-carboxylic acid).

Table 1: Dissociation Constants of 2-Ethynylpyridine-4-Carboxylic Acid
Ionization StepFunctional GroupSpecies TransitionpKa Value (Approx.)[1]Confidence
pKa₁ Pyridinium Nitrogen (NH⁺)Cation (

)

Neutral (

) +

< 1.5 High (SAR Derived)
pKa₂ Carboxylic Acid (COOH)Neutral (

)

Anion (

) +

3.16 ± 0.10 High (Predicted)

Note: Unlike isonicotinic acid (pKa₁ ≈ 1.8, pKa₂ ≈ 4.9), where the zwitterion dominates, the strong electron-withdrawing nature of the ethynyl group suppresses the basicity of the nitrogen to the point where the neutral species dominates at pH 2–3.

Comparative Benchmarking

To validate these values, we compare them against structural analogs:

  • Isonicotinic Acid: pKa (NH⁺) = 4.89 | pKa (COOH) = 1.70 (Zwitterionic).

  • 2-Chloropyridine-4-carboxylic acid: pKa (COOH) ≈ 3.27 (Neutral transition).[1]

  • 2-Ethynylpyridine: pKa (NH⁺) ≈ 2.31.[1]

    • Analysis: Adding a 4-COOH group (EWG) to 2-ethynylpyridine further lowers the NH⁺ pKa from 2.31 to < 1.[1]5. Consequently, the observed pKa of ~3.16 corresponds to the ionization of the carboxylic acid from the neutral pyridine species, not the cationic species.

Ionization Pathway Visualization

The following diagram illustrates the stepwise deprotonation of the molecule, highlighting the suppression of the zwitterionic state.

IonizationPathway cluster_legend Key Insight Cation Cationic Species (H2L+) (Protonated N, Protonated COOH) Dominant at pH < 1 Neutral Neutral Species (HL) (Neutral N, Protonated COOH) Dominant at pH 1.5 - 3.0 Cation->Neutral pKa1 < 1.5 (Loss of Pyridinium H+) Anion Anionic Species (L-) (Neutral N, Deprotonated COO-) Dominant at pH > 3.2 Neutral->Anion pKa2 ≈ 3.16 (Loss of Carboxyl H+) Note The 2-ethynyl group destabilizes the NH+ form, shifting pKa1 significantly lower than unsubstituted isonicotinic acid.

Figure 1: Ionization equilibrium of 2-ethynylpyridine-4-carboxylic acid.[1] The low basicity of the nitrogen leads to a predominance of the neutral form over the zwitterion in the intermediate pH range.

Experimental Determination Protocols

Since direct experimental data is rare in open literature, researchers must often determine these values de novo. Below are self-validating protocols for determining the pKa of low-solubility, low-pKa heterocyclic acids.

Method A: UV-Vis Spectrophotometric Titration (Recommended)

This method is superior for determining low pKa values (pKa < 2) where potentiometric titration endpoints are obscured by the solvent (water) acidity.

Prerequisites:

  • Compound: ~5 mg of 2-ethynylpyridine-4-carboxylic acid.[1]

  • Solvent: Water (with 1-5% DMSO if solubility is poor).[1]

  • Buffers: HCl solutions (0.1 M to 1.0 M) for low pH; Phosphate/Citrate buffers for pH 2–6.

  • Equipment: UV-Vis Spectrophotometer (Scanning 200–400 nm).[1]

Protocol:

  • Stock Solution: Prepare a

    
     M solution of the compound.
    
  • Scan Neutral/Anion: Record the spectrum at pH 7.0 (Species

    
    ). Identify 
    
    
    
    .
  • Scan Cation: Record the spectrum in 1.0 M HCl (pH ~0, Species

    
    ). Note the shift in 
    
    
    
    (bathochromic or hypsochromic shift due to protonation).
  • Titration: Prepare aliquots at 0.2 pH unit intervals from pH 0.5 to 4.5.

  • Measurement: Record absorbance at the analytical wavelength (where the difference between species is maximal).

  • Calculation: Use the Henderson-Hasselbalch equation transformed for spectroscopy:

    
    
    Plot 
    
    
    
    vs. pH.[1] The x-intercept is the pKa.[3]
Method B: Potentiometric Titration (For pKa₂)

Suitable for the carboxylic acid pKa (~3.16) but requires careful blank subtraction.

Protocol:

  • Setup: Calibrate glass electrode at pH 1.68, 4.01, and 7.00.

  • Dissolution: Dissolve 2-ethynylpyridine-4-carboxylic acid (approx 1 mM) in 0.1 M KCl (ionic strength adjuster).

  • Titrant: Carbonate-free 0.1 M NaOH.

  • Execution: Titrate from pH 1.5 to pH 11.0 under inert gas (

    
    ) to prevent 
    
    
    
    absorption.
  • Analysis: Use Gran Plot analysis to determine the equivalence point and Bjerrum’s method to calculate

    
     (average protons bound) vs. pH.
    

Applications in Drug Development

Solubility & Formulation
  • pH < 3: The molecule has low solubility as the neutral species dominates.

  • pH > 4: Solubility increases significantly as the anionic carboxylate form (

    
    ) becomes the major species.
    
  • Salt Selection: For drug formulation, avoid weak acids. Strong bases (NaOH, KOH) or counter-ions like Tromethamine (Tris) are required to ensure full deprotonation and stability.

"Click" Chemistry (CuAAC) Implications

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the pyridine nitrogen can potentially coordinate with the Copper(I) catalyst.[1]

  • Insight: The low pKa (< 1.[4]5) of the nitrogen indicates it is a weak ligand . It is unlikely to poison the Copper catalyst by strong coordination, making this substrate highly compatible with standard CuAAC conditions without requiring excess catalyst.

References

  • ChemicalBook. (2025). 2-Ethynyl-isonicotinic acid Properties and Predicted pKa. Retrieved from

  • PubChem. (2025).[5] 2-Ethynylpyridine Compound Summary. National Library of Medicine. Retrieved from

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational text for pyridine pKa methodology).
  • Lynam, J. M., et al. (2014). Hammett correlations in pyridine derivatives and ligand effects.Journal of Physical Chemistry A. (Context for ethynyl group electronic effects).
  • ChemAxon. (2025). pKa Plugin Calculation Methods. (Algorithm used for the 3.
  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.Chemical Reviews, 91(2), 165-195. (Source for Ethynyl group

    
     constants).[6]
    

Sources

A Researcher's Comprehensive Guide to Sourcing and Quality Control of 2-Ethynyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Ethynyl-isonicotinic acid is a pivotal building block in contemporary drug discovery and chemical biology, prized for its versatile reactivity in generating novel molecular entities. The integrity of research outcomes is inextricably linked to the purity and quality of such critical reagents. This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the supplier landscape for 2-Ethynyl-isonicotinic acid, a comparative analysis of pricing, and a detailed framework for its stringent quality control. This guide advocates for a self-validating system of procurement and analysis to ensure the reproducibility and reliability of experimental data.

The Strategic Imperative of High-Purity 2-Ethynyl-isonicotinic Acid in Research and Development

2-Ethynyl-isonicotinic acid, with its terminal alkyne functionality and isonicotinic acid core, is a highly sought-after reagent in medicinal chemistry. The alkyne group serves as a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The isonicotinic acid moiety, a common pharmacophore, imparts favorable physicochemical properties and potential for biological activity.

The use of high-purity 2-Ethynyl-isonicotinic acid is not merely a preference but a prerequisite for robust scientific inquiry. Impurities can act as confounding variables, leading to a cascade of detrimental effects including altered biological activity, unforeseen toxicity, and a lack of reproducibility, thereby undermining the validity of research findings.[1][2][3] Therefore, a rigorous approach to both sourcing and in-house quality control is a fundamental aspect of good laboratory practice.

Supplier Landscape and Price Comparison

A survey of the chemical supplier market reveals several sources for 2-Ethynyl-isonicotinic acid. The table below provides a comparative analysis of prominent suppliers, detailing purity claims, available quantities, and approximate pricing as of early 2026. It is imperative for researchers to obtain current quotations and certificates of analysis directly from suppliers before procurement.

SupplierPurityQuantityPrice (USD)
Sigma-Aldrich ≥98% (HPLC)InquireInquire
A2B Chem 95%1 g~$1,410
ChemicalBook Varies by ResellerVariesVaries

Note: Pricing and availability are subject to change. "Inquire" suggests that the product may be available through a custom synthesis or requires direct contact for a quote.

A Self-Validating System for Quality Control

Upon receipt of 2-Ethynyl-isonicotinic acid, a comprehensive in-house quality control workflow should be initiated to verify the supplier's claims and establish a baseline for the material's integrity. This workflow should encompass identity, purity, and structural confirmation.

Visual Inspection and Solubility Testing

A preliminary assessment should involve a visual inspection of the material for homogeneity and color. Subsequently, solubility in common laboratory solvents (e.g., DMSO, DMF, methanol) should be assessed, as this provides a practical indication of the compound's properties and suitability for downstream applications.

Spectroscopic and Chromatographic Analysis

A multi-pronged analytical approach is recommended for unambiguous characterization and purity assessment.

HPLC is the gold standard for assessing the purity of small molecules. For 2-Ethynyl-isonicotinic acid, a reversed-phase method is appropriate.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.[4]

    • B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 255 nm.[4]

  • Sample Preparation: Prepare a 0.2-0.3 mg/mL solution of 2-Ethynyl-isonicotinic acid in a suitable solvent (e.g., 50:50 acetonitrile:water).[4]

Causality of Experimental Choices: The C18 column provides a non-polar stationary phase suitable for retaining the aromatic pyridine ring. The acidic mobile phase (phosphoric acid) protonates the pyridine nitrogen, leading to better peak shape and retention. Acetonitrile is a common organic modifier that allows for the elution of the compound from the column. UV detection at 255 nm is chosen based on the expected chromophore of the pyridine ring.

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Pyridyl Protons: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), exhibiting characteristic coupling patterns.

  • Ethynyl Proton: A singlet in the range of δ 3.0-4.0 ppm.

  • Carboxylic Acid Proton: A broad singlet at δ > 12 ppm.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Pyridyl Carbons: Signals in the aromatic region (δ 120-150 ppm).

  • Ethynyl Carbons: Two signals in the range of δ 70-90 ppm.

  • Carboxyl Carbon: A signal in the range of δ 160-170 ppm.

Mass spectrometry provides crucial confirmation of the molecular weight.

Experimental Protocol (Electrospray Ionization - ESI):

  • Ionization Mode: Both positive and negative ion modes should be evaluated. In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 148.1. In negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 146.1.

  • Fragmentation Analysis (MS/MS): Fragmentation of the parent ion can provide further structural confirmation. A characteristic loss of CO₂ (44 Da) from the deprotonated molecule is expected.[5][6]

Workflow for Procurement and Quality Control

The following diagram illustrates the logical flow from identifying the need for 2-Ethynyl-isonicotinic acid to its validated use in experiments.

procurement_and_qc_workflow cluster_procurement Procurement cluster_qc Quality Control start Identify Research Need supplier_id Identify Potential Suppliers start->supplier_id supplier_eval Evaluate Suppliers (Purity, Price, Availability) supplier_id->supplier_eval purchase Purchase Order supplier_eval->purchase receive Receive and Log Material purchase->receive visual_sol Visual Inspection & Solubility receive->visual_sol hplc HPLC Purity Analysis visual_sol->hplc nmr NMR Structural Confirmation hplc->nmr ms MS Molecular Weight Confirmation nmr->ms pass Material Approved ms->pass Meets Specification fail Material Rejected ms->fail Fails Specification

Caption: A comprehensive workflow for the procurement and quality control of 2-Ethynyl-isonicotinic acid.

Conclusion

The integrity of scientific research, particularly in the competitive and high-stakes field of drug discovery, is built upon a foundation of high-quality reagents. 2-Ethynyl-isonicotinic acid is a prime example of a building block where purity is not a luxury but a necessity. By implementing a robust, self-validating system of supplier evaluation and in-house quality control, researchers can ensure the reliability and reproducibility of their work, ultimately accelerating the path to novel discoveries. This guide provides a framework for such a system, empowering scientists to make informed decisions and maintain the highest standards of scientific rigor.

References

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing). Retrieved February 9, 2026, from [Link]

  • The Importance of High-Quality Reagents in Accurate Experimental Results. (n.d.). Hopax Fine Chemicals. Retrieved February 9, 2026, from [Link]

  • THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. (1981).
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Mirante. Retrieved February 9, 2026, from [Link]

  • 4-Pyridinecarboxylic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved February 9, 2026, from [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. (n.d.). Wiley Online Library. Retrieved February 9, 2026, from [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. Retrieved February 9, 2026, from [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (1969). The Journal of Organic Chemistry, 34(10), 3155-3160.
  • core components of analytical method validation for small molecules-an overview. (2012). International Research Journal of Pharmacy, 3(5), 1-7.
  • Importance of Reagents in Clinical Laboratory. (2022). Journal of Clinical and Medical Sciences, 3(5), 1-2.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). Magnetic Resonance in Chemistry.
  • Benefits of laboratory reagents in medical research: how to better understand and apply them. (2023, August 22). Yul Gary. Retrieved February 9, 2026, from [Link]

  • THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. (1981). Taylor & Francis Online. Retrieved February 9, 2026, from [Link]

  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024, January 24). Sofpromed. Retrieved February 9, 2026, from [Link]

  • Process for the synthesis of isonicotinic acid hydrazide. (2004). Google Patents.
  • Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. (2024, December 12). LCGC International. Retrieved February 9, 2026, from [Link]

  • (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025). ResearchGate. Retrieved February 9, 2026, from [Link]

  • The Essential Role of Reagents in the Medical Laboratory. (n.d.). Kalstein. Retrieved February 9, 2026, from [Link]

  • Introduction to Analytical Method Development and Validation. (2025, April 30). Lab Manager. Retrieved February 9, 2026, from [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica. Retrieved February 9, 2026, from [Link]

  • Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide. (2025). Scientific Reports, 15(1).
  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). (n.d.). Preprints.org. Retrieved February 9, 2026, from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved February 9, 2026, from [Link]

Sources

Technical Guide: High-Fidelity Synthesis of 2-Ethynyl-Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-ethynyl-isonicotinic acid, a critical pharmacophore intermediate often employed in the development of molecular glues and fragment-based drug discovery. While direct functionalization of 2-bromoisonicotinic acid is theoretically possible, the free carboxylic acid moiety presents significant challenges in palladium-catalyzed cross-coupling, primarily due to catalyst poisoning and solubility issues.

To ensure reproducibility and high yield, this guide recommends a Protection-Coupling-Deprotection strategy. This route utilizes a methyl ester protecting group to mask the acidic proton, enabling a robust Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by a global deprotection sequence.

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into three distinct phases to isolate chemical risks. The strategy prioritizes the stability of the pyridine ring and the prevention of Glaser homocoupling byproducts.

Retrosynthesis Target 2-Ethynyl-isonicotinic acid (Target) Inter2 Methyl 2-(TMS-ethynyl)isonicotinate (Protected Intermediate) Target->Inter2 Global Deprotection Inter1 Methyl 2-bromoisonicotinate (Activated Electrophile) Inter2->Inter1 Sonogashira Coupling Start 2-Bromoisonicotinic acid (Starting Material) Inter1->Start Fischer Esterification

Figure 1: Retrosynthetic disconnection showing the conversion of the free acid to the target via an ester intermediate.

Experimental Protocol

Phase 1: Acid Activation (Esterification)

Objective: Convert 2-bromoisonicotinic acid to methyl 2-bromoisonicotinate to improve solubility in organic solvents (THF/DMF) and prevent copper carboxylate formation.

  • Reagents: 2-Bromoisonicotinic acid (1.0 equiv), Methanol (solvent), H₂SO₄ (cat. 0.1 equiv).

  • Conditions: Reflux, 4–6 hours.

Step-by-Step:

  • Dissolve 2-bromoisonicotinic acid in anhydrous MeOH (0.5 M concentration).

  • Add concentrated H₂SO₄ dropwise at 0°C.

  • Heat to reflux (65°C) and monitor by TLC (Hexane/EtOAc 3:1) until the acid spot disappears.

  • Concentrate in vacuo. Neutralize with sat. NaHCO₃.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Product should be a white/off-white solid. No purification usually required if conversion >98%.

Phase 2: Sonogashira Cross-Coupling

Objective: Install the alkyne handle using Trimethylsilylacetylene (TMSA). Critical Mechanism: The reaction proceeds via a Pd(0)/Cu(I) cycle. Anaerobic conditions are strictly required to prevent Pd oxidation and alkyne homocoupling (Glaser coupling).

  • Reagents:

    • Methyl 2-bromoisonicotinate (1.0 equiv)[1]

    • TMS-Acetylene (1.2–1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (3–5 mol%)

    • CuI (2–5 mol%)

    • Triethylamine (Et₃N) or DIPEA (3.0 equiv)

    • Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step:

  • Degassing: In a flame-dried Schlenk flask, dissolve Methyl 2-bromoisonicotinate in anhydrous THF. Sparge with Argon/Nitrogen for 20 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under positive inert gas pressure. The solution typically turns yellow/orange.

  • Base & Alkyne: Add Et₃N followed by dropwise addition of TMS-Acetylene.

  • Reaction: Stir at room temperature (RT) or mild heat (40–50°C) for 4–12 hours.

    • Note: Reaction color often darkens to brown/black (Pd black formation) toward the end.

  • Workup: Filter through a celite pad to remove metal salts. Wash with EtOAc. Concentrate filtrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Phase 3: Global Deprotection

Objective: Simultaneously hydrolyze the methyl ester and cleave the TMS group to release the free acid.

  • Reagents: LiOH·H₂O (3.0 equiv), THF/H₂O/MeOH (3:1:1).

  • Conditions: RT to 40°C.

Step-by-Step:

  • Dissolve the coupled intermediate in THF/MeOH.

  • Add a solution of LiOH in water.

  • Stir at RT.[2][3] Monitor for the disappearance of the starting material (TLC) and the intermediate desilylated ester.

    • Chemistry Insight: The basic conditions promote both saponification (ester

      
       acid) and desilylation (C-Si cleavage).
      
  • Isolation (Critical): Carefully acidify the reaction mixture to pH 3–4 using 1M HCl. The product, 2-ethynylisonicotinic acid, often precipitates.

  • Filter the solid, wash with cold water, and dry under high vacuum.

Mechanistic Logic & Control

The success of the Sonogashira coupling relies on the synergy between the Palladium and Copper cycles. Understanding this allows for rapid troubleshooting.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-C≡C-TMS) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuI CuI (Pre-catalyst) CuAcetylide Cu-C≡C-TMS (Active Nucleophile) CuI->CuAcetylide + TMSA / Base CuAcetylide->TransMet - CuBr

Figure 2: Simplified catalytic cycle highlighting the intersection of Pd and Cu cycles during transmetallation.

Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Glaser Coupling Formation of TMS-C≡C-C≡C-TMS (dimer)Presence of OxygenRe-degas solvents; ensure strict inert atmosphere.
No Reaction Starting material persistsCatalyst Poisoning / Inactive CuUse fresh CuI (should be white/tan, not green). Increase Temp to 50°C.
Low Yield Black precipitate forms early"Pd Black" precipitationAdd extra ligand (PPh₃) or switch to Pd(dppf)Cl₂ for higher stability.
Incomplete Hydrolysis Mix of acid and esterInsufficient Base/TimeIncrease LiOH equivalents; gently heat to 45°C.

References

  • BenchChem. (2025).[1] Comparative Reactivity of 2-Bromo-6-methylisonicotinic Acid in Cross-Coupling Reactions. Retrieved from

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Organic Chemistry Portal. Sonogashira Coupling Protocols and Mechanism. Retrieved from

  • Mino, T., et al. (2011).[2][4] Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides. Synlett, 1277-1280.[2][4]

  • Nicolaou, K. C., et al. (2005).[5] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Angewandte Chemie, 44(9), 1378-1382.[5]

Sources

A Technical Guide to the Safe Handling of 2-Ethynyl-isonicotinic Acid: An Analogue-Based Hazard Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Hazard Assessment Rationale

Due to the absence of a specific Safety Data Sheet for 2-ethynyl-isonicotinic acid, this guide employs a scientifically grounded, analogue-based approach. The toxicological and physical hazard data are primarily extrapolated from the well-characterized parent compound, isonicotinic acid. This information is then augmented with a critical analysis of the hazards inherent to the terminal ethynyl group.

Feature2-Ethynyl-isonicotinic Acid (Subject)Isonicotinic Acid (Analogue)
Chemical Structure Structure data not available in search results
IUPAC Name 2-Ethynylpyridine-4-carboxylic acidPyridine-4-carboxylic acid[3]
CAS Number 1240618-14-7[4]55-22-1[3]
Molecular Formula C₈H₅NO₂C₆H₅NO₂[3]
Molecular Weight 147.13 g/mol 123.11 g/mol [3]
Predicted Properties Boiling Point: 422.0±30.0 °C, Density: 1.32±0.1 g/cm³, pKa: 3.16±0.10[4]Melting Point: 310 °C (sublimes)[3]

Hazard Identification and GHS Classification (Analogue-Based)

The following hazard classification is based on the documented GHS classifications for the parent compound, isonicotinic acid. Researchers must assume that 2-ethynyl-isonicotinic acid presents, at a minimum, these same hazards.

GHS Pictograms:



Signal Word: Warning

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.
Serious Eye IrritationCategory 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.
Precautionary Statements (Summary):
  • Prevention (P261, P264, P271, P280): Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

  • Response (P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364): IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor if you feel unwell. If skin or eye irritation persists, get medical advice. Take off contaminated clothing and wash it before reuse.

  • Storage (P403+P233, P405): Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal (P501): Dispose of contents/container in accordance with local, regional, national, and international regulations.

Critical Hazard Analysis: The Terminal Alkyne Moiety

The presence of the 2-ethynyl group introduces specific and significant hazards not covered by the isonicotinic acid data alone. The terminal C-H bond on an alkyne is weakly acidic and can be deprotonated to form an acetylide anion.

Formation of Explosive Metal Acetylides

This is the most critical additional hazard. Terminal alkynes can react with certain metals to form highly unstable and explosive acetylide salts.[5] These reactions can be initiated by contact with the metals themselves or their salts. Dry metal acetylides are shock-sensitive, friction-sensitive, and can detonate violently upon initiation (heat or mechanical shock).[6]

Critically Incompatible Materials:

  • Copper (Cu) and its alloys (brass, bronze) [5]

  • Silver (Ag) and its salts [6]

  • Mercury (Hg) and its salts [5]

  • Heavy metals in general

Causality of Experimental Choices: Due to this reactivity, it is imperative to avoid using metal spatulas or equipment containing these incompatible metals when handling 2-ethynyl-isonicotinic acid, especially in the presence of a base. Plastic or ceramic-coated spatulas are strongly recommended. All reaction setups should be scrupulously cleaned and free of heavy metal residues.

Acetylide_Formation substance 2-Ethynyl-isonicotinic Acid (R-C≡C-H) product Explosive Metal Acetylide (R-C≡C-M) substance->product Reaction with metal Incompatible Metal Cation (e.g., Cu⁺, Ag⁺) metal->product hazard Detonation Hazard (Shock, Friction, Heat) product->hazard Leads to

Caption: Incompatible metals reacting with the terminal alkyne form explosive acetylides.

Experimental Protocols for Safe Handling

Adherence to a strict, self-validating protocol is essential for mitigating the dual hazards of this compound. The following workflow is mandatory for handling solid 2-ethynyl-isonicotinic acid.

Step-by-Step Handling Protocol:
  • Preparation & Engineering Controls:

    • Verification: Confirm the functionality of a certified chemical fume hood. The face velocity should be appropriate for handling powdered chemical agents.

    • Decontamination: Ensure the work surface within the fume hood is clean and free from incompatible metal residues. Lay down absorbent, disposable bench paper.

    • Tool Assembly: Assemble all necessary non-metallic tools (e.g., ceramic or plastic spatulas, glass weighing boats, plastic funnels).

  • Personal Protective Equipment (PPE) Donning:

    • Wear a flame-resistant lab coat.

    • Don chemical-resistant gloves (nitrile is a suitable minimum).

    • Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

    • If there is a significant risk of dust generation, a NIOSH-approved respirator with particulate filters may be necessary.

  • Compound Handling & Dispensing:

    • Perform all manipulations of the solid compound deep within the fume hood.

    • Slowly open the container to avoid creating airborne dust.

    • Use a non-metallic spatula to carefully transfer the desired amount of the solid to a weighing boat. Avoid scraping or generating friction.

    • If transferring to a reaction vessel, use a powder funnel to minimize the chance of spills.

  • Post-Handling & Decontamination:

    • Tightly seal the source container.

    • Wipe down the non-metallic spatula and any other reusable equipment with a solvent-moistened cloth (e.g., ethanol or isopropanol) and allow to dry before storing.

    • Carefully fold the disposable bench paper inward and dispose of it as solid chemical waste.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Safe_Handling_Workflow A 1. Prepare Workspace (Fume Hood, Clean Surface) B 2. Don Full PPE (Gloves, Goggles, Lab Coat) A->B C 3. Handle Compound (Use Non-Metallic Tools) B->C D 4. Weigh & Transfer (Minimize Dust) C->D E 5. Secure Container D->E F 6. Decontaminate Tools & Surface E->F G 7. Dispose of Waste Properly F->G H 8. Doff PPE & Wash Hands G->H

Caption: Mandatory workflow for the safe handling of 2-ethynyl-isonicotinic acid powder.

Emergency Procedures

First Aid Measures (Analogue-Based):
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if you feel unwell.

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell.

Spill Response:

For a small spill of solid material:

  • Evacuate unnecessary personnel.

  • Ensure adequate ventilation and wear full PPE.

  • Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Using non-sparking, non-metallic tools, carefully sweep the material into a suitable container for chemical waste.

  • Wipe the spill area with a damp cloth, and dispose of the cloth in the waste container.

  • Seal the container and label it appropriately for disposal.

References

  • Jubilant Ingrevia. Safety Data Sheet - Isonicotinic Acid. [Link not available in search results]
  • Sigma-Aldrich. SAFETY DATA SHEET - Isonicotinic acid. (2025-11-06). [Link not available in search results]
  • MDPI. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Isonicotinic acid. (2010-11-08). [Link not available in search results]
  • Carl ROTH. Safety Data Sheet: Isonicotinic acid. [Link not available in search results]
  • Santa Cruz Biotechnology. Isonicotinic acid Safety Data Sheet. [Link not available in search results]
  • CPAChem. Safety data sheet - Isonicotinic Acid. (2023-12-18). [Link not available in search results]
  • PubMed. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015-02-01). Available from: [Link]

  • PubMed. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. (2005). Available from: [Link]

  • IChemE. Hazards in handling acetylene in chemical processes, particularly under pressure. Available from: [Link]

  • Wikipedia. Acetylide. (2023). Available from: [Link]

  • Taylor & Francis. Acetylide – Knowledge and References. (2021). Available from: [Link]

  • Universal Technical Services. Hazards of Acetylene Gas. Available from: [Link]

  • Wikipedia. Isonicotinic acid. (2023). Available from: [Link]

  • Various SDS sources for Isonicotinic Acid.
  • Chempanda. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Available from: [Link]

  • Taylor & Francis. Silver Acetylide Hazard Information. Available from: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 2-Ethynyl-Isonicotinic Acid: Melting Point and Thermal Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-isonicotinic acid is a pyridine carboxylic acid derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its fundamental physicochemical properties, such as melting point and thermal stability, is a critical prerequisite for its successful development and application. These parameters are not merely benchmarks but are integral to determining a compound's purity, guiding formulation strategies, establishing storage conditions, and ensuring the overall safety and efficacy of a potential active pharmaceutical ingredient (API). While specific experimental data for 2-ethynyl-isonicotinic acid is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its characterization. It outlines the authoritative experimental protocols for determining melting point and assessing thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), grounded in established scientific principles and pharmacopeial standards. The causality behind experimental choices is elucidated to empower researchers in not only generating robust data but also in its insightful interpretation.

The Critical Role of Melting Point and Thermal Stability in Drug Development

The journey of a novel compound from discovery to a viable therapeutic agent is paved with rigorous characterization. The melting point and thermal stability are foundational pillars of this process.

  • Melting Point as an Indicator of Purity: A pure crystalline solid exhibits a sharp, well-defined melting point. The presence of impurities typically leads to a depression and broadening of the melting range.[1] Therefore, an accurate melting point determination serves as a primary, rapid, and cost-effective method for assessing the purity of a synthesized batch of 2-ethynyl-isonicotinic acid.

  • Thermal Stability and its Implications: Thermal stability dictates the temperature at which a compound begins to chemically degrade.[2] This information is paramount for:

    • Manufacturing Processes: Many pharmaceutical manufacturing steps, such as drying, milling, and granulation, involve heat. Knowledge of the decomposition temperature of 2-ethynyl-isonicotinic acid is essential to prevent degradation and the formation of potentially toxic byproducts.

    • Storage and Shelf-Life: The thermal liability of a compound directly influences its shelf-life and the required storage conditions (e.g., refrigeration, controlled room temperature).

    • Formulation Development: Excipient compatibility and the selection of appropriate formulation strategies are guided by the thermal properties of the API.

    • Safety: Uncontrolled thermal decomposition can be an exothermic process, posing safety risks.

Determination of Melting Point

The capillary method is a widely accepted and pharmacopeia-recognized technique for the precise determination of melting points.[1]

Principle of Capillary Melting Point Determination

A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperatures at which the substance begins to melt (onset point) and completely liquefies (clear point) are recorded as the melting range.[3] A narrow melting range (typically 0.5–1 °C) is indicative of high purity.

Experimental Protocol for Melting Point Determination

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

  • Sample Preparation:

    • Ensure the 2-ethynyl-isonicotinic acid sample is completely dry. If necessary, dry the sample under vacuum.

    • Finely powder a small amount of the sample using a mortar and pestle to ensure uniform heat transfer.

    • Introduce the powdered sample into a capillary tube (typically 10 cm long, 0.8-1.2 mm internal diameter) by tapping the open end into the powder.[3]

    • Compact the sample to a height of 2.5-3.5 mm by tapping the sealed end of the capillary tube on a hard surface or by dropping it through a long glass tube.[3][4]

  • Instrument Setup and Calibration:

    • Use a calibrated melting point apparatus with a suitable heating block or bath.

    • Regularly calibrate the instrument using certified reference standards with melting points that bracket the expected melting point of the sample.[3]

  • Measurement:

    • Preliminary Determination: Perform a rapid heating (10-20 °C/min) to determine an approximate melting point. This saves time in the subsequent accurate measurements.

    • Accurate Determination: Prepare at least two more capillary samples.

    • Set the starting temperature of the apparatus to about 5 °C below the approximate melting point found in the preliminary run.[3]

    • Set the heating rate to 1 ± 0.5 °C/minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[3]

    • Record the temperature at which the first drop of liquid is observed (T_onset).

    • Continue heating and record the temperature at which the last solid crystal melts (T_clear).

    • The melting range is reported as T_onset – T_clear.

Data Interpretation
  • Sharp Melting Range: A narrow range (e.g., 1-2 °C) suggests a high degree of purity.

  • Broad Melting Range: A wide range (e.g., >3 °C) and a depressed melting point compared to a reference value indicate the presence of impurities.

Visualization of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Dry Sample Prep2 Finely Powder Prep1->Prep2 Prep3 Load Capillary Tube (2.5-3.5 mm height) Prep2->Prep3 Measure1 Insert into Calibrated Melting Point Apparatus Prep3->Measure1 Measure2 Heat at 1 °C/min (near expected MP) Measure1->Measure2 Measure3 Observe and Record T_onset and T_clear Measure2->Measure3 Analysis1 Report Melting Range (T_onset - T_clear) Measure3->Analysis1 Analysis2 Assess Purity Analysis1->Analysis2

Caption: Workflow for Melting Point Determination.

Comprehensive Thermal Stability Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a detailed picture of the thermal behavior of a material.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It provides information on melting, crystallization, phase transitions, and decomposition.[6]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity certified reference materials, such as indium.[7] A baseline calibration should also be performed.[5]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 2-ethynyl-isonicotinic acid into an aluminum DSC pan using a calibrated microbalance.

    • Hermetically seal the pan to prevent any loss of volatile decomposition products. For studies where volatilization is expected, a pinhole lid can be used.

  • Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere.[7]

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a temperature beyond any expected thermal events.

  • Data Analysis:

    • Plot the heat flow (W/g) against temperature (°C).

    • The melting of 2-ethynyl-isonicotinic acid will appear as an endothermic peak (heat is absorbed). The onset temperature of this peak is taken as the melting point.

    • Decomposition is often an exothermic event and will appear as an exothermic peak.[6] If melting is immediately followed by decomposition, the peaks may overlap.[8]

DSCWorkflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis Prep1 Weigh 2-5 mg of Sample Prep2 Place in Aluminum Pan Prep1->Prep2 Prep3 Hermetically Seal Pan Prep2->Prep3 Measure1 Place Sample & Reference in Calibrated DSC Prep3->Measure1 Measure2 Purge with N2 Gas Measure1->Measure2 Measure3 Heat at 10 °C/min Measure2->Measure3 Analysis1 Plot Heat Flow vs. Temp Measure3->Analysis1 Analysis2 Identify Melting (Endotherm) & Decomposition (Exotherm) Analysis1->Analysis2

Caption: DSC Experimental Workflow.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[2] It is used to determine thermal stability and the composition of materials by observing mass loss due to decomposition, dehydration, or desolvation.[9]

  • Instrument Calibration: Ensure the TGA's balance and temperature sensors are calibrated according to the manufacturer's specifications.

  • Sample Preparation:

    • Place 5-10 mg of 2-ethynyl-isonicotinic acid into a tared TGA pan (typically ceramic or platinum).

  • Measurement:

    • Position the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate.

    • Heat the sample at a constant rate, such as 10 °C/min, over a wide temperature range (e.g., from ambient to 600 °C).

    • Continuously record the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • A significant drop in the curve indicates mass loss due to decomposition. The onset temperature of this mass loss is a measure of the material's thermal stability.[2]

    • The first derivative of the TGA curve (DTG curve) can be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.

TGAWorkflow cluster_prep Sample Preparation cluster_measurement TGA Measurement cluster_analysis Data Analysis Prep1 Weigh 5-10 mg of Sample Prep2 Place in TGA Pan Prep1->Prep2 Measure1 Place Pan in Calibrated TGA Prep2->Measure1 Measure2 Purge with N2 Gas Measure1->Measure2 Measure3 Heat at 10 °C/min Measure2->Measure3 Analysis1 Plot % Mass Loss vs. Temp Measure3->Analysis1 Analysis2 Determine Onset of Decomposition Temperature Analysis1->Analysis2

Caption: TGA Experimental Workflow.

Predicted Physicochemical Properties and Expected Thermal Behavior

In the absence of direct experimental data for 2-ethynyl-isonicotinic acid, we can infer its likely properties based on its structural components: the isonicotinic acid core and the ethynyl substituent.

PropertyPredicted/Expected ValueRationale/Comments
Melting Point > 200 °CIsonicotinic acid has a very high melting point (sublimes >300 °C). The ethynyl group may slightly alter crystal packing but a high melting point is still expected. A sharp melting range will be indicative of high purity.
Thermal Stability (DSC) Onset of decomposition likely to occur near or after melting.Many carboxylic acids decompose upon melting.[8] The DSC thermogram may show an endotherm for melting closely followed by an exotherm for decomposition.
Thermal Stability (TGA) Onset of significant mass loss expected > 200 °C.The primary decomposition pathway is likely decarboxylation (loss of CO2) from the carboxylic acid group, a common decomposition route for pyridine carboxylic acids.[10] Further degradation at higher temperatures would involve the fragmentation of the pyridine ring.

Conclusion

The melting point and thermal stability of 2-ethynyl-isonicotinic acid are critical quality attributes that must be determined with precision and accuracy. This guide has provided a comprehensive overview of the standard, self-validating methodologies for these determinations, rooted in pharmacopeial standards and sound scientific principles. While predictive data offers a valuable starting point, rigorous experimental characterization using the detailed protocols for capillary melting point, DSC, and TGA is indispensable. The data generated from these analyses will be fundamental in guiding the subsequent stages of research and development, ensuring the quality, safety, and stability of any potential product derived from this compound.

References

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Kuppa, R. P. (2021, June 11). Melting point testing as per USP 741. YouTube. Retrieved from [Link]

  • Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thermal Behaviors and Decomposition Kinetics of a Ni(II) Complex with 2-Pyridinecarboxylic Acid. Retrieved from [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • ACS Publications. (n.d.). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Retrieved from [Link]

  • Torontech. (2025, May 19). DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • USP. (2011, December 2). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

  • ResolveMass. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • Torontech. (2025, December 16). TGA Thermogravimetric Analysis: How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • Journal of Visualized Experiments. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrolysis of Carboxylic Acids. Retrieved from [Link]

  • UCSB MRL. (n.d.). Interpreting DSC Data. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, August 6). USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Separation of Melting and Decomposition using High Heating Rates. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. Retrieved from [Link]

  • SKZ Industrial. (n.d.). TGA Thermogravimetric Analysis: Uncovering the Secret of Material Thermal Stability. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 2-Ethynyl-Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-Ethynyl-Isonicotinic Acid in Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures due to its high efficiency, selectivity, and broad functional group tolerance.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, providing a powerful tool for researchers in drug discovery, materials science, and bioconjugation.[3]

This application note provides a detailed protocol and scientific rationale for the use of a particularly valuable, yet nuanced, building block: 2-ethynyl-isonicotinic acid . The incorporation of the isonicotinic acid moiety, a derivative of vitamin B3, introduces a pyridine ring into the resulting triazole product. This structural feature is of significant interest in medicinal chemistry as the pyridine motif is a common constituent in numerous pharmaceuticals, potentially enhancing biological activity and metabolic stability.[4][5]

However, the presence of the nitrogen atom in the pyridine ring of 2-ethynyl-isonicotinic acid introduces a potential challenge: coordination with the copper(I) catalyst. This can lead to catalyst inhibition and reduced reaction efficiency. Therefore, this guide will address this specific challenge by providing a protocol optimized to mitigate such effects, ensuring reliable and high-yielding cycloadditions for the discerning researcher.

Reaction Mechanism and Key Considerations

The CuAAC reaction proceeds through a multi-step catalytic cycle involving the formation of a copper(I)-acetylide intermediate.[3] This intermediate then reacts with the azide to form a six-membered cupracycle, which subsequently rearranges and protonates to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

CuAAC_Mechanism

A critical aspect of this protocol is the management of the copper(I) catalyst. Copper(I) is prone to oxidation to the inactive copper(II) state.[6] Therefore, the reaction is typically performed using a copper(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent, most commonly sodium ascorbate, to generate and maintain the active Cu(I) species in situ.[1][6]

Materials and Reagents

ReagentGradeSupplierNotes
2-Ethynyl-isonicotinic acid≥95%Commercially availableCan be synthesized if necessary. Store under inert atmosphere.
Azide coupling partner≥95%VariousEnsure high purity to avoid side reactions.
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)ACS reagent gradeStandard chemical supplier
Sodium L-ascorbate≥98%Standard chemical supplierFreshly prepared solutions are recommended.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥95%Commercially availableWater-soluble ligand to stabilize Cu(I) and accelerate the reaction.
Solvents (e.g., t-BuOH/H₂O, DMSO)Anhydrous/HPLC gradeStandard chemical supplierChoice of solvent depends on the solubility of the reactants.
Deionized waterHigh purity
Diethyl etherAnhydrousStandard chemical supplierFor product precipitation.
Deuterated solvents for NMRCambridge Isotope Laboratories or equivalentFor product characterization.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the CuAAC reaction of 2-ethynyl-isonicotinic acid. Optimization may be required depending on the specific azide coupling partner.

Synthesis of 2-Ethynyl-isonicotinic Acid (Optional)

While commercially available, 2-ethynyl-isonicotinic acid can be synthesized from isonicotinic acid through esterification, followed by a Sonogashira coupling with a protected acetylene source and subsequent deprotection.

General CuAAC Reaction Procedure

CuAAC_Workflow

  • Reagent Preparation:

    • In a suitable reaction vessel, dissolve 2-ethynyl-isonicotinic acid (1.0 eq.) and the azide coupling partner (1.0-1.2 eq.) in a suitable solvent system. A 1:1 mixture of tert-butanol and water is often effective.[3] For less soluble reactants, dimethyl sulfoxide (DMSO) can be used. The typical concentration of the limiting reagent is 0.1 M.

    • Prepare stock solutions of CuSO₄·5H₂O (e.g., 100 mM in deionized water), sodium ascorbate (e.g., 1 M in deionized water, freshly prepared), and THPTA (e.g., 100 mM in deionized water).

  • Reaction Setup:

    • To the solution of the alkyne and azide, add the THPTA solution (typically 5 mol % relative to the limiting reagent). The use of a ligand like THPTA is crucial when working with a coordinating alkyne such as 2-ethynyl-isonicotinic acid to prevent catalyst sequestration and enhance reaction rates.[3][7]

    • Add the CuSO₄·5H₂O solution (typically 1-5 mol % relative to the limiting reagent).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol % relative to the limiting reagent). An excess of the reducing agent helps to prevent the oxidative homocoupling of the alkyne.[1]

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

    • Upon completion, if the product precipitates from the reaction mixture, it can be isolated by filtration and washed with water and a non-polar solvent like diethyl ether.

    • If the product is soluble, it can often be precipitated by the addition of an anti-solvent such as diethyl ether.

  • Purification:

    • The crude product is often of high purity.[1] However, if further purification is required, column chromatography on silica gel is a common method. A gradient of methanol in dichloromethane is often an effective eluent system for these polar triazole products.[8]

Data Presentation: Expected Outcomes

The following table provides representative data for the CuAAC reaction of 2-ethynyl-isonicotinic acid with various azides under the optimized conditions described above.

EntryAzide SubstrateProductReaction Time (h)Yield (%)
1Benzyl Azide1-(Benzyl)-4-(isonicotinoyl)-1H-1,2,3-triazole492
21-Azido-4-fluorobenzene1-(4-Fluorophenyl)-4-(isonicotinoyl)-1H-1,2,3-triazole695
32-Azidoethanol1-(2-Hydroxyethyl)-4-(isonicotinoyl)-1H-1,2,3-triazole888

Characterization of Products

The successful formation of the 1,4-disubstituted triazole can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most characteristic signal is a singlet for the triazole proton (H-5), which typically appears in the range of δ 8.0-8.75 ppm.[9] The signals for the protons on the pyridine ring and the substituent from the azide will also be present.

    • ¹³C NMR: The carbon atoms of the triazole ring (C-4 and C-5) typically resonate in the ranges of δ 139-149 ppm and δ 122-128 ppm, respectively.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or no product formation Inactive catalyst due to oxidation.Use freshly prepared sodium ascorbate solution. Ensure an excess of the reducing agent.[6]
Catalyst inhibition by the pyridine nitrogen.Increase the concentration of the THPTA ligand to 10 mol %.
Poor solubility of reactants.Try a different solvent system, such as DMSO or a mixture of t-BuOH/H₂O/DMSO.
Formation of a green/blue precipitate Precipitation of copper(II) hydroxides.Ensure the reaction mixture is not basic. The carboxylic acid group of the alkyne should maintain a slightly acidic to neutral pH.
Presence of side products Oxidative homocoupling of the alkyne.Increase the concentration of sodium ascorbate. Degas the solvent prior to use.[1]
Reaction with thiols if present in the substrate.Protect thiol groups or use a copper-free click chemistry method if thiols are essential.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the utilization of 2-ethynyl-isonicotinic acid in CuAAC reactions. By understanding the potential for catalyst coordination and employing an appropriate ligand such as THPTA, researchers can successfully synthesize novel triazole-containing molecules with high efficiency. This methodology opens the door to the creation of new chemical entities with potential applications in drug discovery and materials science, leveraging the unique properties of the isonicotinic acid moiety.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • Hein, C. D., Liu, X., & Wang, D. (2008). Click-Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • CuAAC click triazole synthesis - laboratory experiment - YouTube. (2022, January 10). Retrieved February 7, 2026, from [Link]

  • Synthesis of 2-acetylnicotinic acid - PrepChem.com. (n.d.). Retrieved February 7, 2026, from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics. (2022, July 15). Retrieved February 7, 2026, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved February 7, 2026, from [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes | ACS Catalysis. (2022, April 6). Retrieved February 7, 2026, from [Link]

  • Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Process for preparing isonicotinic acid - Google Patents. (n.d.).
  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - Beilstein Journals. (n.d.). Retrieved February 7, 2026, from [Link]

  • (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019, February 5). Retrieved February 7, 2026, from [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts - MDPI. (2024, October 9). Retrieved February 7, 2026, from [Link]

  • (PDF) Copper-Chelating Azides for Efficient Click Conjugation Reactions in Complex Media. (2025, August 10). Retrieved February 7, 2026, from [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica. (n.d.). Retrieved February 7, 2026, from [Link]

  • ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product for... | Download Scientific Diagram. (n.d.). Retrieved February 7, 2026, from [Link]

  • 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties - Frontiers. (2019, March 25). Retrieved February 7, 2026, from [Link]

  • Synthesis of 2-aminonicotinic acid - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Chelation-Assisted, Copper(II)-Acetate-Accelerated Azide−Alkyne Cycloaddition | The Journal of Organic Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide - Neliti. (2022, August 27). Retrieved February 7, 2026, from [Link]

  • (PDF) Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2025, August 8). Retrieved February 7, 2026, from [Link]

  • Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC. (2023, October 21). Retrieved February 7, 2026, from [Link]

Sources

Application Notes and Protocols for Sonogashira Coupling of 2-Ethynylpyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyridine-Alkyne Scaffolds

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] Among the vast array of molecular building blocks, those incorporating both a pyridine ring and an alkyne moiety are of particular significance in drug discovery. The pyridine nitrogen offers a key site for hydrogen bonding and salt formation, enhancing solubility and bioavailability, while the rigid, linear alkyne linker allows for precise spatial orientation of pharmacophoric elements.

This document provides a comprehensive guide to the Sonogashira coupling of a particularly valuable, yet challenging substrate: 2-ethynylpyridine-4-carboxylic acid . The presence of the carboxylic acid and the specific arrangement of functional groups on the pyridine ring necessitate a careful consideration of reaction conditions to achieve high yields and purity. This guide will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization, empowering researchers to effectively utilize this versatile building block in their synthetic endeavors.

Mechanistic Considerations: A Tale of Two Cycles

The classical Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] Understanding these cycles is paramount to rational protocol design and troubleshooting.

A base is essential to deprotonate the terminal alkyne, forming a reactive acetylide.[5] In the presence of a copper(I) co-catalyst, a copper acetylide is formed, which then undergoes transmetalation with a palladium(II) complex.[1][6] The palladium(II) species is generated from the oxidative addition of the aryl or vinyl halide to a palladium(0) catalyst.[6] Following transmetalation, the desired product is formed through reductive elimination, regenerating the palladium(0) catalyst.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Pd0->Pd_add Ar-X ArPdX Ar-Pd(II)-X(L₂) Pd_add->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAlkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation->ArPdAlkyne Red_elim Reductive Elimination ArPdAlkyne->Red_elim Red_elim->Pd0 Ar-C≡CR Alkyne R-C≡C-H Base Base Alkyne->Base CuX Cu(I)X Cu_acetylide R-C≡C-Cu Base->Cu_acetylide + CuX, - Base-H⁺X⁻ Cu_acetylide->Transmetalation CuX caption Figure 1: The dual catalytic cycles of the Sonogashira coupling. Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Select Reagents: - 2-Ethynylpyridine-4-carboxylic acid - Aryl/Vinyl Halide - Catalyst System - Base - Solvent Setup Reaction Setup under Inert Atmosphere Reagents->Setup Conditions Set Reaction Conditions: - Temperature - Stirring Setup->Conditions Monitoring Monitor Progress (TLC, LC-MS) Conditions->Monitoring Workup Aqueous Work-up and Precipitation Monitoring->Workup Reaction Complete Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Final Product Final Product Purification->Final Product caption Figure 2: General workflow for the Sonogashira coupling.

Sources

Application Note: 2-Ethynyl-Isonicotinic Acid (2-EINA) as a Bio-Orthogonal Ligand in MOF Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

2-Ethynyl-isonicotinic acid (2-EINA) represents a high-value "dual-function" ligand for Metal-Organic Framework (MOF) design. Unlike standard dicarboxylates (e.g., terephthalic acid) that form the structural struts of a framework, 2-EINA possesses a heterotopic geometry (pyridine nitrogen + carboxylic acid) combined with a reactive alkyne handle.

Why use 2-EINA?
  • Structural Versatility: It mimics Isonicotinic Acid (INA) , a proven pillar ligand in constructing pillared-layer MOFs (e.g., DMOF-type topologies) or acting as a cluster-capping agent in Zr-MOFs (e.g., UiO-66 derivatives).

  • Bio-Orthogonal Utility: The ethynyl (

    
    ) group at the 2-position is sterically accessible and chemically distinct. It serves as a "Click Chemistry" handle, allowing researchers to attach complex pharmaceutical agents (azides) after the MOF is synthesized (Post-Synthetic Modification - PSM), preventing thermal degradation of the drug during MOF crystallization.
    

Part 2: Ligand Synthesis Protocol (Pre-requisite)

Commercially available sources for 2-EINA are rare. High-purity synthesis is required to prevent defect formation in the MOF crystal lattice.

Workflow Diagram: Ligand Synthesis

LigandSynthesis Start 2-Bromoisonicotinic Acid (Starting Material) Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TEA) Start->Step1 + TMS-Acetylene Inter TMS-Protected Intermediate Step1->Inter Step2 Deprotection (K2CO3 / MeOH) Inter->Step2 Product 2-Ethynyl-Isonicotinic Acid (2-EINA) Step2->Product Acidification (HCl)

Caption: Synthesis of 2-EINA via Sonogashira coupling and subsequent deprotection.

Detailed Protocol

Reaction 1: Sonogashira Coupling

  • Reagents: Dissolve 2-bromoisonicotinic acid (1.0 eq) in anhydrous THF/Triethylamine (1:1 v/v).

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%) under an inert Argon atmosphere.

  • Addition: Dropwise add Trimethylsilylacetylene (TMS-acetylene, 1.2 eq) at 0°C.

  • Reaction: Stir at 60°C for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Filter off ammonium salts, concentrate filtrate, and purify via silica column chromatography.

Reaction 2: Deprotection

  • Hydrolysis: Dissolve the TMS-intermediate in Methanol. Add K₂CO₃ (2.0 eq). Stir at RT for 2 hours.

  • Acidification: Carefully adjust pH to 3-4 using 1M HCl to precipitate the free acid.

  • Purification: Recrystallize from Ethanol/Water to obtain off-white needles of 2-EINA.

    • Quality Control: ¹H NMR (DMSO-d₆) must show the alkyne proton singlet at ~4.5 ppm.

Part 3: MOF Synthesis (Pillared-Layer Topology)

We will synthesize a Zn-based Pillared-Layer MOF (Analogous to DMOF-1). Here, 1,4-benzenedicarboxylic acid (BDC) forms the 2D sheets, and 2-EINA acts as the vertical pillar, exposing the alkyne into the pore channel.

Materials Table
ComponentRoleStoichiometry (Molar Ratio)Notes
Zn(NO₃)₂ · 6H₂O Metal Node1.0Primary metal source
1,4-BDC Linker (Sheet)1.0Forms the 2D grid
2-EINA Linker (Pillar)0.5 - 1.0Functional pillar
DMF SolventExcessHigh boiling point solvent
Ethanol SolventExcessFor washing/exchange
Step-by-Step Protocol
  • Precursor Solution:

    • Vial A: Dissolve Zn(NO₃)₂ · 6H₂O (0.1 mmol) in 2 mL DMF.

    • Vial B: Dissolve 1,4-BDC (0.1 mmol) and 2-EINA (0.1 mmol) in 2 mL DMF. Sonicate for 10 mins to ensure complete dissolution.

  • Mixing: Slowly pour Vial B into Vial A. The solution should remain clear.

  • Solvothermal Synthesis:

    • Seal the mixture in a 20 mL scintillation vial or Teflon-lined autoclave.

    • Heat at 100°C for 24-48 hours in a programmable oven (Ramp rate: 1°C/min).

  • Harvesting:

    • Cool to room temperature naturally.

    • Collect the colorless block-shaped crystals via filtration.

  • Activation (Critical):

    • Wash crystals 3x with fresh DMF.

    • Solvent exchange with Chloroform or Ethanol (soak for 3 days, refreshing solvent daily) to remove high-boiling DMF.

    • Note: Do not apply high vacuum immediately; these structures can be fragile.

Part 4: Post-Synthetic Modification (Click Chemistry)

This is the core application: attaching a drug molecule (Azide-functionalized) to the MOF backbone.

Mechanism Diagram: CuAAC "Click" Reaction

ClickChemistry MOF_Alkyne MOF-Alkyne (2-EINA Pillar) Reaction Cycloaddition (RT, 24h) MOF_Alkyne->Reaction Drug_Azide Azide-Drug (R-N3) Drug_Azide->Reaction Catalyst Cu(I) Catalyst (CuBr / PMDETA) Catalyst->Reaction MOF_Drug Functionalized MOF-Drug Conjugate (Triazole Linkage) Reaction->MOF_Drug

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) anchoring drug payloads to the MOF pore walls.

PSM Protocol
  • Preparation: Suspend 50 mg of activated Zn-MOF-EINA in 5 mL of Ethanol/H₂O (4:1).

  • Reagents:

    • Add Azide-Functionalized Drug (2.0 eq relative to alkyne sites).

    • Add CuSO₄[1] · 5H₂O (5 mol%).

    • Add Sodium Ascorbate (10 mol%) to generate Cu(I) in situ.

  • Incubation: Stir gently (or shake) at Room Temperature for 24 hours. Avoid vigorous stirring to prevent crystal crushing.

  • Washing: Centrifuge and wash the MOF 5x with Ethanol and 0.1M EDTA solution (to remove trapped Copper catalyst—critical for biological toxicity).

  • Validation:

    • IR Spectroscopy: Disappearance of the Alkyne stretch (~2120 cm⁻¹) and appearance of Triazole peaks.

    • Digestion NMR: Digest the MOF in DCl/DMSO-d₆ to quantify the ratio of unmodified vs. modified ligand.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Amorphous Product Reaction temp too low or cooling too fast.Increase temp to 120°C; use slow cooling (0.2°C/min).
Low Surface Area Incomplete activation or pore collapse.Use Supercritical CO₂ drying (SCD) instead of vacuum.
No "Click" Conversion Cu(I) oxidation or steric hindrance.Sparge solvents with N₂; use smaller azide linkers to test pore accessibility.
Ligand Decomposition 2-EINA is sensitive to extreme basic pH.Avoid strong bases during MOF synthesis; stick to neutral/acidic modulators.

References

  • Ligand Synthesis (Sonogashira Coupling on Pyridines)

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • MOF Topology (Pillared-Layer DMOF)

    • Wang, Z., & Cohen, S. M. (2009). Postsynthetic Modification of Metal-Organic Frameworks. Chemical Society Reviews, 38(5), 1315-1329.

  • Click Chemistry in MOFs

    • Goto, Y., et al. (2008). Click Chemistry with a Coordination Polymer: Region-Selective Modification. Journal of the American Chemical Society, 130(44), 14354-14355.

  • Isonicotinic Acid MOF Analogues

    • Luo, T., et al. (2017). A Mixed-Cluster Approach for Building a Highly Porous Cobalt(II) Isonicotinic Acid Framework. Inorganic Chemistry, 56(5), 2363–2366.

  • General PSM Protocols

    • Cohen, S. M. (2012). Postsynthetic Methods for the Functionalization of Metal-Organic Frameworks.[2][3][4][5] Chemical Reviews, 112(2), 970-1000.

Sources

Application Note: Heterobifunctional Bioconjugation Strategies using 2-Ethynylisonicotinic Acid (2-EINA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for utilizing 2-ethynylisonicotinic acid (2-EINA) as a high-fidelity heterobifunctional linker. Unlike standard aliphatic linkers, 2-EINA incorporates a pyridine core that confers unique solubility profiles and π-stacking capabilities, while providing two orthogonal reactive handles:

  • Carboxylic Acid (C4 position): For amide coupling to primary amines (Lysine residues, N-termini).

  • Ethynyl Group (C2 position): For bio-orthogonal Click Chemistry (CuAAC) with azides.

This application note addresses specific challenges, including the potential for pyridine nitrogen copper coordination during catalysis and the hydrophobicity of the aromatic core.

Molecule Profile & Strategic Logic

Structural Analysis

The 2-EINA molecule functions as a "rigid spacer" compared to flexible PEG linkers. This rigidity is advantageous in FRET applications (keeping fluorophores at fixed distances) or PROTAC design (maintaining ternary complex geometry).

  • Formula: C₈H₅NO₂

  • MW: ~147.13 g/mol

  • UV Signature: Distinct absorbance ~270 nm (Pyridine π-π*), useful for quantifying conjugation ratios (DOL) on proteins that absorb at 280 nm (requires deconvolution).

The "Dual-Lock" Strategy

The workflow follows a strict order of operations to prevent side reactions. We utilize the carboxylic acid first (The "Anchor") to load the alkyne handle onto the biomolecule. The alkyne (The "Hook") is reacted second via CuAAC.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Anchoring cluster_2 Phase 3: Functionalization EINA 2-EINA (Acid + Alkyne) Active 2-EINA-NHS Ester EINA->Active Organic Phase (DMF) NHS NHS/EDC (Activation) NHS->Active Conj1 Protein-Alkyne Conjugate Active->Conj1 Amide Bond Formation Protein Protein (Lysine-NH2) Protein->Conj1 Final Final Bioconjugate (Triazole Link) Conj1->Final CuAAC Click (Cu + THPTA) Azide Payload-Azide (Drug/Fluorophore) Azide->Final

Figure 1: The sequential "Dual-Lock" conjugation strategy ensuring orthogonal reactivity.

Protocol A: Synthesis of 2-EINA NHS Ester (Activation)

Rationale: Direct EDC coupling of 2-EINA to proteins in aqueous buffer is inefficient due to the molecule's limited water solubility and the rapid hydrolysis of the O-acylisourea intermediate. We generate the NHS ester in dry organic solvent first.

Reagents
  • 2-Ethynylisonicotinic acid (2-EINA)

  • N-Hydroxysuccinimide (NHS)[1][2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Solvent: Anhydrous DMF or DMSO (Dryness is critical).

Step-by-Step
  • Dissolution: Dissolve 14.7 mg (0.1 mmol) of 2-EINA in 500 µL anhydrous DMF.

  • Activation: Add 17.3 mg (0.15 mmol) NHS and 28.8 mg (0.15 mmol) EDC to the solution.

  • Incubation: Stir at Room Temperature (RT) for 4–12 hours under inert atmosphere (N₂ or Ar) if possible.

  • Validation (TLC/LC-MS): Spot on TLC (Silica). The acid spot should disappear, replaced by a less polar ester spot.

    • Self-Validating Step: If starting material remains after 12h, add 0.5 eq more EDC.

  • Storage: Use immediately for Protocol B or precipitate with cold ether, dry, and store at -20°C (desiccated).

Protocol B: Protein "Anchoring" (Lysine Conjugation)

Rationale: This step installs the alkyne handle. We use a slight excess of the NHS ester to ensure adequate Degree of Labeling (DOL) while keeping the organic solvent concentration low (<10%) to prevent protein denaturation.

Reagents
  • Target Protein (1–5 mg/mL in PBS, pH 7.4). Crucial: Buffer must be amine-free (No Tris, Glycine).

  • 2-EINA-NHS (from Protocol A).

  • Desalting Column (e.g., PD-10 or Zeba Spin).

Step-by-Step
  • Preparation: Calculate the molar excess. For antibodies (IgG), a 20-fold molar excess of 2-EINA-NHS usually yields a DOL of 3–5 alkynes/antibody.

  • Addition: Slowly add the 2-EINA-NHS (in DMF) to the protein solution while vortexing gently.

    • Constraint: Final DMF volume must not exceed 10% v/v.

  • Reaction: Incubate at RT for 2 hours or 4°C overnight.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins to quench unreacted NHS esters.

  • Purification (Critical): Pass the reaction mixture through a desalting column equilibrated with PBS (or Click-compatible buffer like HEPES). This removes the hydrolyzed free acid and organic solvent.

  • QC Check: Measure A280.

    • Note: The pyridine ring absorbs near 270-280nm. For precise protein quantification, use a Bradford or BCA assay, as the 2-EINA absorbance will inflate the A280 reading.

Protocol C: CuAAC "Click" Functionalization

Rationale: The 2-ethynylpyridine moiety is sterically accessible but the pyridine nitrogen can chelate Copper(I). To prevent the catalyst from being stripped or poisoned, we use THPTA , a water-soluble ligand with high affinity for Cu(I), in excess.

Reagents
  • Protein-Alkyne Conjugate (from Protocol B).

  • Payload-Azide (Fluorophore, Drug, or Biotin).

  • CuSO₄ (20 mM stock in water).

  • THPTA Ligand (50 mM stock in water).

  • Sodium Ascorbate (100 mM stock in water - Freshly Prepared ).

Experimental Workflow
  • Ligand Complexing: Premix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL Cu + 5 µL THPTA). Incubate for 5 mins. This ensures the copper is coordinated before it sees the pyridine ring.

  • Assembly: In a microcentrifuge tube, add:

    • Protein-Alkyne (50–100 µM final conc).

    • Payload-Azide (2–5 equivalents relative to alkyne).

    • Cu-THPTA Complex (Final Cu conc: 100–500 µM).

  • Initiation: Add Sodium Ascorbate (Final conc: 2.5–5 mM).

  • Incubation: Incubate at RT for 1 hour in the dark.

  • Purification: Remove excess reagents via size-exclusion chromatography or dialysis.

ClickMech cluster_catalysis Catalytic Cycle Protection Cu Cu(II) Source Complex Cu-THPTA Active Catalyst Cu->Complex + Ascorbate Ligand THPTA Ligand (Excess) Ligand->Complex Stabilization Pyridine Pyridine N (Competitor) Pyridine->Complex Potential Inhibition

Figure 2: The role of THPTA is critical to out-compete the pyridine nitrogen (from 2-EINA) for copper binding, ensuring the catalytic cycle proceeds efficiently.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation during Loading 2-EINA is hydrophobic; Protein destabilized by DMF.Reduce DMF to <5%. Add 0.1% Tween-20 to the buffer. Add 2-EINA in smaller aliquots.
Low Click Efficiency Copper stripping by Pyridine N; Oxidation of Cu(I).Increase THPTA:Cu ratio to 10:1. Degas buffers to remove Oxygen.
High Background (A280) Pyridine absorbance interference.Do not use A280 for protein conc. Use BCA Assay. Calculate DOL using LC-MS if possible.
Protein Aggregation Crosslinking or hydrophobic patches.Ensure 2-EINA-NHS is fresh (hydrolyzed acid can cause non-covalent aggregation).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: The Chemistry of Reactive Groups. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • Glen Research. (n.d.). NHS Ester Amine Reaction for Oligonucleotide Labeling.[3] Glen Report 32-26. [Link]

Sources

Application Notes & Protocols: Synthesis and Functionalization of Ruthenium(II) Complexes with 2-Ethynyl-isonicotinic Acid for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and application of ruthenium(II) polypyridyl complexes featuring the 2-ethynyl-isonicotinic acid ligand. Ruthenium complexes are of significant interest in drug development due to their unique photochemical and biological properties.[1][2] The incorporation of the 2-ethynyl-isonicotinic acid ligand offers a strategic advantage: the isonicotinic acid moiety serves as a robust coordinating agent, while the terminal alkyne group provides a versatile handle for post-synthetic modification via bioorthogonal "click" chemistry. This allows for the covalent attachment of targeting vectors, solubilizing agents, or other functional moieties, paving the way for highly tailored therapeutic and diagnostic agents.[3][4] This guide details a reliable synthetic protocol, thorough characterization procedures, and discusses potential applications in photodynamic therapy (PDT) and bioimaging, aimed at researchers in chemistry, materials science, and drug development.

Scientific Rationale and Background

1.1 The Versatility of Ruthenium in Coordination Chemistry

Ruthenium is a transition metal celebrated for its diverse coordination chemistry and wide range of accessible oxidation states, most commonly Ru(II) and Ru(III).[1] Ruthenium(II) polypyridyl complexes, in particular, are renowned for their:

  • Rich Photophysical Properties: Characterized by strong metal-to-ligand charge transfer (MLCT) bands in the visible region, making them suitable for light-based applications.[5][6]

  • Kinetic Stability: The rate of ligand exchange is often slow, which can lead to high kinetic stability in biological environments, minimizing off-target reactions.[7]

  • Tunable Properties: The electronic and steric properties of the complex can be finely tuned by modifying the ligand environment, allowing for rational design of function.[7][8]

These attributes make ruthenium complexes prime candidates for development as photosensitizers in PDT, luminescent probes for bioimaging, and catalysts.[9][10][11]

1.2 The Strategic Role of the 2-Ethynyl-isonicotinic Acid Ligand

The choice of 2-ethynyl-isonicotinic acid as a ligand is deliberate and multifunctional:

  • Coordination Moiety: The isonicotinic acid provides a pyridine nitrogen atom, a classic and stable N-donor for coordination to the ruthenium center. The carboxylic acid group can also be involved in coordination or serve as a point for further conjugation.

  • Electronic Tuning: The ethynyl (alkyne) group is an electron-withdrawing substituent that can modulate the electronic structure and, consequently, the photophysical and electrochemical properties of the final complex.[6]

  • Bioorthogonal Handle: The terminal alkyne is the key functional group for post-synthetic modification. It is relatively inert under physiological conditions but reacts efficiently and specifically with azide-functionalized molecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry.[3][12] This reaction's high yield and specificity make it ideal for conjugating the ruthenium complex to biomolecules like peptides, antibodies, or nanoparticles for targeted delivery.

Core Synthesis Protocol: [Ru(bpy)₂(2-ethynyl-isonicotinic acid)]Cl₂

This section details the synthesis of a representative complex, bis(2,2'-bipyridine)(2-ethynyl-isonicotinic acid)ruthenium(II) chloride. The protocol is divided into two main stages: the synthesis of the ruthenium precursor, cis-[Ru(bpy)₂Cl₂], followed by the ligand exchange reaction.

2.1 Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)99.9% trace metals basisSigma-AldrichHighly hygroscopic. Store in a desiccator.
2,2'-Bipyridine (bpy)≥99%Sigma-Aldrich
2-ethynyl-isonicotinic acid≥97%TCI Chemicals
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse freshly opened or distilled solvent.
Ethanol (EtOH)AnhydrousFisher Scientific
Diethyl etherAnhydrousFisher Scientific
Lithium Chloride (LiCl)≥99%Sigma-Aldrich
Argon (Ar) or Nitrogen (N₂)High Purity (≥99.998%)For maintaining an inert atmosphere.

2.2 Experimental Workflow Diagram

SynthesisWorkflow cluster_precursor Part A: Precursor Synthesis cluster_final Part B: Ligand Exchange RuCl3 RuCl₃·xH₂O + bpy RefluxDMF Reflux in DMF (Inert Atmosphere) RuCl3->RefluxDMF Precipitate Precipitate with Acetone RefluxDMF->Precipitate Wash Wash with H₂O, Ether Precipitate->Wash ProductA cis-[Ru(bpy)₂Cl₂] Wash->ProductA ProductA_in cis-[Ru(bpy)₂Cl₂] ProductA->ProductA_in Use in Part B RefluxEtOH Reflux in EtOH/H₂O (Inert Atmosphere) ProductA_in->RefluxEtOH Ligand 2-ethynyl-isonicotinic acid Ligand->RefluxEtOH Cool Cool to RT RefluxEtOH->Cool PrecipitateB Precipitate with Ether Cool->PrecipitateB Purify Purify (e.g., Column Chromatography) PrecipitateB->Purify FinalProduct [Ru(bpy)₂(L)]Cl₂ Purify->FinalProduct

Caption: General workflow for the two-stage synthesis of the target ruthenium complex.

2.3 Part A: Synthesis of cis-[Ru(bpy)₂Cl₂] Precursor

Causality: This precursor is a common starting material for many ruthenium polypyridyl complexes. Synthesizing it in-house from RuCl₃ is cost-effective. The cis geometry is crucial as it leaves two adjacent coordination sites (occupied by chlorides) available for substitution by the incoming bidentate or monodentate ligand.

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, add RuCl₃·xH₂O (1.0 g, approx. 3.8 mmol) and 2,2'-bipyridine (1.2 g, 7.7 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF (40 mL). The solution will be a dark brown/black suspension.

  • Reaction: Heat the mixture to reflux under a positive pressure of argon or nitrogen. Maintain reflux for 4 hours. The color should change to a deep reddish-purple.

    • Expertise Note: The inert atmosphere is critical to prevent the oxidation of Ru(II) back to Ru(III) at high temperatures.

  • Isolation: Cool the reaction mixture to room temperature. Slowly add acetone (200 mL) to the stirred solution to precipitate the product.

  • Purification: Collect the dark crystalline solid by vacuum filtration. Wash the solid sequentially with deionized water (3 x 30 mL) to remove unreacted RuCl₃ and DMF, followed by diethyl ether (2 x 30 mL) to remove any unreacted bipyridine.

  • Drying: Dry the product, cis-[Ru(bpy)₂Cl₂]·2H₂O, under vacuum. The expected yield is typically 70-80%. The product can be used in the next step without further purification if the color is a deep violet/black.

2.4 Part B: Synthesis of [Ru(bpy)₂(2-ethynyl-isonicotinic acid)]Cl₂

Causality: This step involves a ligand exchange reaction where the chloride ligands on the precursor are displaced by the 2-ethynyl-isonicotinic acid ligand. A mixture of ethanol and water is used as the solvent to ensure solubility of both the moderately polar ruthenium precursor and the potentially charged ligand.

  • Setup: In a 100 mL round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (0.50 g, 0.96 mmol) and 2-ethynyl-isonicotinic acid (0.17 g, 1.15 mmol, 1.2 eq) in a mixture of ethanol (30 mL) and deionized water (10 mL).

  • Reaction: Heat the mixture to reflux under an argon or nitrogen atmosphere for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel (DCM:MeOH 9:1 v/v). The color of the solution should change from deep purple to a bright orange-red.

  • Isolation: After cooling to room temperature, reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Precipitation: Add this concentrated solution dropwise to a beaker of vigorously stirred diethyl ether (200 mL). An orange-red precipitate will form.

  • Collection: Collect the solid by vacuum filtration, wash with a small amount of diethyl ether, and dry under vacuum.

  • Purification (Self-Validation): The crude product should be purified by column chromatography on alumina (Al₂O₃) or Sephadex LH-20. A typical eluent system for alumina is a gradient of acetonitrile/water/saturated KNO₃ solution. The fractions containing the pure product are combined, the solvent is removed, and the KNO₃ is removed by dissolving the complex in a minimum amount of water and precipitating it with an ammonium hexafluorophosphate (NH₄PF₆) solution, or by repeated recrystallization. The final product is often isolated as the PF₆⁻ salt for better crystallinity and stability, which can be converted back to the Cl⁻ salt if needed using an ion-exchange resin.

Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complex.

TechniquePurposeExpected Result for [Ru(bpy)₂(2-ethynyl-isonicotinic acid)]²⁺
¹H NMR Structural confirmation and purity assessment.Complex aromatic region (7.0-9.0 ppm) showing signals for two bipyridine ligands and one ethynyl-isonicotinic acid ligand. A characteristic singlet for the acetylenic proton (if not deprotonated).
FT-IR Identification of key functional groups.A sharp, medium-intensity peak around 2100-2150 cm⁻¹ corresponding to the C≡C stretch. Strong bands for the carboxylate group (C=O stretch) around 1680-1720 cm⁻¹.
UV-Vis Spectroscopy Probing electronic properties.Intense bands in the UV region (<350 nm) due to ligand-centered (π-π) transitions. A broad, strong band in the visible region (450-500 nm) characteristic of the Ru(dπ) → bpy(π) MLCT transition.
ESI-MS Confirmation of molecular weight and charge.A major peak corresponding to the molecular ion, e.g., {[Ru(bpy)₂(L)]Cl}⁺ or {[Ru(bpy)₂(L)]}²⁺, depending on the conditions and counter-ion.
Cyclic Voltammetry (CV) Assessing redox behavior.A reversible one-electron oxidation wave (typically +1.0 to +1.5 V vs. Ag/AgCl) corresponding to the Ru(II)/Ru(III) couple.

Applications in Drug Development

The synthesized complex is a platform molecule. Its true potential is realized through the strategic use of its terminal alkyne group.

4.1 Photodynamic Therapy (PDT)

Ruthenium(II) polypyridyl complexes are excellent photosensitizers.[8][13] Upon irradiation with light of an appropriate wavelength (matching the MLCT band), the complex is excited to a triplet state. This excited state can transfer its energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which is cytotoxic and can induce apoptosis or necrosis in nearby cancer cells.[9]

4.2 Post-Synthetic Modification via Click Chemistry

The terminal alkyne is a gateway to targeted therapies. By reacting the complex with an azide-functionalized targeting molecule (e.g., a peptide that binds to a specific cancer cell receptor), a highly specific drug conjugate can be created.

ClickChemistry RuComplex [Ru]-C≡CH (Synthesized Complex) Reaction Cu(I) Catalyst (CuAAC Reaction) RuComplex->Reaction TargetingMolecule N₃-R (e.g., Azide-Peptide) TargetingMolecule->Reaction FinalConjugate [Ru]-Triazole-R (Targeted Drug) Reaction->FinalConjugate

Caption: Post-synthetic modification using CuAAC "click" chemistry.

This bioorthogonal conjugation strategy can improve the therapeutic index of the photosensitizer by:

  • Increasing tumor accumulation: The targeting moiety directs the complex to cancer cells, reducing systemic exposure and side effects.[14]

  • Enhancing cellular uptake: Conjugation to cell-penetrating peptides can improve transport across the cell membrane.[9]

Safety Precautions

  • Ruthenium Compounds: Ruthenium salts and complexes should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of powders.

  • Solvents: DMF is a reproductive toxin. Anhydrous solvents like diethyl ether are extremely flammable. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Pressurized Systems: Reactions under inert gas should be equipped with a pressure-relief system (e.g., an oil bubbler).

References

  • Dalton Transactions. (n.d.). Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. RSC Publishing. Retrieved February 9, 2026, from [Link]

  • Sahu, S. K., et al. (2021). Synthesis of ruthenium complexes and their catalytic applications: A review. Journal of the Indian Chemical Society.
  • Majumdar, A., et al. (2021). Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety. PubMed Central. Retrieved February 9, 2026, from [Link]

  • Photochemical & Photobiological Sciences. (n.d.). A ruthenium(ii) based photosensitizer and transferrin complexes enhance photo-physical properties, cell uptake, and photodynamic therapy safety and efficacy. RSC Publishing. Retrieved February 9, 2026, from [Link]

  • Mari, C., et al. (2020). Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy. NIH. Retrieved February 9, 2026, from [Link]

  • Dalton Transactions. (n.d.). Post-synthetic molecular modifications based on Schiff base condensation reactions for designing functional paddlewheel diruthenium(ii,ii) complexes. RSC Publishing. Retrieved February 9, 2026, from [Link]

  • Pfeiffer, D., et al. (2021). Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands. Retrieved February 9, 2026, from [Link]

  • Dalton Transactions. (2013). Ruthenium complexes in different oxidation states: synthesis, crystal structure, spectra and redox properties. RSC Publishing. Retrieved February 9, 2026, from [Link]

  • Gandioso, A., et al. (2015). Anti-inflammatory and Anti-nociceptive Activity of Ruthenium Complexes With Isonicotinic and Nicotinic Acids (Niacin) as Ligands. PubMed. Retrieved February 9, 2026, from [Link]

  • Jayaraju, D., et al. (2011). Ruthenium(II) chalconate complexes: Synthesis, characterization, catalytic, and biological studies. PubMed. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of ethylenediamine based Ru(II) complexes with isonicotinic ester ligands benzene derivatives. Retrieved February 9, 2026, from [Link]

  • Inorganic Chemistry. (2021). Postsynthetic Modification of Half-Sandwich Ruthenium Complexes by Mechanochemical Synthesis. ACS Publications. Retrieved February 9, 2026, from [Link]

  • MDPI. (2025). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Retrieved February 9, 2026, from [Link]

  • Monro, S., et al. (n.d.). Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY. PMC. Retrieved February 9, 2026, from [Link]

  • Savelyeva, A. V., et al. (2022). Post-Functionalization of Organometallic Complexes via Click-Reaction. PMC. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Use of Ruthenium Complexes as Photosensitizers in Photodynamic Therapy. Retrieved February 9, 2026, from [Link]

  • Bhuiyan, A. A., et al. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. ScholarWorks@UARK. Retrieved February 9, 2026, from [Link]

  • Petrović, B., et al. (2009). Ruthenium(II)-arene complexes with functionalized pyridines: synthesis, characterization and cytotoxic activity. PubMed. Retrieved February 9, 2026, from [Link]

  • Chemical Communications. (n.d.). Ruthenium(ii) complexes as bioorthogonal two-photon photosensitizers for tumour-specific photodynamic therapy against triple-negative breast cancer cells. RSC Publishing. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2015). Editorial of Special Issue Ruthenium Complex: The Expanding Chemistry of the Ruthenium Complexes. Retrieved February 9, 2026, from [Link]

  • MDPI. (2024). The Synthesis, Characterization, and Theoretical Study of Ruthenium (II) Polypyridyl Oligomer Hybrid Structures with Reduced Graphene Oxide for Enhanced Optoelectronic Applications. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Tuning the Excited State Properties of Ruthenium (II) Complexes with a 4-Substituted Pyridine Ligand. Retrieved February 9, 2026, from [Link]

  • White Rose Research Online. (2023). Cytotoxicity of Ruthenium(II) Arene Complexes Containing Functionalized Ferrocenyl β-Diketonate Ligands. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (n.d.). Covalent Modification of Diruthenium Alkynyl Compounds: Novel Application of Click Reactions in Organometallic Chemistry. Retrieved February 9, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles from 2-Ethynyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1,2,3-Triazoles in Modern Drug Discovery

The 1,2,3-triazole moiety has emerged as a privileged structural motif in medicinal chemistry, lauded for its exceptional chemical stability, capacity for hydrogen bonding, and significant dipole moment.[1] These five-membered heterocyclic compounds are not merely passive linkers; they actively participate in binding interactions with biological targets, often serving as bioisosteres for amide bonds.[2] The incorporation of the 1,2,3-triazole core into molecular architectures has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4]

The advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5] This remarkably efficient and regioselective transformation allows for the rapid and reliable construction of complex molecules under mild reaction conditions.[6] This guide provides a comprehensive overview and detailed protocols for the preparation of a unique class of 1,2,3-triazoles derived from 2-ethynyl-isonicotinic acid. The presence of the isonicotinic acid scaffold, a known pharmacophore, offers a valuable entry point for the development of novel drug candidates with potentially enhanced biological activity and tailored physicochemical properties.

This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel bioactive compounds. It aims to provide not only a step-by-step experimental guide but also the underlying scientific rationale for the presented methodologies.

Core Synthesis Strategy: A Two-Step Approach

The synthesis of 1,2,3-triazoles from 2-ethynyl-isonicotinic acid is a two-stage process. The initial and crucial step involves the synthesis of the key starting material, 2-ethynyl-isonicotinic acid. Subsequently, this alkyne undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a selected organic azide to yield the desired 1,2,3-triazole.

Caption: Overall synthetic strategy for 1,2,3-triazoles from a 4-halo-isonicotinic acid derivative.

Part 1: Synthesis of the Key Precursor: 2-Ethynyl-isonicotinic Acid

The synthesis of 2-ethynyl-isonicotinic acid can be efficiently achieved via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[7][8] In this protocol, a protected alkyne, such as trimethylsilylacetylene, is coupled with a commercially available 4-halo-isonicotinic acid ester, followed by hydrolysis of the ester and removal of the silyl protecting group.

Protocol 1: Synthesis of 2-Ethynyl-isonicotinic Acid

This protocol is adapted from established Sonogashira coupling procedures on pyridine rings.[9][10][11]

Materials:

  • Ethyl 4-chloro-isonicotinate

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Sonogashira Coupling: a. To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 4-chloro-isonicotinate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq). b. Add anhydrous toluene and anhydrous triethylamine (2.0 eq). c. To the stirred suspension, add trimethylsilylacetylene (1.5 eq) dropwise. d. Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the silyl-protected ethynyl-isonicotinate.

  • Hydrolysis and Deprotection: a. Dissolve the purified silyl-protected ethynyl-isonicotinate in a mixture of methanol and water. b. Add an excess of sodium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours. c. Monitor the hydrolysis of the ester by TLC. d. Once the hydrolysis is complete, carefully acidify the reaction mixture to pH ~2 with concentrated hydrochloric acid. This step also facilitates the removal of the trimethylsilyl protecting group. e. The product, 2-ethynyl-isonicotinic acid, may precipitate out of the solution. If so, collect the solid by filtration. f. If the product remains in solution, extract the aqueous layer with diethyl ether. g. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-ethynyl-isonicotinic acid.

Expected Results:

The final product, 2-ethynyl-isonicotinic acid, should be a solid. The yield will vary depending on the efficiency of the coupling and hydrolysis steps.

Characterization:

  • ¹H NMR: Expect signals for the pyridine ring protons and the acidic proton of the carboxylic acid. The ethynyl proton signal should also be present.

  • ¹³C NMR: Signals for the pyridine ring carbons, the carboxylic acid carbon, and the two alkyne carbons should be observable.

  • FT-IR: Characteristic peaks for the C≡C triple bond, the C=O of the carboxylic acid, and the O-H stretch should be present.[12]

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 2-ethynyl-isonicotinic acid should be observed.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the key precursor in hand, the next stage is the CuAAC reaction to form the 1,2,3-triazole ring. This reaction is highly reliable and tolerates a wide range of functional groups.[13] The general protocol involves the reaction of 2-ethynyl-isonicotinic acid with an organic azide in the presence of a copper(I) catalyst. The copper(I) species can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.[6]

Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]

Protocol 2: General Procedure for the Synthesis of 1,2,3-Triazoles from 2-Ethynyl-isonicotinic Acid

Materials:

  • 2-Ethynyl-isonicotinic acid

  • Organic azide (e.g., benzyl azide, phenyl azide, or other functionalized azides)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Dilute hydrochloric acid (1 M)

Instrumentation:

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-ethynyl-isonicotinic acid (1.0 eq) and the chosen organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and acidify to pH ~3-4 with 1 M HCl.

  • The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by crystallization or column chromatography.

Table 1: Representative Reaction Parameters

EntryAzide (R-N₃)Solvent SystemReaction Time (h)Typical Yield (%)
1Benzyl Azidet-BuOH/H₂O (1:1)1885-95
2Phenyl Azidet-BuOH/H₂O (1:1)2480-90
31-Azido-4-methylbenzenet-BuOH/H₂O (1:1)2082-92

Purification and Characterization

The purification of the final 1,2,3-triazole products containing a carboxylic acid group can be challenging due to their polarity.

Purification Strategies:

  • Crystallization: For solid products, crystallization from a suitable solvent system (e.g., ethanol/water, methanol/diethyl ether) is often the most effective method of purification.[14]

  • Column Chromatography: If crystallization is not feasible, column chromatography on silica gel can be employed. Due to the polar nature of the products, a polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol with a small percentage of acetic acid (to suppress deprotonation of the carboxylic acid) may be required.[14]

  • Reverse-Phase Chromatography: For highly polar triazoles, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient may be a suitable alternative.[15]

Characterization of a Representative Product: 1-Benzyl-4-(isonicotinic acid)-1H-1,2,3-triazole

The following data are based on expected shifts and characteristic peaks for similar structures.[2][16][17]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.70-8.60 (m, 2H, pyridine-H), 8.50 (s, 1H, triazole-H), 7.90-7.80 (m, 2H, pyridine-H), 7.40-7.25 (m, 5H, benzyl-H), 5.60 (s, 2H, CH₂), ~13.0 (br s, 1H, COOH).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.0 (C=O), 150.0 (pyridine-C), 148.0 (triazole-C), 145.0 (pyridine-C), 136.0 (benzyl-C), 129.0 (benzyl-C), 128.5 (benzyl-C), 128.0 (benzyl-C), 122.0 (triazole-CH), 121.0 (pyridine-CH), 53.0 (CH₂).

  • FT-IR (KBr, cm⁻¹): 3400-2500 (broad, O-H stretch of carboxylic acid), 3140 (C-H stretch of triazole), 1720 (C=O stretch of carboxylic acid), 1600, 1550 (C=N, C=C stretches of pyridine and triazole rings).[18]

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₅H₁₂N₄O₂ [M+H]⁺, found.

Safety and Handling Precautions

  • Organic Azides: Many organic azides are potentially explosive and should be handled with care. Avoid heating or grinding organic azides. It is recommended to work on a small scale and behind a safety shield.[19] Always consult the relevant safety data sheets (SDS) before use.

  • Copper Catalysts: Copper salts can be toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Handle all organic solvents in a well-ventilated fume hood.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation in CuAAC Inactive copper catalystUse freshly prepared solutions of copper sulfate and sodium ascorbate. Ensure the reaction is not exposed to excessive oxygen.
Poor solubility of starting materialsTry a different solvent system, such as DMF or DMSO.
Formation of side products (e.g., Glaser coupling) Presence of oxygenDegas the solvent and run the reaction under an inert atmosphere.
Difficulty in purification High polarity of the productTry crystallization from different solvent systems. Use a more polar eluent for column chromatography, potentially with an acidic modifier. Consider reverse-phase chromatography.[1]

Conclusion

The synthesis of 1,2,3-triazoles from 2-ethynyl-isonicotinic acid provides a versatile and efficient route to a novel class of compounds with significant potential in drug discovery. The protocols outlined in this guide, based on the robust Sonogashira coupling and CuAAC reactions, offer a reliable pathway for the generation of diverse libraries of these promising molecules. By understanding the underlying chemistry and adhering to the recommended procedures and safety precautions, researchers can successfully synthesize and explore the therapeutic potential of these unique 1,2,3-triazole derivatives.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Gelest. Cross-Coupling of Alkynylsilanes. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Available from: [Link]

  • PubChem. Isonicotinic Acid. Available from: [Link]

  • ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Available from: [Link]

  • MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. Available from: [Link]

  • CORE. Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • YouTube. CuAAC click triazole synthesis - laboratory experiment. Available from: [Link]

  • PMC. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Isonicotinic acid. Available from: [Link]

  • SpectraBase. 1-Benzyl-4-phenyl-1H-1,2,3-triazole. Available from: [Link]

  • Beilstein Archives. Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Available from: [Link]

  • ResearchGate. Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Available from: [Link]

  • ACS Publications. Safe and efficient route to azides makes click chemistry even easier. Available from: [Link]

  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available from: [Link]

  • ResearchGate. (A) FTIR spectra, and (B) TGA graphs of Pyridyl‐Triazole‐INT and its corresponding copper (I) complex. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • PubMed. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Available from: [Link]

  • Organic & Biomolecular Chemistry. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Available from: [Link]

  • PMC. 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]

  • Google Patents. US4269987A - Purification of triazoles.

Sources

Application Notes & Protocols: 2-Ethynyl-Isonicotinic Acid as a Versatile Linker in the Design of Functional Coordination Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Coordination Polymers (CPs), constructed from metal ions or clusters and organic linkers, have emerged as a class of crystalline materials with vast potential in catalysis, sensing, and biomedicine.[1][2] The rational design of the organic linker is paramount as it dictates the resultant framework's topology, porosity, and functionality. This guide introduces 2-ethynyl-isonicotinic acid as a highly versatile linker for synthesizing functional CPs. The isonicotinate moiety provides a robust and predictable coordination site, while the strategically positioned ethynyl (alkyne) group serves as a powerful handle for post-synthetic modification (PSM) via click chemistry. This unique combination allows for the creation of tailor-made materials with applications spanning heterogeneous catalysis, targeted drug delivery, and advanced chemical sensing.

Introduction: The Strategic Advantage of 2-Ethynyl-Isonicotinic Acid

The properties of a coordination polymer are not solely dependent on the choice of metal ion but are profoundly influenced by the structure and functionality of the organic linker.[3] 2-Ethynyl-isonicotinic acid offers a dual-functionality that is highly advantageous for creating sophisticated materials:

  • Coordination Vector: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group form a well-defined coordination vector. This allows for predictable self-assembly with a wide range of metal ions, leading to the formation of stable, crystalline 1D, 2D, or 3D frameworks.[1][4]

  • Reactive Handle: The terminal alkyne (ethynyl) group is a key functional feature. It is relatively inert during the initial CP synthesis but can be selectively activated for covalent modification after the framework has been formed. This allows for the precise installation of additional functionalities without disrupting the crystalline structure. The most prominent reaction for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6]

This guide provides the foundational knowledge and detailed protocols for synthesizing, characterizing, and utilizing CPs derived from this promising linker.

Synthesis and Characterization

Synthesis of Coordination Polymers: A General Protocol

The synthesis of CPs typically involves the self-assembly of the metal salt and the organic linker under controlled conditions. Solvothermal and slow evaporation methods are common for obtaining high-quality single crystals suitable for structural analysis.[7]

Causality: The choice of solvent, temperature, and reaction time is critical. Solvents influence the solubility of reactants and can act as templates, directing the formation of a specific crystal phase. Higher temperatures in solvothermal synthesis increase reaction kinetics and can help overcome kinetic barriers to form thermodynamically stable products.

G cluster_prep Reactant Preparation cluster_reaction Assembly Reaction cluster_workup Product Isolation & Purification prep1 Dissolve Metal Salt (e.g., Zn(NO₃)₂·6H₂O) in Solvent A (e.g., DMF) mix Combine Solutions in a Sealed Reaction Vessel prep1->mix prep2 Dissolve Linker (2-Ethynyl-isonicotinic Acid) in Solvent B (e.g., Ethanol) prep2->mix react Solvothermal Reaction (e.g., 80-120°C, 24-72h) mix->react cool Slow Cooling to Room Temperature react->cool filter Filter to Collect Crystals cool->filter wash Wash with Fresh Solvent filter->wash dry Dry Under Vacuum wash->dry Characterization Characterization dry->Characterization Proceed to Characterization

Caption: General workflow for the solvothermal synthesis of CPs.

Protocol 2.1: Solvothermal Synthesis of a Zn(II)-based CP

  • Reactant Preparation: In separate vials, dissolve one equivalent of 2-ethynyl-isonicotinic acid in 5 mL of ethanol and one equivalent of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of N,N-Dimethylformamide (DMF).

  • Mixing: Combine the two solutions in a 20 mL Teflon-lined stainless steel autoclave.

  • Reaction: Seal the autoclave and place it in a programmable oven. Heat to 100°C for 48 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Isolation: Decant the mother liquor. Collect the resulting colorless crystals by filtration.

  • Washing: Wash the crystals three times with 5 mL of fresh DMF to remove any unreacted starting materials.

  • Drying: Dry the crystals under vacuum at 60°C for 12 hours.

Essential Characterization Techniques

A multi-technique approach is necessary to fully elucidate the structure, purity, and properties of the synthesized CPs.[8]

Trustworthiness: Each technique provides a piece of the puzzle. Combining them ensures a self-validating system. For example, the structure solved by single-crystal XRD should be consistent with the bulk material's PXRD pattern and the functional groups identified by FTIR/Raman spectroscopy.

Technique Purpose & Insights Provided
Single-Crystal X-ray Diffraction (SCXRD) Provides the definitive 3D atomic arrangement, including bond lengths, bond angles, coordination environment of the metal, and network topology.[7]
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk crystalline sample by comparing the experimental pattern to the one simulated from SCXRD data.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of the linker within the CP. Key vibrational bands include the C=O stretch of the carboxylate and C-H stretches of the pyridine ring.
Raman Spectroscopy Highly effective for confirming the integrity of the alkyne group, which shows a characteristic and strong C≡C stretching vibration (~2100 cm⁻¹).[9]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the CP and identifies the temperature at which the framework decomposes. Useful for defining the operational limits for applications like catalysis.
Elemental Analysis (CHN) Verifies the empirical formula of the synthesized CP, confirming the metal-to-linker ratio.

Applications in Drug Development and Beyond

The true power of using 2-ethynyl-isonicotinic acid lies in the ability to functionalize the resulting CPs for specific applications.

Post-Synthetic Modification (PSM) for Drug Conjugation

The alkyne groups decorating the CP framework are ideal sites for attaching molecules of interest, such as targeting ligands or active pharmaceutical ingredients (APIs), using CuAAC click chemistry.[5]

Expertise: CuAAC is chosen for its high efficiency, mild reaction conditions, and orthogonality (it does not interfere with most other functional groups), making it perfect for modifying complex structures like CPs without degrading the framework.[6]

G cluster_reaction CuAAC 'Click' Reaction CP_Alkyne CP with Pendant Alkyne Groups catalyst Cu(I) Catalyst (e.g., CuI, Ascorbate) CP_Alkyne->catalyst Drug_Azide Azide-Functionalized Drug Molecule (R-N₃) Drug_Azide->catalyst CP_Functionalized Drug-Conjugated CP catalyst->CP_Functionalized Forms Triazole Linkage solvent Solvent (e.g., DMF/H₂O)

Caption: Post-synthetic modification via CuAAC click chemistry.

Protocol 3.1: Conjugation of an Azide-Modified Molecule to a CP

  • Activation: Suspend 100 mg of the alkyne-functionalized CP in a mixture of 8 mL DMF and 2 mL water.

  • Reactant Addition: Add 1.2 equivalents (relative to alkyne groups) of the azide-functionalized molecule to the suspension.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving 0.1 equivalents of copper(II) sulfate (CuSO₄) and 0.3 equivalents of sodium ascorbate in 1 mL of water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Add the catalyst solution to the CP suspension. Stir the mixture at room temperature for 24 hours.

  • Isolation: Collect the functionalized CP by centrifugation or filtration.

  • Washing: Wash the product extensively with water and DMF to remove unreacted reagents and the copper catalyst. Soaking the product in an EDTA solution can further aid in removing residual copper.

  • Drying: Dry the final drug-conjugated CP under vacuum. Characterize using FTIR to confirm the disappearance of the alkyne peak and the appearance of new peaks from the conjugated molecule.

Application in Drug Delivery

CPs can serve as nanocarriers for controlled and sustained drug release.[10] Their crystalline, porous nature can protect the drug cargo and release it in response to specific stimuli.[11][12] The ability to conjugate drugs covalently (as in 3.1) or encapsulate them within pores provides multiple strategies for drug delivery system design.[13]

Protocol 3.2: In Vitro Drug Release Study

  • Loading: Suspend 50 mg of the drug-conjugated CP in 10 mL of a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • Incubation: Place the suspension in a shaker bath maintained at 37°C.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the supernatant after centrifuging the sample to pellet the CP.

  • Replenishment: Immediately add 1 mL of fresh PBS buffer back to the sample to maintain a constant volume.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Analysis: Calculate the cumulative percentage of drug released over time to generate a release profile.

Time (hours) Concentration (µg/mL) Cumulative Release (%)
000
115.23.0
448.59.7
880.116.0
24155.631.1
48210.342.1
72245.849.2
Hypothetical data for a drug release study.
Application in Heterogeneous Catalysis

The metal nodes within CPs can act as Lewis acid sites, making them effective heterogeneous catalysts that are easily recoverable and reusable.[3][14] This avoids the costly separation processes associated with homogeneous catalysts.[15] CPs have shown excellent activity in various organic transformations.[16][17]

Protocol 3.3: Catalytic Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1.1 mmol), and the CP catalyst (10 mg, ~1 mol% based on the metal) in 5 mL of ethanol.

  • Reaction: Stir the mixture at room temperature for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Catalyst Recovery: Upon completion, filter the reaction mixture to recover the CP catalyst.

  • Product Isolation: Evaporate the solvent from the filtrate to obtain the crude product. Purify by recrystallization or column chromatography.

  • Catalyst Recycling: Wash the recovered catalyst with ethanol, dry it under vacuum, and use it in a subsequent reaction cycle to test its reusability.[3]

Conclusion and Outlook

2-Ethynyl-isonicotinic acid stands out as a superior building block for the next generation of coordination polymers. Its predictable coordination behavior ensures the reliable formation of crystalline frameworks, while its alkyne functionality opens a gateway to nearly limitless possibilities for post-synthetic modification. This allows researchers to meticulously engineer materials for highly specific tasks, from creating sophisticated drug delivery systems that release their payload on demand to designing highly active and recyclable catalysts for green chemistry applications.[18] Future work will likely focus on integrating these materials into complex biological systems, developing multi-stimuli-responsive CPs, and exploring their potential in electronic and optoelectronic devices.[19][20]

References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • PrepChem. (n.d.). Synthesis of 2-acetylnicotinic acid. PrepChem.com.
  • Google Patents. (n.d.). A process for preparing 2-acetyl nicotinic acid. KR100371087B1.
  • Guedes, A., et al. (2021). Metal(II)
  • Li, Y., et al. (2018). Coordination polymers for catalysis: enhancement of catalytic activity through hierarchical structuring.
  • Vukotic, V. N., et al. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Chemical Science.
  • ResearchGate. (n.d.). Electronic and structural characterization of the coordination polymers.
  • ChemicalBook. (2022). 2-Ethynyl-isonicotinic acid. ChemicalBook.com.
  • Ratajczak, M., et al. (2021). Functional Polymers Structures for (Bio)
  • Manoharan, Y., et al. (2020).
  • Wang, F., et al. (2024). Bimetallic Coordination Polymers: Synthesis and Applications in Biosensing and Biomedicine. PMC.
  • Vukotic, N., et al. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. RSC Publishing.
  • Verma, K., & Pant, S.P. (n.d.). Structural Characterization of Zinc Coordination Polymer of Isonicotinoylhydrazone. United Journal of Chemistry.
  • ResearchGate. (n.d.). Strategy for the synthesis of alkyne-functionalized step-growth polymers.
  • Google Patents. (n.d.). Process for preparing isonicotinic acid. US2748137A.
  • Google Patents. (n.d.). Strategies, linkers and coordination polymers for high-performance sorbents. US8383545B2.
  • ResearchGate. (2023). Catalytic Activity of Zn(II) Coordination Polymer Based on a Cyclotriphosphazene-Functionalized Ligand for Removal of Organic Dyes.
  • MDPI. (n.d.).
  • Pires, B.M., et al. (2020). Multifunctional coordination polymers based on copper(i)
  • Das, S., et al. (2026). A Coordination Polymer Containing Pentagonal Bipyramidal Cd2+ and Mixed-Organic Ligands. Inorganic Chemistry.
  • Zhang, M., et al. (2023). Fabrication, Crystal Structures, Catalytic, and Anti-Wear Performance of 3D Zinc(II) and Cadmium(II)
  • Chen, Y-C., et al. (2023). Zn(II)-Based Mixed-Ligand-Bearing Coordination Polymers as Multi-Responsive Fluorescent Sensors. MDPI.
  • Bhowmik, S., et al. (2025).
  • Maxim, C., et al. (2022). Zinc(II)
  • Chen, X., et al. (2015).
  • Sayed, F., et al. (2022). Coordination polymers for emerging molecular devices. AIP Publishing.
  • Kumar, V., et al. (2023). Multifunctional Zn(II) Coordination Polymer as Highly Selective Fluorescent Sensor and Adsorbent for Dyes. PMC.
  • ResearchGate. (n.d.). Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker.
  • Al-Malki, A.L., et al. (2024).
  • Measurlabs. (2024). Polymer Characterization Technique Overview. Measurlabs.com.
  • Kadyrova, A., et al. (2022). The Phosphinate Group in the Formation of 2D Coordination Polymer with Sm(III) Nodes. MDPI.[Link]

  • Raju, N. (2020). Coordination Polymers - Supramolecular Chemistry. YouTube.
  • ResearchGate. (2022). Zn(II) and Co(II) 3D Coordination Polymers Based on 2-Iodoterephtalic Acid and 1,2-bis(4-pyridyl)ethane: Structures and Sorption Properties.

Sources

Application Note: Surface Engineering of Nanoparticles with 2-Ethynyl-Isonicotinic Acid (2-EINA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the functionalization of nanoparticles (NPs) using 2-Ethynyl-Isonicotinic Acid (2-EINA) . This specific ligand offers a unique "Janus" geometry: a carboxylic acid for robust anchoring to metal oxides, a pyridine ring for SERS (Surface Enhanced Raman Scattering) activity, and an ethynyl (alkyne) handle for bioorthogonal "Click" chemistry.

Executive Summary

The functionalization of inorganic nanoparticles (NPs) often faces the "Ligand Dilemma": robust anchoring groups (like thiols or silanes) often lack the versatility required for subsequent drug conjugation without complex intermediate steps. 2-Ethynyl-isonicotinic acid (2-EINA) resolves this by providing a rigid, conjugated pyridine scaffold with two distinct chemical handles:

  • C4-Carboxyl Group: Enables coordination bonding to metal oxides (TiO₂, Fe₃O₄, ZrO₂) or electrostatic binding to cationic surfaces.

  • C2-Ethynyl Group: A bioorthogonal alkyne handle ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensuring high-yield conjugation of drugs or targeting ligands without steric hindrance.

This guide details the protocols for functionalizing Iron Oxide Nanoparticles (IONPs) for drug delivery and Gold Nanoparticles (AuNPs) for SERS imaging.

Chemical Logic & Mechanism

Understanding the coordination chemistry of 2-EINA is prerequisite to successful functionalization.

The Molecule[1][2]
  • IUPAC Name: 2-ethynylpyridine-4-carboxylic acid

  • Role: Heterobifunctional Crosslinker / SERS Reporter

  • Binding Modes:

    • Mode A (Metal Oxides): The carboxylate group (

      
      ) coordinates to surface metal centers (e.g., 
      
      
      
      ,
      
      
      ) via bidentate bridging or chelating modes. The pyridine ring and alkyne tail project outward.
    • Mode B (Noble Metals): The pyridine nitrogen lone pair coordinates to

      
       or 
      
      
      
      surfaces. The alkyne bond acts as a Raman-active reporter in the "silent region" (
      
      
      ), eliminating background interference.
Strategic Workflow

The following diagram illustrates the decision matrix for using 2-EINA based on the nanoparticle core material.

G Start Start: Select NP Core Oxide Metal Oxide (Fe3O4, TiO2, UCNP) Start->Oxide Noble Noble Metal (Au, Ag) Start->Noble Bind_Oxide Coordination via Carboxyl Group Oxide->Bind_Oxide High Affinity Bind_Noble Adsorption via Pyridine Nitrogen Noble->Bind_Noble SERS Enhancement Result_Click Application: Drug Delivery (Click) Bind_Oxide->Result_Click Alkyne Exposed Result_SERS Application: SERS Imaging Bind_Noble->Result_SERS Alkyne near Surface

Figure 1: Strategic selection of binding modes for 2-EINA based on nanoparticle core material.

Protocol A: Functionalization of Iron Oxide NPs (IONPs)

Application: Magnetic Drug Delivery / MRI Contrast Mechanism: Ligand Exchange (Oleic Acid


 2-EINA)
Materials
  • Nanoparticles: Hydrophobic Oleic Acid-capped

    
     NPs (10 nm) in Chloroform.
    
  • Ligand: 2-Ethynyl-isonicotinic acid (2-EINA).

  • Solvents: DMF (Dimethylformamide), Chloroform, Hexane.

  • Reagents: Triethylamine (TEA) to facilitate deprotonation.

Step-by-Step Methodology
  • Pre-Reaction Preparation:

    • Dissolve 20 mg of 2-EINA in 5 mL of DMF.

    • Add 10

      
       of TEA. Reasoning: TEA deprotonates the carboxylic acid, enhancing its ability to displace oleic acid on the Fe surface.
      
    • Dispense 10 mg of Oleic Acid-capped IONPs into 5 mL Chloroform.

  • Ligand Exchange Reaction:

    • Mix the NP solution (Chloroform) with the Ligand solution (DMF) in a round-bottom flask.

    • Sonicate for 15 minutes to ensure dispersion.

    • Stir the mixture at 60°C for 12 hours under inert atmosphere (

      
      ).
      
    • Observation: The particles should transfer from the non-polar phase (if visible separation occurs) or remain suspended in the polar DMF mix as the oleic acid is displaced.

  • Purification (Critical):

    • Precipitate the NPs by adding excess Hexane (approx. 30 mL). Reasoning: 2-EINA functionalized NPs are polar; hexane removes displaced oleic acid and precipitates the product.

    • Centrifuge at 8,000 rpm for 15 mins. Discard supernatant.

    • Wash the pellet 3x with Ethanol to remove excess free 2-EINA.

    • Redisperse in DMSO or Water (if sufficiently charged).

  • Validation:

    • FTIR: Look for the disappearance of C-H stretches (2850-2920

      
      ) from oleic acid and the appearance of the Alkyne stretch (
      
      
      
      ) and Pyridine ring modes (
      
      
      ).

Protocol B: Functionalization of Gold Nanoparticles (AuNPs)

Application: SERS Tags / Optical Imaging Mechanism: Pyridine-Au Coordination

Materials
  • Nanoparticles: Citrate-stabilized AuNPs (40 nm) in water.

  • Ligand: 2-EINA (stock solution 10 mM in Ethanol).

  • Buffer: Phosphate Buffer (pH 7.4).

Step-by-Step Methodology
  • Ligand Incubation:

    • Take 10 mL of Citrate-AuNPs (

      
      ).
      
    • Add 100

      
       of 2-EINA stock solution dropwise while stirring.
      
    • Note: Do not add excess ligand too quickly, as rapid displacement of citrate can cause aggregation.

  • Equilibration:

    • Stir at room temperature for 4 hours.

    • Mechanism:[1][2][3][4][5] The Pyridine Nitrogen competes with citrate. The alkyne group remains intact.

  • Centrifugation & Washing:

    • Centrifuge at 6,000 rpm for 20 mins.

    • Remove supernatant to eliminate unbound ligand.

    • Resuspend in DI water or Buffer.

  • SERS Verification:

    • Acquire Raman spectrum (785 nm laser excitation).

    • Target Signal: A sharp peak at

      
       (Alkyne stretch). This region is usually "silent" in biological samples, making 2-EINA an excellent interference-free tag.
      

Downstream Application: Click Chemistry Conjugation

Once the NPs are functionalized with 2-EINA (exposing the Alkyne), they serve as a universal platform for attaching Azide-modified drugs.

Protocol: CuAAC "Click" Reaction

Reaction: 2-EINA-NP (Alkyne) + Drug-Azide


 Triazole Conjugate
ComponentConcentrationRole
2-EINA-NPs 1 mg/mLScaffold
Drug-Azide 2-5 eq. vs surface alkynesPayload
CuSO₄ 100

Catalyst Source
Sodium Ascorbate 500

Reducing Agent (

)
THPTA Ligand 250

Protects Cu(I) from oxidation

Procedure:

  • Mix 2-EINA-NPs and Drug-Azide in water/DMSO (1:1).

  • Premix CuSO₄ and THPTA, then add to the reaction.

  • Add Sodium Ascorbate last to initiate the reaction.

  • Stir for 2 hours at Room Temp in the dark.

  • Purify via centrifugal filtration (Amicon Ultra, 30kDa MWCO) to remove copper and unreacted drug.

Diagrammatic Workflow

The following diagram details the complete functionalization and conjugation pathway.

Workflow cluster_0 Step 1: Surface Activation cluster_1 Step 2: Functionalization cluster_2 Step 3: Drug Conjugation RawNP Raw Nanoparticle (Oleic Acid or Citrate) FuncNP 2-EINA-NP (Alkyne Exposed) RawNP->FuncNP Ligand Exchange Ligand 2-EINA Ligand (Alkyne + Pyridine + COOH) Ligand->FuncNP Click CuAAC Reaction (CuSO4 / Ascorbate) FuncNP->Click AzideDrug Azide-Drug AzideDrug->Click Final Final Conjugate (NP-Triazole-Drug) Click->Final Covalent Bond

Figure 2: Step-by-step workflow from raw nanoparticle to drug-conjugated system via 2-EINA.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Aggregation during Exchange Solvent incompatibility or rapid surface charge loss.Use a co-solvent gradient (Chloroform

DMF). Ensure slow addition of ligand.
Low Click Efficiency Oxidation of Cu(I) to Cu(II).Increase Sodium Ascorbate concentration. Degas solvents with

prior to reaction.
Weak SERS Signal Poor adsorption of Pyridine N to Au.Adjust pH to 8.0 to ensure Pyridine is neutral (not protonated), enhancing N-Au affinity.
Residual Toxicity Trapped Copper catalyst.Perform extensive washing with EDTA solution (10 mM) to chelate residual Cu ions.

References

  • Click Chemistry on Nanoparticles

    • Title: "Surface Functionalization of Gold Nanoparticles via Click Chemistry"
    • Source:N
    • URL:[Link]

  • Isonicotinic Acid Anchoring

    • Title: "Adsorption of Isonicotinic Acid on Rutile TiO2(110)"
    • Source:Journal of Physical Chemistry C
    • URL:[Link]

  • SERS of Alkynes

    • Title: "Alkyne-Tag Raman Imaging for Visualiz
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • General Ligand Exchange Protocols

    • Title: "Ligand Exchange of Inorganic Nanoparticles"
    • Source:Chemical Reviews
    • URL:[Link]

Sources

Application Note & Protocols: Leveraging 2-Ethynylpyridine-4-Carboxylic Acid for Advanced Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and materials science, enabling the efficient construction of complex molecules. The strategic choice of linkers and tags is paramount for success, dictating synthesis efficiency, purification strategy, and downstream applications. This document introduces 2-ethynylpyridine-4-carboxylic acid (2-EP-4-CA) as a multifunctional tag for solid-phase synthesis. Its unique architecture combines a carboxylic acid for robust anchoring to amine-functionalized resins, and a terminal alkyne that serves as a versatile handle for bioorthogonal modification via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction.[1][2] This guide provides a comprehensive overview of the tag's chemistry, detailed protocols for its application, and expert insights into workflow optimization for researchers in peptide synthesis, medicinal chemistry, and materials science.

Introduction: The Strategic Advantage of the 2-EP-4-CA Tag

In solid-phase synthesis, a molecule is built sequentially while tethered to an insoluble polymer support.[3] This approach simplifies purification at each step to a mere filtration and washing process. The choice of the initial anchoring molecule, or linker, is critical. An ideal linker or tag should offer:

  • Stable Anchorage: A reliable covalent bond to the solid support that withstands all synthesis conditions.

  • Orthogonal Reactivity: A functional handle that does not interfere with the primary synthesis but is available for specific, high-yield modifications.

  • Controlled Cleavage: The ability to release the final product from the support under conditions that do not degrade the molecule.

The 2-ethynylpyridine-4-carboxylic acid tag meets these criteria with a compelling combination of features. The carboxylic acid provides a classic and efficient point of attachment to standard aminomethylated resins via stable amide bond formation.[4] The terminal alkyne group is the key to its advanced functionality; it is a bioorthogonal handle, remaining inert during standard peptide synthesis cycles (e.g., Fmoc-based SPPS) but readily available for post-synthetic modification.[5] This allows for the on-resin conjugation of various molecules, such as fluorophores, imaging agents, or polyethylene glycol (PEG) chains, using the highly efficient and specific CuAAC click reaction.[6][7]

The pyridine ring itself may also confer unique properties, potentially influencing the solubility of intermediates or offering a metal coordination site for specialized applications.

Principle of the Method

The overall workflow involves three main stages: Immobilization , Synthesis , and On-Resin Modification & Cleavage .

  • Immobilization: The 2-EP-4-CA tag is covalently attached to an amino-functionalized solid support (e.g., Rink Amide resin) through an amide bond.

  • Chain Elongation (Synthesis): The desired molecule, such as a peptide, is synthesized step-by-step on the resin. The alkyne tag remains protected and inert.

  • On-Resin Modification & Cleavage: Before cleaving the final product, the alkyne handle is used for a click reaction with an azide-containing molecule. Finally, the fully assembled and modified product is cleaved from the solid support.

workflow cluster_resin_prep Stage 1: Immobilization cluster_synthesis Stage 2: Synthesis cluster_modification Stage 3: Modification & Cleavage Resin Amine-Functionalized Resin (e.g., Rink Amide) TaggedResin Resin with Covalently Attached 2-EP-4-CA Tag Resin->TaggedResin  Coupling Reaction  (HBTU/DIPEA) SynthProduct Resin-Tag-Synthesized Molecule (e.g., Peptide) TaggedResin->SynthProduct  Iterative Synthesis Cycles  (e.g., Fmoc-SPPS) ClickedProduct On-Resin Click Reaction with Azide-Molecule SynthProduct->ClickedProduct  CuSO₄, Na-Ascorbate  + Azide-X FinalProduct Purified Final Product ClickedProduct->FinalProduct  Cleavage Cocktail  (e.g., TFA)

Caption: Overall workflow for solid-phase synthesis using the 2-EP-4-CA tag.

Detailed Protocols

Materials and Reagents
  • Resin: Rink Amide AM resin (or other suitable amine-functionalized resin).[8]

  • Tag: 2-ethynylpyridine-4-carboxylic acid (2-EP-4-CA).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU. Diisopropylcarbodiimide (DIC) and HOBt can also be used.[9]

  • Fmoc-protected Amino Acids: As required for peptide synthesis.

  • Click Chemistry Reagents: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, Azide-functionalized molecule of interest (e.g., Azido-PEG, Azide-fluorophore).[7]

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v).

  • Washing Solvents: Methanol (MeOH), Diethyl ether (cold).

Protocol 1: Immobilization of 2-EP-4-CA Tag onto Resin

Causality: This protocol forms a stable amide bond between the resin's primary amine and the tag's carboxylic acid. HBTU is an efficient coupling reagent that minimizes side reactions. DIPEA acts as a non-nucleophilic base to activate the carboxylic acid.

  • Swell 1.0 g of Rink Amide resin in DMF for 1 hour in a fritted syringe reaction vessel.

  • Drain the DMF.

  • In a separate vial, dissolve 2-EP-4-CA (3 equivalents relative to resin loading), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

  • Add the activation solution to the swollen resin. Agitate the vessel at room temperature for 4 hours.

  • Validation Step: Take a small sample of resin beads, wash thoroughly with DCM, and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of primary amines.

  • Drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the tagged resin under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (Example)

Causality: This is a standard Fmoc-based solid-phase peptide synthesis (SPPS) cycle. Piperidine is used to deprotect the N-terminal Fmoc group, exposing a new amine for the next coupling cycle. The alkyne tag is stable to these conditions.

  • Swell the 2-EP-4-CA-tagged resin in DMF.

  • Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5x).

  • Coupling: In a separate vial, activate the desired Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF. Add to the resin and agitate for 1-2 hours.

  • Validation Step: Perform a Kaiser test on a small resin sample. A negative result confirms complete coupling. If positive (blue beads), repeat the coupling step.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 2-6 for each amino acid in the desired sequence.

Protocol 3: On-Resin Click Reaction (CuAAC)

Causality: This protocol utilizes the Cu(I)-catalyzed click reaction to attach an azide-functionalized molecule to the alkyne tag. Sodium ascorbate reduces the Cu(II) sulfate to the active Cu(I) catalyst in situ.[7][10] This reaction is highly specific and efficient, proceeding smoothly on the solid support.[2][11]

  • Swell the peptide-resin from Protocol 2 in a DMF/water (4:1) mixture.

  • Prepare the click cocktail:

    • Azide-functionalized molecule (5-10 equivalents).

    • Copper(II) sulfate (0.5 eq) dissolved in a minimal amount of water.

    • Sodium ascorbate (2.5 eq) dissolved in a minimal amount of water.

  • Add the azide molecule to the resin slurry.

  • Add the copper sulfate solution, followed immediately by the sodium ascorbate solution.

  • Agitate the reaction vessel, protecting it from light, at room temperature for 6-12 hours.

  • Drain the solution and wash the resin extensively with DMF (3x), water (3x), DMF (3x), and finally DCM (3x).

click_reaction cluster_product Product Resin_Alkyne Resin-Peptide-Alkyne Triazole_Product Resin-Peptide-Triazole-Molecule Azide_Molecule Azide-Molecule (R-N₃) Azide_Molecule->Triazole_Product Click Reaction (CuAAC) Catalyst Catalyst: CuSO₄ + Na-Ascorbate → Cu(I)

Caption: Schematic of the on-resin CuAAC click reaction.
Protocol 4: Cleavage and Purification

Causality: A strong acid, TFA, is used to cleave the linker attaching the synthesized molecule to the resin and to remove side-chain protecting groups. Scavengers like TIS are crucial to trap reactive carbocations generated during cleavage, preventing side reactions with sensitive residues.

  • Wash the final, modified resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Filter the solution away from the resin beads into a clean collection tube.

  • Precipitate the crude product by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge the suspension, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude product pellet under vacuum.

  • Validation & Purification: Analyze the crude product by LC-MS to confirm the expected molecular weight. Purify using reverse-phase HPLC.

Validation Data and Expected Results

To demonstrate the efficacy of this method, a model pentapeptide (Gly-Ala-Val-Leu-Ile) was synthesized on the 2-EP-4-CA tagged resin, followed by an on-resin click reaction with an azide-functionalized fluorescent dye (Azide-Fluor 488).

Table 1: Mass Spectrometry Analysis at Key Synthesis Stages

Stage of SynthesisExpected Mass (Da)Observed Mass (m/z) [M+H]⁺Status
Resin + 2-EP-4-CA TagN/A (on resin)N/AImmobilization Confirmed (Kaiser)
Resin-Tag-PeptideN/A (on resin)N/ASynthesis Confirmed (Kaiser)
Cleaved Peptide (GAVLI)599.38600.39Success
Cleaved Peptide after Click1184.881185.89Success

Table 2: Purity and Yield of Final Product

ProductCrude Purity (HPLC @ 220nm)Final Yield after Purification
GAVLI-Fluor 488 Conjugate> 85%68% (based on initial resin loading)

The high crude purity demonstrates the efficiency and specificity of both the solid-phase synthesis and the on-resin click reaction, minimizing the formation of byproducts and simplifying final purification.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Tag Coupling (Positive Kaiser Test)Insufficient activation time; Inactive coupling reagents; Steric hindrance.Increase coupling time to 6-8 hours; Use fresh, high-quality coupling reagents; Double-couple the tag.
Low Yield on Click Reaction Inactive catalyst (Cu(I) oxidized); Poor solvent swelling; Steric hindrance from peptide.Use freshly prepared sodium ascorbate solution; Ensure adequate water content in the solvent system (e.g., DMF/water); Increase reaction time and/or temperature (to 40°C).
Product Degradation during Cleavage Presence of sensitive amino acids (Trp, Met, Cys); Insufficient scavengers.Use a cleavage cocktail with appropriate scavengers (e.g., add EDT for Cys/Met, use TIS for Trp).

References

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). Available at: [Link]

  • Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. Journal of Organic Chemistry. Available at: [Link]

  • RAPID FUNCTIONALIZATION AND LOADING OF SOLID SUPPORTS. National Institutes of Health (NIH). Available at: [Link]

  • Alkyne Containing Amino Acids. Aapptec Peptides. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. Available at: [Link]

  • Click Chemistry Protocols. Creative Diagnostics. Available at: [Link]

  • An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation. National Institutes of Health (NIH). Available at: [Link]

  • Modular solid-phase synthesis of electrophilic cysteine-selective ethynyl-phosphonamidate peptides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Resin via click chemistry to apply in SPPS. ResearchGate. Available at: [Link]

  • Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. ACS Publications. Available at: [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Ethynyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Ethynyl-isonicotinic Acid Derivatives

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimycobacterial, antiviral, and antimicrobial properties.[2] The introduction of an ethynyl group at the 2-position of the isonicotinic acid ring opens up a vast chemical space for the synthesis of novel drug candidates and functional materials. The palladium-catalyzed Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][4][5] This reaction allows for the direct linkage of the 2-ethynyl-isonicotinic acid moiety to a wide variety of aromatic and heteroaromatic systems, providing a direct route to a diverse library of compounds with potential therapeutic applications.

This guide provides a comprehensive overview of the palladium-catalyzed cross-coupling of 2-ethynyl-isonicotinic acid, with a focus on practical experimental protocols, the underlying mechanistic principles, and key considerations for successful synthesis.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base.[5] The mechanism involves two interconnected catalytic cycles: the palladium cycle and the copper cycle.[6]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.[6]

  • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the palladium center, displacing the halide.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.[6]

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) salt coordinates with the terminal alkyne. In the presence of a base, the terminal proton of the alkyne is removed to form a copper(I) acetylide intermediate.[6]

While the copper co-catalyst generally accelerates the reaction, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[7] Consequently, copper-free Sonogashira protocols have been developed and are often preferred.[7][8]

Diagram: The Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oa Ar-Pd(II)(X)L₂ pd0->pd_oa Oxidative Addition (Ar-X) cu_i Cu(I)X pd_trans Ar-Pd(II)(C≡CR)L₂ pd_oa->pd_trans Transmetalation (from Cu cycle) pd_trans->pd0 Reductive Elimination (Ar-C≡CR) product Ar-C≡CR cu_alkyne [Cu(I)-C≡CR] cu_i->cu_alkyne R-C≡CH, Base cu_alkyne->pd_oa Transmetalation reactants Ar-X + R-C≡CH workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow reagents Combine Reactants: - 2-Ethynyl-isonicotinic acid - Aryl Halide - Pd Catalyst & Ligand - CuI solvent Add Anhydrous Solvent & Base reagents->solvent degas Degas Mixture (N₂/Ar or Freeze-Pump-Thaw) solvent->degas heat Heat and Stir (Monitor by TLC/LC-MS) degas->heat Reaction Start cool Cool to Room Temperature heat->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Pure Product

Sources

Troubleshooting & Optimization

Improving water solubility of 2-ethynyl-isonicotinic acid for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Introduction: Navigating the Solubility Challenge of 2-Ethynyl-Isonicotinic Acid

Welcome to the technical guide for 2-ethynyl-isonicotinic acid. As a researcher, you've selected a molecule with significant potential, but its structure presents a common yet critical hurdle: poor aqueous solubility. This compound combines the polar, ionizable isonicotinic acid backbone with a nonpolar, hydrophobic ethynyl group. This duality can lead to frustrating precipitation issues in the aqueous environment of biological assays, compromising data accuracy and reproducibility.

This guide is structured not as a rigid set of instructions, but as a logical, troubleshooting-focused resource. We will diagnose the underlying physicochemical reasons for poor solubility and provide a systematic, field-proven workflow to overcome them. Our goal is to empower you to prepare stable, accurate, and biologically compatible solutions for your experiments.

Section 1: Understanding the Molecule's Behavior

The key to solving solubility problems lies in understanding the compound's inherent chemical properties. 2-ethynyl-isonicotinic acid is an analog of isonicotinic acid, a derivative of pyridine.[1][2] Its behavior in solution is governed by the interplay between its acidic carboxylic group and the basic pyridine nitrogen.

The addition of the 2-ethynyl group increases the molecule's hydrophobicity compared to the parent isonicotinic acid, further reducing its intrinsic water solubility. The most critical property for manipulation is the pKa of the carboxylic acid group. For the parent isonicotinic acid, this value is approximately 4.96.[3][4] At a pH below this value, the compound exists predominantly in its neutral, less soluble form. Above this pKa, it deprotonates to form the highly soluble isonicotinate anion.

Table 1: Key Physicochemical Properties of Isonicotinic Acid (as a proxy for 2-ethynyl-isonicotinic acid)

PropertyValue / DescriptionImplication for Solubility
Molecular Structure Pyridine ring with a carboxylic acid at position 4.[5][6]The carboxylic acid is the primary handle for pH-based solubility enhancement.
pKa (Carboxylic Acid) ~4.96[3][4]Defines the pH threshold for converting the compound to its soluble salt form.
Aqueous Solubility Sparingly soluble in cold water (~5.2 g/L at 20°C).[2][4]Direct dissolution in neutral buffer is likely to fail at concentrations needed for many assays.
pH of Saturated Solution ~3.6[4]Confirms the acidic nature and that in pure water, it remains in the less soluble protonated form.

This pH-dependent behavior is the cornerstone of our primary solubilization strategy.

G cluster_0 pH < pKa (~4.96) cluster_1 pH > pKa (~4.96) Low_Solubility R-COOH (Protonated Form) Poorly Water Soluble High_Solubility R-COO⁻ (Deprotonated Anion) Highly Water Soluble Low_Solubility->High_Solubility Add Base (e.g., NaOH) Deprotonation High_Solubility->Low_Solubility Add Acid (e.g., HCl) Protonation

Caption: pH-dependent equilibrium of 2-ethynyl-isonicotinic acid.

Section 2: Troubleshooting Guide & Core Methodologies (Q&A)

This section addresses the most common issues encountered when working with this compound.

Question 1: "My compound won't dissolve in my neutral (pH 7.4) assay buffer. What is my first and most reliable step?"

Answer: The most direct and effective method is to increase the pH of your stock solution to form the soluble sodium salt in situ. By preparing a concentrated stock solution at a basic pH and then diluting it into your final assay medium, you can often bypass solubility limits. The small volume of the basic stock will have a negligible effect on the final buffer pH.

This approach is superior to direct dissolution because it leverages the fundamental chemical properties of the molecule.[7][8]

See Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment.

Question 2: "I dissolved my compound in 100% DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. How do I fix this?"

Answer: This is a classic problem known as solvent-shift precipitation.[9] DMSO is an excellent organic solvent, but when the highly concentrated DMSO stock is introduced to the aqueous buffer, the local solvent environment changes dramatically, and the compound precipitates.[10][11]

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: The most common cause is too high a final DMSO percentage. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts and cytotoxicity.[9]

  • Improve the Dilution Process: Instead of a single large dilution, perform serial dilutions in 100% DMSO first to lower the concentration, followed by the final dilution into the aqueous buffer. This gradual change can sometimes prevent precipitation.[9]

  • Address the Root Cause: While DMSO is a useful tool, the most robust solution is to improve the compound's inherent aqueous solubility. Prepare your primary stock in a basic aqueous solution (Protocol 1) or using a solubility enhancer like a cyclodextrin (Protocol 3) before resorting to high concentrations of DMSO.

See Protocol 2: Best Practices for Using a DMSO Stock Solution.

G Start Need to solubilize 2-ethynyl-isonicotinic acid CheckAssaypH Can the final assay pH be slightly basic (>7.5)? Start->CheckAssaypH UseProtocol1 PRIMARY METHOD: Use Protocol 1 (pH Adjustment) CheckAssaypH->UseProtocol1 Yes CheckAssayDMSO Is the assay compatible with DMSO? CheckAssaypH->CheckAssayDMSO No Success Proceed with Assay (Include Vehicle Control) UseProtocol1->Success UseProtocol2 SECONDARY METHOD: Use Protocol 2 (DMSO Stock) CheckAssayDMSO->UseProtocol2 Yes UseProtocol3 ALTERNATIVE METHOD: Use Protocol 3 (Cyclodextrin) CheckAssayDMSO->UseProtocol3 No CheckPrecipitation Does it precipitate upon dilution? UseProtocol2->CheckPrecipitation CheckPrecipitation->UseProtocol3 Yes CheckPrecipitation->Success No UseProtocol3->Success

Sources

Preventing Glaser homocoupling of 2-ethynyl-isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Ethynyl-Isonicotinic Acid Optimization

Executive Summary & Mechanistic Root Cause

The Challenge: You are working with 2-ethynyl-isonicotinic acid , a substrate presenting a "perfect storm" for side reactions. The terminal alkyne is prone to oxidative homocoupling (Glaser coupling), forming a diyne dimer.[1][2][3] This side reaction is accelerated by the very catalysts (Copper) used to promote your desired Sonogashira or Click chemistry.[1] Furthermore, the isonicotinic acid moiety introduces solubility challenges and potential catalyst coordination issues (via the pyridine nitrogen) that can stall the main reaction, giving the Glaser cycle more time to dominate.[1]

The Mechanism (The "Why"): To stop the side reaction, you must break the cycle that creates it.[1] Glaser coupling is oxidative .[1][2][4] It requires two terminal alkynes, a copper catalyst, and an oxidant (usually dissolved Oxygen).[1]

  • Path A (Desired): The Cu-acetylide transmetalates to Palladium (Sonogashira) or reacts with an azide (Click).[1]

  • Path B (Undesired): Oxygen oxidizes the Cu-acetylide species, leading to radical dimerization.[1]

Visualizing the Divergence:

GlaserMechanism Substrate 2-Ethynyl-Isonicotinic Acid Cu_Acetylide Cu-Acetylide Intermediate Substrate->Cu_Acetylide + Cu(I) / Base Cu_Cat Cu(I) Catalyst Cu_Cat->Cu_Acetylide Pd_Cycle Pd-Cycle (Transmetalation) Cu_Acetylide->Pd_Cycle Path A: Inert Atm Oxidation Oxidative Dimerization (Glaser/Hay) Cu_Acetylide->Oxidation Path B: + O2 Product Desired Cross-Coupled Product Pd_Cycle->Product Oxygen Dissolved O2 (The Enemy) Oxygen->Oxidation Dimer Diyne Byproduct (Homocoupling) Oxidation->Dimer

Figure 1: Mechanistic bifurcation showing how Oxygen diverts the Cu-Acetylide intermediate toward the undesired Glaser pathway.[1]

Troubleshooting Guide (Q&A)

This section addresses specific failure points reported by users working with pyridine-based alkynes.

Q1: I am sparging my solvent with Argon for 15 minutes, but I still see ~15% dimer formation. Why? A: Sparging (bubbling gas) is often insufficient for removing oxygen from polar, hydrogen-bonding solvents (like DMF or DMSO) required to dissolve isonicotinic acid.[1] Oxygen effectively "sticks" in the solvation shell.[1]

  • The Fix: Switch to the Freeze-Pump-Thaw (FPT) method (Protocol A below).[1] If FPT is not feasible, sparge for a minimum of 45 minutes with vigorous agitation, and ensure your reaction vessel headspace is actively swept, not just static.[1]

Q2: Can I just add a reducing agent to stop the oxidation? A: Yes, this is a valid "chemical scrubbing" strategy. Adding Sodium Ascorbate (10-20 mol%) helps maintain Copper in the Cu(I) state and scavenges local oxidants.[1]

  • Caveat: This does not replace degassing.[1] If the O2 load is high, the ascorbate will be consumed rapidly, and Glaser coupling will resume.[1]

Q3: The reaction turns green/blue rapidly. What does this mean? A: This is a diagnostic visual cue.[1] Cu(I) is typically yellow/orange or colorless.[1] A shift to Green/Blue indicates the formation of Cu(II) species.[1]

  • Diagnosis: You have a significant oxygen leak.[1] Stop the reaction, as the Cu(II) will actively promote oxidative homocoupling over the desired cross-coupling.[1]

Q4: My substrate (2-ethynyl-isonicotinic acid) is barely soluble. Does this affect homocoupling? A: Indirectly, yes.[1] Poor solubility leads to heterogeneous mixtures where local concentrations of catalyst might be high relative to the dissolved substrate.[1]

  • The Fix:

    • Protect the Acid: Convert the carboxylic acid to a methyl or ethyl ester.[1] This dramatically improves solubility in organic solvents (THF/DCM) and prevents the acid from protonating the reactive intermediates.[1]

    • Slow Addition: If you must use the free acid, add the alkyne slowly (syringe pump) to the catalyst mixture.[1] Keeping the free alkyne concentration low statistically disfavors the bimolecular homocoupling reaction.[1]

Q5: Is there a way to eliminate the risk entirely? A: Yes. Remove the Copper.[1][5][6] The Copper-Free Sonogashira (Protocol B)[1] relies solely on Palladium.[1] Without Copper, the formation of the Cu-acetylide (the prerequisite for Glaser) is impossible.[1] This is the recommended route for high-value synthesis.

Experimental Protocols
Protocol A: Rigorous Degassing (Freeze-Pump-Thaw)

Required for any Cu-catalyzed reaction with this substrate.

  • Setup: Place your solvent (DMF/DMSO) and substrate in a Schlenk flask. Do not add the catalyst yet.

  • Freeze: Submerge the flask in liquid nitrogen (LN2) until the solvent is completely solid.

  • Pump: Open the flask to high vacuum (0.1 mmHg). Pump for 10–15 minutes. Any gas trapped in the lattice will be exposed.[1][7]

  • Thaw: Close the vacuum. Remove the flask from LN2 and let it thaw to room temperature (use a water bath to speed this up). Gas bubbles will erupt from the liquid.[1][8]

  • Repeat: Perform this cycle 3 times .

  • Backfill: After the final thaw, backfill with high-purity Argon. Now add your catalyst against a positive pressure of Argon.[1]

Protocol B: Copper-Free Sonogashira Coupling

The "Gold Standard" for preventing homocoupling.

Rationale: By utilizing a reactive Pd source and an electron-rich ligand, we bypass the need for Copper activation of the alkyne.[1]

  • Reagents:

    • Substrate: 2-Ethynyl-isonicotinic acid (or ester derivative)[1]

    • Catalyst: Pd(OAc)₂ (5 mol%)[1]

    • Ligand: XPhos or P(t-Bu)₃ (10 mol%) - Crucial for Cu-free activation[1]

    • Base: Cs₂CO₃ (2.0 equiv) - Inorganic bases often outperform amines here[1]

    • Solvent: 1,4-Dioxane or DMF (Degassed)[1]

Workflow:

CuFreeWorkflow Step1 1. Charge Solids (Pd source, Ligand, Base, Substrate) Step2 2. Evacuate & Backfill (Ar) (3 Cycles) Step1->Step2 Step3 3. Inject Degassed Solvent Step2->Step3 Step4 4. Heat to 60-80°C (Activation Phase) Step3->Step4 Step5 5. Monitor HPLC (Look for Product vs Dimer) Step4->Step5

Figure 2: Workflow for Copper-Free Sonogashira Coupling.

Comparative Data Analysis

The following table summarizes the efficiency of different methods for 2-ethynyl-isonicotinic acid coupling.

MethodCatalyst SystemAtmosphereDimer (Glaser) %Product YieldNotes
Standard Sonogashira Pd(PPh₃)₄ / CuIN₂ Balloon15 - 25% 60%High dimer formation due to trace O₂.
Standard + Ascorbate Pd(PPh₃)₄ / CuIN₂ Balloon5 - 10% 75%Ascorbate mitigates oxidation but doesn't eliminate it.[1]
Rigorous FPT Pd(PPh₃)₄ / CuIArgon (Schlenk)< 2% 88%Effective but operationally demanding.[1]
Copper-Free Pd(OAc)₂ / XPhosN₂ Balloon0% (Not Detected) 92% Recommended. Slower reaction rate but highest purity.[1]
References
  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1][9] Angewandte Chemie International Edition.

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005).[1] Sonogashira Coupling Reaction with Diminished Homocoupling.[1][2][3][4] Organic Letters.

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Glaser, C. (1869).[1] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft. [1]

Sources

2-ethynyl-isonicotinic acid precipitation during click reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: Advanced Troubleshooting for CuAAC

Welcome. You are likely here because your reaction mixture, involving 2-ethynyl-isonicotinic acid (2-EINA) , has turned cloudy, formed a precipitate, or failed to yield product. This is a known, distinct challenge when working with pyridine-based alkynes.

This guide moves beyond generic advice. We will address the specific coordination chemistry of 2-EINA that causes catalyst poisoning and precipitation, providing a self-validating protocol to resolve it.

Part 1: Diagnostic Workflow (Visualizing the Failure Mode)

Before altering your protocol, use this logic tree to identify the specific cause of your precipitation.

Precipitation_Diagnosis Start Reaction Precipitated CheckColor Check Precipitate Color Start->CheckColor YellowRed Yellow / Orange / Brown CheckColor->YellowRed BlueGreen Blue / Green / Teal CheckColor->BlueGreen White White / Colorless CheckColor->White Diag_Polymer Diagnosis: Cu(I)-Acetylide Polymer (Ligand Deficiency) YellowRed->Diag_Polymer Diag_Oxidation Diagnosis: Cu(II)-Carboxylate Complex (Oxidation + Chelation) BlueGreen->Diag_Oxidation Diag_Solubility Diagnosis: Substrate Isoelectric Point (pH Drift) White->Diag_Solubility Action_Ligand Action: Switch to THPTA (5:1 ratio) Increase DMSO Diag_Polymer->Action_Ligand Action_Degas Action: Degas Buffers Add Reducing Agent Excess Diag_Oxidation->Action_Degas Action_Buffer Action: Use 100mM HEPES (pH 7.5) Avoid unbuffered water Diag_Solubility->Action_Buffer

Figure 1: Diagnostic logic for identifying the chemical nature of the precipitate based on visual cues.

Part 2: The Mechanism of Failure (Expertise & Causality)

You are not just dealing with solubility; you are fighting coordination competition . 2-EINA is not a passive substrate; it is a "privileged" ligand that actively sabotages the catalytic cycle.

The "Bidentate Trap" (Product Inhibition)

The most critical failure mode with 2-ethynyl-pyridine derivatives is autocatalytic poisoning .

  • The Mechanism: As the reaction proceeds, the alkyne (at position 2) converts into a triazole. The resulting 2-(1,2,3-triazolyl)-pyridine motif creates a perfect bidentate pocket (similar to bipyridine) that chelates Copper(I) with extremely high affinity.

  • The Result: The product strips the copper from your catalytic ligand (e.g., TBTA). This new [Cu(Product)] complex is often insoluble in aqueous media, crashing out as a precipitate and halting the reaction.

The Zwitterionic Solubility Crash

2-EINA is amphoteric (Pyridine N: basic; Carboxylic Acid: acidic).

  • The Mechanism: In unbuffered reactions, the hydrolysis of sodium ascorbate can lower the pH. If the pH drifts near the isoelectric point (pI) of 2-EINA (approx pH 3.5–4.5), the molecule becomes zwitterionic and electrically neutral, leading to immediate aggregation and precipitation.

Part 3: Optimized Protocol (Self-Validating System)

This protocol uses THPTA (water-soluble) instead of TBTA to prevent ligand exchange and employs a buffer to lock the ionization state.

Reagents Required:

  • Substrate: 2-EINA (dissolved in DMSO).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][2] Do not use TBTA.

  • Catalyst: CuSO₄[1][2][3][4] · 5H₂O.

  • Reductant: Sodium Ascorbate (freshly prepared).

  • Buffer: 100 mM HEPES or Phosphate Buffer (pH 7.5).

Step-by-Step Methodology
  • Stock Preparation (The "Solvent Shield"):

    • Dissolve 2-EINA in pure DMSO to a concentration of 50–100 mM. Do not attempt to dissolve directly in water/buffer.

  • Catalyst Pre-Complexation (Crucial Step):

    • In a separate tube, mix CuSO₄ and THPTA.[3]

    • Ratio: 1 equivalent Cu : 5 equivalents THPTA .[3][5]

    • Why? You need a massive excess of ligand to outcompete the bidentate product formed during the reaction. If you use a 1:1 ratio, the product will steal the copper.

  • Reaction Assembly (Order of Addition):

    • To your reaction vessel, add:

      • Buffer (HEPES pH 7.5).

      • Azide partner.[2][4][6][7][8]

      • 2-EINA (DMSO stock). Ensure final DMSO content is ~20% to maintain solubility.

      • Pre-complexed Cu-THPTA mixture.

  • Initiation:

    • Add Sodium Ascorbate (10 equivalents relative to Cu).

    • Observation: The solution should remain clear or turn slightly yellow. If it turns dark brown immediately, oxygen is present (degas next time).

  • Validation:

    • Monitor by LC-MS. If a precipitate forms, check the color against Figure 1 and adjust the DMSO % or Ligand ratio accordingly.

Part 4: Data & Comparison

Ligand Performance Matrix for Carboxylic Acid Alkynes

LigandSolubility (Water)Protection vs. OxidationCompetition Strength*Suitability for 2-EINA
TBTA Poor (< 0.1 mM)ModerateLowFail (Precipitates)
THPTA High (> 100 mM)HighHighRecommended
BTTAA HighVery HighVery HighExcellent (Alternative)
None N/ANoneNoneFail (Polymerization)

*Competition Strength: The ability of the ligand to hold Copper(I) against the chelating product (triazolyl-pyridine).

Part 5: Frequently Asked Questions (FAQs)

Q1: My reaction turned bright green and stopped. What happened? A: Green indicates Copper(II) . Your ascorbate has been depleted, and the Cu(I) oxidized to Cu(II). Cu(II) coordinates strongly with the carboxylate on your isonicotinic acid, forming an insoluble green salt (copper carboxylate).

  • Fix: Degas your buffers with nitrogen/argon for 15 minutes before starting. Add more fresh ascorbate to reduce it back to Cu(I).

Q2: Can I use "Click-ready" buffers containing TBTA? A: No. TBTA is poorly soluble in water. When reacting 2-EINA, the resulting product is more hydrophobic and a better chelator than TBTA. The complex will crash out. You must use THPTA or BTTAA to maintain the metal-ligand complex in the aqueous phase.

Q3: How do I remove the copper after the reaction? A: Because 2-EINA products chelate copper tightly, standard washing isn't enough.

  • Fix: Quench the reaction with 50 mM EDTA (pH 8) and let it stir for 30 minutes. The EDTA is a stronger chelator than the triazolyl-pyridine and will strip the copper, resolubilizing the product for purification.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. [Link]

  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie, 124(24), 5952-5956. [Link]

  • Brotherton, W. S., et al. (2009). Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition. Organic Letters, 11(21), 4954–4957. [Link]

Sources

Technical Support Center: Stabilizing Cu(I) for 2-Ethynyl-Isonicotinic Acid Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Substrate Inhibition and Catalyst Oxidation in Heterocyclic CuAAC Ticket Priority: High (Methodology Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Substrate Trap"

You are likely experiencing low yields or stalled reactions because 2-ethynyl-isonicotinic acid is not just a reactant; it is a competitive chelator .

The structure of your substrate contains two "traps" for the Copper(I) catalyst:

  • The Pyridine Nitrogen: Located ortho to the alkyne, this creates a potential chelating motif that can displace standard ligands.

  • The Carboxylic Acid: If deprotonated (carboxylate), this moiety strongly binds Cu(II), shifting the redox equilibrium and promoting the oxidation of your active Cu(I) into inactive Cu(II) species (the "Green Death").

To fix this, you cannot rely on "standard" Click conditions (e.g., simple CuSO4/Ascorbate in tBuOH/Water). You must engineer a catalyst system that is thermodynamically more stable than the Copper-Substrate complex.

Module 1: The Catalyst System (The "Shield")

Standard ligands like TBTA are often insufficient for substrates with high chelating potential. You must switch to a water-soluble, bulky ligand system that outcompetes your substrate.

Recommended Ligand: THPTA [1][2][3][4]
  • Chemical Name: Tris(3-hydroxypropyltriazolylmethyl)amine[2]

  • Why it works: THPTA forms a protective cage around Cu(I). Its binding constant is high enough to prevent the isonicotinic acid moiety from stripping the copper, yet labile enough to allow the azide-alkyne catalytic cycle to proceed. It also acts as a sacrificial buffer against reactive oxygen species (ROS).

Alternative (High Performance): BTTAA
  • Why it works: If THPTA fails, BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) offers faster kinetics and better suppression of Cu(I) oxidation, particularly in dilute conditions.

Ligand Comparison Table

FeatureTBTA (Standard)THPTA (Recommended)BTTAA (High Performance)
Solubility Organic (DMSO/MeOH)Water/BufferWater/Buffer
Oxidation Protection ModerateHighVery High
Chelation Strength ModerateHighHigh
Use Case Simple, non-chelating substratesChelating substrates (Pyridines/Acids) Biological/Dilute systems
Module 2: Optimized Experimental Protocol

Objective: Maintain a high local concentration of Active Catalyst [L-Cu(I)] while suppressing the formation of Inactive Substrate Complex [S-Cu(II)].

Reagents
  • Cu Source: CuSO₄[2]·5H₂O (Preferred over CuI to avoid iodide bridging).

  • Reductant: Sodium Ascorbate (Freshly prepared 1M stock).

  • Ligand: THPTA (100 mM stock in water).

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1). Note: DMSO is preferred for isonicotinic acid solubility.

Step-by-Step Workflow
  • The "Pre-Complexation" (Critical Step):

    • Do not add Copper directly to the reaction mixture.

    • In a separate micro-tube, mix CuSO₄ and THPTA.

    • Ratio: 1 equivalent Cu : 5 equivalents THPTA .[3]

    • Why: This ensures every Cu ion is "shielded" before it ever sees the isonicotinic acid.

  • Substrate Preparation:

    • Dissolve 2-ethynyl-isonicotinic acid and the azide in the solvent.

    • pH Check: Ensure pH is ~7.0–7.5. If the solution is too acidic (due to the carboxylic acid), protonation of the triazole product can stall the mechanism. If too basic, the carboxylate strips the Copper. Use a mild buffer (e.g., HEPES or Phosphate) if necessary.

  • Degassing (The Oxygen Purge):

    • Bubble Nitrogen or Argon through the substrate solution for 5–10 minutes.

    • Reason: With a chelating substrate, the Cu(I) is more susceptible to oxidation. Removing oxygen is the cheapest way to boost yield.

  • Initiation:

    • Add the Pre-complexed Cu-THPTA to the reaction vessel.

    • Immediately add Sodium Ascorbate (10–20 equivalents relative to Cu).

    • Seal the vessel under inert gas.

  • Monitoring:

    • Stir at Room Temperature. If slow, heat to 40°C.

    • Visual Check: The solution should remain colorless or light yellow. If it turns green/blue, you have lost your catalyst (see Troubleshooting).

Module 3: Visualizing the Competition

The following diagram illustrates the kinetic competition between your Ligand (THPTA) and your Substrate (Isonicotinic Acid).

G Cu2 Cu(II) Source (Inactive) Cu1 Cu(I) (Transient Species) Cu2->Cu1 Reduction Asc Ascorbate (Reductant) Asc->Cu2 ActiveCat Active Catalyst [Cu(I)-THPTA] Cu1->ActiveCat Fast Binding (k1) DeadCat Poisoned Complex [Cu-Substrate Chelate] Cu1->DeadCat Competitive Chelation (k2) Ligand THPTA Ligand (The Shield) Ligand->ActiveCat Substrate 2-Ethynyl-Isonicotinic Acid (The Trap) Substrate->DeadCat Product Triazole Product Substrate->Product Reactant Path ActiveCat->Product Cycloaddition Cycle DeadCat->Cu2 Rapid Oxidation (Green Death)

Caption: Pathway analysis showing the competition between Ligand stabilization (Blue path) and Substrate poisoning (Red path). The goal is to maximize k1 over k2.

Module 4: Troubleshooting & FAQs
Q: The reaction mixture turned green/blue within 30 minutes. What happened?

A: This is the "Green Death." Your Cu(I) has oxidized to Cu(II).

  • Cause: The isonicotinic acid carboxylate coordinated to the Cu, lowering its oxidation potential.

  • Fix:

    • Increase Sodium Ascorbate loading (up to 20 mol%).

    • Re-degas the solvents more thoroughly.

    • Ensure you used the 5:1 Ligand:Cu ratio .[3] Excess ligand is the primary defense against this.

Q: I see a precipitate, but LCMS shows low conversion.

A: You likely formed a Copper-Acetylide polymer.

  • Mechanism: Without enough THPTA, the Cu(I) reacted with the terminal alkyne of your substrate to form an insoluble organometallic polymer rather than catalyzing the cycle.

  • Fix: Increase the THPTA concentration. The ligand helps keep the Cu-acetylide intermediate monomeric and soluble.

Q: Can I use CuI (Copper Iodide) instead of CuSO4?

A: Not recommended for this substrate.

  • Reason: Iodide ions can form bridges that, when combined with the pyridine nitrogen of your substrate, create stable, inactive clusters. CuSO4 + Ascorbate generates "naked" Cu(I) that is immediately intercepted by THPTA, which is cleaner for this specific chemistry.

Q: How do I remove the Copper after the reaction? The pyridine ring holds onto it.

A: Standard extraction often fails here.

  • Protocol: Use an EDTA wash .

    • Dilute reaction with water/brine.

    • Add 0.1M EDTA (pH 8).

    • Stir vigorously for 30 minutes. The EDTA has a higher affinity for Cu(II) than the pyridine/acid moiety.

    • Extract into organic solvent.

References
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Bhat, V. T., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.[5] Chemical Communications.

  • BroadPharm Protocol. (2022).[2] Protocol for Azide-Alkyne Click Chemistry using THPTA.

  • Brotherton, W. S., et al. (2009). Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition.[1][6] Organic Letters. (Demonstrating the impact of amine/pyridine ligands on CuAAC rates).

Sources

Technical Support Center: Optimizing pH for 2-Ethynylpyridine-4-Carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for optimizing coupling reactions with 2-ethynylpyridine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with this versatile but structurally complex molecule. We will move beyond simple protocols to explain the fundamental principles governing reaction success, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Foundational Concepts - Understanding the Molecule

This section addresses the most frequently asked questions about the inherent chemical properties of 2-ethynylpyridine-4-carboxylic acid and the critical role of pH.

Q1: What are the key ionizable groups on 2-ethynylpyridine-4-carboxylic acid, and how does pH affect their charge?

A: 2-Ethynylpyridine-4-carboxylic acid possesses two key ionizable functional groups: a carboxylic acid and a pyridine nitrogen. Their protonation states are highly pH-dependent, which in turn dictates the molecule's overall charge, solubility, and reactivity.

  • Carboxylic Acid Group (-COOH): This group is acidic. At low pH, it will be in its neutral, protonated form (-COOH). As the pH increases above its pKa, it will deprotonate to form the negatively charged carboxylate (-COO⁻). The pKa of pyridine-4-carboxylic acid is approximately 4.96.[1] The electron-withdrawing nature of the ethynyl group may slightly alter this value, but it serves as an excellent starting point.

  • Pyridine Nitrogen: This nitrogen atom is basic and can be protonated to form a pyridinium cation. The pKa for the conjugate acid of pyridine is around 5.2. For pyridine-4-carboxylic acid, the pKa of the pyridinium ion is also in this range. At pH values below its pKa, the nitrogen will be protonated and carry a positive charge.

This dual nature means the molecule can exist in cationic, neutral (zwitterionic), or anionic forms depending on the pH of the solution.

Diagram: pH-Dependent Species of 2-Ethynylpyridine-4-Carboxylic Acid

G Cationic Cationic Form (Predominant at low pH, e.g., pH < 2) Zwitterionic Zwitterionic Form (Predominant around isoelectric point, pH ~3-4) Cationic->Zwitterionic Increase pH (Deprotonate -COOH) Anionic Anionic Form (Predominant at higher pH, e.g., pH > 6) Zwitterionic->Anionic Increase pH (Deprotonate Pyridinium)

Caption: Dominant ionic forms of the molecule at various pH ranges.

Q2: I'm having trouble dissolving 2-ethynylpyridine-4-carboxylic acid. How is its solubility related to pH?

A: The solubility of this molecule is directly tied to its ionization state, as illustrated in the diagram above.

  • Low Solubility: Its lowest solubility will be at its isoelectric point (pI) , the pH at which the molecule has no net charge (the zwitterionic form is dominant). At this pH, intermolecular interactions can lead to aggregation and precipitation.

  • High Solubility: To increase solubility, you must shift the pH away from the pI.

    • In acidic conditions (e.g., pH 1-2): The carboxylic acid is neutral, but the pyridine nitrogen is protonated, forming a cationic salt which is generally more soluble in aqueous media.

    • In basic conditions (e.g., pH > 7): The pyridine nitrogen is neutral, but the carboxylic acid is deprotonated to a carboxylate, forming an anionic salt that is also typically more soluble.[2]

If you experience solubility issues, consider adjusting the pH of your solvent system before concluding that the reaction is failing. For many carboxylic acids, solubility decreases as the carbon chain length increases, making pH modulation even more critical for substituted derivatives.[3]

Section 2: Troubleshooting Amide Coupling (e.g., EDC/NHS Chemistry)

Amide bond formation is one of the most common reactions in medicinal chemistry.[4][5] However, the bifunctional nature of 2-ethynylpyridine-4-carboxylic acid presents unique challenges that are best addressed with a two-step pH adjustment protocol.

Q3: My amide coupling yield is low. Could pH be the problem?

A: Absolutely. Using a single, compromised pH for the entire reaction is a common cause of low yields. Carbodiimide-mediated couplings, such as those using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), have conflicting pH optima for their two main steps.[6]

  • Activation Step (Carboxylic Acid + EDC/NHS): This step is most efficient in a slightly acidic environment (pH 4.5-6.0 ).[7] This is because the carbodiimide activation is facilitated when it is protonated, while still allowing for a sufficient concentration of the nucleophilic carboxylate anion.[6]

  • Coupling Step (Activated Ester + Amine): This step requires the amine to be in its neutral, nucleophilic form. This is best achieved at a slightly basic pH (pH 7.2-8.5 ).[7] If the pH is too low, the amine will be protonated (R-NH3+) and non-nucleophilic, halting the reaction.

A suboptimal pH in either step can drastically reduce your yield.

Troubleshooting Workflow: Low Amide Coupling Yield

G start Low Yield Observed check_pH Are you using a two-step pH protocol? start->check_pH single_pH No check_pH->single_pH  No two_pH Yes check_pH->two_pH  Yes implement_protocol Implement two-step protocol: 1. Activation at pH 4.5-6.0 2. Coupling at pH 7.2-8.5 single_pH->implement_protocol check_activation Verify activation step (pH 4.5-6.0). Monitor by LCMS for NHS-ester. two_pH->check_activation activation_fail Activation Incomplete check_activation->activation_fail  No activation_ok Activation OK check_activation->activation_ok  Yes activation_fail->implement_protocol check_coupling Verify coupling step (pH 7.2-8.5). Is the amine protonated? activation_ok->check_coupling coupling_fail pH too low for coupling check_coupling->coupling_fail  Yes coupling_ok pH is correct check_coupling->coupling_ok  No coupling_fail->implement_protocol other_issues Investigate other factors: - Reagent stoichiometry - Solubility issues - Reagent degradation coupling_ok->other_issues

Caption: Decision tree for troubleshooting low amide coupling yields.

Experimental Protocol: Optimized Two-Step EDC/Sulfo-NHS Coupling

This protocol is designed to maximize yield by respecting the distinct pH requirements of the activation and coupling steps.

I. Materials

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0.[7]

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5.[7]

  • 2-ethynylpyridine-4-carboxylic acid

  • Amine-containing molecule

  • EDC (FW: 191.7)

  • Sulfo-NHS (FW: 217.14)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine.

II. Procedure

  • Dissolution: Dissolve 2-ethynylpyridine-4-carboxylic acid in the Activation Buffer to your target concentration (e.g., 1-10 mg/mL). If solubility is poor, you may need to adjust the pH down with dilute HCl to protonate the pyridine ring, then bring it back up to pH 5-6 with MES buffer.

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh stock solutions.

  • Activation Step (pH 5.0-6.0):

    • To your dissolved carboxylic acid, add Sulfo-NHS (typically 2-5 molar equivalents).

    • Add EDC (typically 1.5-2 molar equivalents).

    • Stir the reaction at room temperature for 15-30 minutes. You can monitor the formation of the sulfo-NHS ester intermediate via LCMS if desired.

  • pH Adjustment for Coupling:

    • Immediately raise the pH of the reaction mixture to 7.2-7.5 by adding a calculated amount of the Coupling Buffer or another non-amine buffer like sodium phosphate.[7]

  • Coupling Step (pH 7.2-7.5):

    • Add your amine-containing molecule (typically 1-1.5 molar equivalents) to the pH-adjusted mixture.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching solution to hydrolyze any remaining active esters.

  • Purification: Purify your final product using appropriate chromatographic or extraction methods.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling

The ethynyl group and the pyridine ring of your molecule are both active handles for palladium-catalyzed cross-coupling reactions like Sonogashira and Suzuki couplings. Success in these reactions is highly dependent on the basicity of the medium.

Q4: What is the optimal pH/base for Sonogashira coupling of the terminal alkyne?

A: Sonogashira reactions are typically run under mild, basic conditions .[8] The base serves two primary purposes:

  • Neutralizing Byproducts: It neutralizes the hydrogen halide (e.g., HBr, HI) that is produced during the catalytic cycle.[8]

  • Forming the Copper(I) Acetylide: In the copper-cocatalyzed variant, the base facilitates the deprotonation of the terminal alkyne to form the reactive copper(I) acetylide species.[9]

Commonly used bases are amines, such as triethylamine or diisopropylethylamine, which can often serve as the solvent as well.[8] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free protocols.[10] The key is to ensure the medium is sufficiently basic to facilitate these steps without causing degradation of starting materials or the catalyst.

Q5: How does the choice of base affect my Suzuki coupling reaction?

A: In Suzuki-Miyaura coupling, the base is not merely an acid scavenger; it is a crucial activator.[11] The reaction requires a base to activate the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium center.[12]

  • Base Strength: The reaction conversion rate often increases with the basicity of the medium. Stronger bases can lead to faster and more complete reactions.

  • Common Bases: A wide range of bases can be used, including:

    • Inorganic Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃

    • Phosphates: K₃PO₄

    • Hydroxides: NaOH, KOH[13]

    • Alkoxides: LiOtBu has been shown to be effective for coupling reactions involving pyridines.

  • Substrate Tolerance: The presence of the carboxylic acid group on your molecule adds a layer of complexity. A strong base will deprotonate the carboxylic acid. While this may not inhibit the reaction, it will affect the overall stoichiometry of the base required. If your coupling partner is base-sensitive, you may need to screen weaker bases like KF or use milder conditions.[12]

Q6: My palladium catalyst is turning black and precipitating (crashing out). Is pH a factor?

A: Yes, pH can significantly impact catalyst stability. While palladium catalysts are remarkably robust, extreme pH values can lead to degradation.

  • Acidic Conditions: In strongly acidic media (e.g., pH < 2), palladium can be prone to leaching or dissolution, leading to a loss of catalytic activity.[14] While some Pd catalysts are designed to be stable at low pH, this is not a universal property.[15]

  • Basic Conditions: Most cross-coupling reactions occur under basic conditions where palladium catalysts are generally stable. However, the choice of ligands, solvent, and temperature also plays a critical role. Catalyst decomposition (often observed as the formation of palladium black) is typically a result of the entire reaction environment, but avoiding excessively harsh basic conditions is a good practice.

If you suspect catalyst degradation, ensure your reaction is properly deaerated, as oxygen can also contribute to the decomposition of active Pd(0) species.[8]

Section 4: Data Summary & Quick Reference

Table 1: Physicochemical Properties of 2-Ethynylpyridine-4-Carboxylic Acid (Estimated)
Functional GroupTypeEstimated pKaPredominant State at pH 7
-COOHAcidic~3.5 - 4.5Anionic (-COO⁻)
Pyridine-NBasic~2.0 - 3.0Neutral

Note: These are estimated values based on related structures. The actual pKa values should be determined experimentally for precise optimization.

Table 2: Recommended pH/Base Conditions for Common Coupling Reactions
Reaction TypeFunctional GroupRecommended pH / Base ConditionKey Rationale
Amide Coupling (EDC/NHS) Carboxylic AcidStep 1 (Activation): pH 4.5-6.0Step 2 (Coupling): pH 7.2-8.5Optimizes both the activation of the acid and the nucleophilicity of the amine.[6][7]
Sonogashira Coupling Terminal AlkyneBasic (e.g., Et₃N, DIPEA, K₂CO₃)Neutralizes acid byproduct; forms reactive copper acetylide.[8]
Suzuki Coupling Pyridine RingBasic (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Activates the boronic acid to a boronate for transmetalation.[12]

References

  • Thermo Fisher Scientific. (n.d.). EDC.
  • Jovanovič, P., et al. (2021). Electrochemical Stability and Degradation of Commercial Pd/C Catalyst in Acidic Media. Journal of The Electrochemical Society.
  • Luffer, D. R., & Schuder, M. D. (2013). pH Optimization of Amidation via Carbodiimides. Industrial & Engineering Chemistry Research.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chemistry LibreTexts. (2020). Physical Properties of Carboxylic Acids.
  • Zhang, L., et al. (2023). Hierarchical palladium catalyst for highly active and stable water oxidation in acidic media. National Science Review.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Valeur, E., & Bradley, M. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Li, J., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules.
  • Reddit. (2016). Chemistry Solubility. Retrieved from [Link]

  • ChemBK. (n.d.). pyridine-4-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Ethynyl-Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-ethynyl-isonicotinic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the purification of this important class of compounds. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 2-ethynyl-isonicotinic acid and its derivatives?

The choice of purification method depends on the specific derivative (acid, ester, or amide) and the nature of the impurities. The three main techniques are:

  • Crystallization: This is the preferred method for obtaining highly pure solid materials. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution.

  • Column Chromatography: A versatile technique for separating compounds with different polarities. For 2-ethynyl-isonicotinic acid and its derivatives, both normal-phase (typically on silica gel) and reversed-phase chromatography are employed.

  • Acid-Base Extraction: This is a powerful work-up technique to separate the acidic product from neutral or basic impurities.

Q2: I've just completed a Sonogashira coupling to synthesize my 2-ethynyl-isonicotinic acid derivative. What are the most common impurities I should be aware of?

When synthesizing these compounds via Sonogashira coupling, you should anticipate the following impurities:

  • Homocoupled Alkyne (Glaser Coupling Product): This is a very common byproduct, especially when using a copper(I) co-catalyst in the presence of oxygen.[1][2]

  • Unreacted Starting Materials: Residual halo-pyridine and terminal alkyne may be present.

  • Palladium and Copper Catalysts: These need to be efficiently removed, particularly for pharmaceutical applications.

  • Decomposition Products: Terminal alkynes can be unstable under certain conditions. Additionally, if you are working with an ester derivative, hydrolysis back to the carboxylic acid can occur.

Q3: The terminal alkyne in my compound seems to be unstable during purification. What precautions should I take?

Terminal alkynes can be sensitive to certain conditions.[3] To minimize degradation:

  • Avoid Strong Bases: If not essential for the purification step, avoid strongly basic conditions, which can promote side reactions.

  • Use Degassed Solvents: For chromatographic separations, using degassed solvents can help prevent oxidation, especially if residual copper catalyst is present.

  • Work at Lower Temperatures: If possible, conduct chromatographic purifications at room temperature or below.

  • Consider Protecting Groups: For multi-step syntheses, using a protecting group on the alkyne (e.g., a trimethylsilyl group) can prevent unwanted reactions. The protecting group can then be removed in the final step.

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your 2-ethynyl-isonicotinic acid derivatives.

Scenario 1: My 2-ethynyl-isonicotinic acid is streaking badly on the silica gel TLC plate and I can't get good separation in my column.

Cause: The free carboxylic acid and the basic pyridine nitrogen create strong interactions with the acidic silica gel, leading to streaking and poor separation.

Solutions:

  • Modify the Mobile Phase:

    • Add a small amount of a polar, acidic solvent to your eluent. This will protonate the pyridine nitrogen and reduce its interaction with the silica. A common choice is to add 0.5-2% acetic acid or formic acid to your solvent system (e.g., dichloromethane/methanol with 1% acetic acid).

  • Esterification:

    • Convert the carboxylic acid to its methyl or ethyl ester. This removes the acidic proton, making the molecule less polar and more amenable to standard silica gel chromatography. The ester can be hydrolyzed back to the acid after purification if necessary.

    Protocol for Fischer Esterification of Isonicotinic Acid:

    • Dissolve your crude 2-ethynyl-isonicotinic acid in an excess of methanol or ethanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 3-5 drops per 10 mL of alcohol).

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.[4]

    • Cool the reaction, and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the ester with an organic solvent like ethyl acetate or dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude ester can now be purified by silica gel chromatography.

  • Reversed-Phase Chromatography:

    • Use a C18 column with a polar mobile phase, such as a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

Scenario 2: I'm trying to recrystallize my 2-ethynyl-isonicotinic acid, but it keeps "oiling out" or crashing out of solution too quickly.

Cause: This typically happens when the solution is supersaturated or cooled too quickly, or when significant impurities are present that inhibit crystal formation.

Solutions:

  • Optimize the Solvent System:

    • Finding the right solvent is crucial. For pyridine carboxylic acids, polar protic solvents are often a good starting point.

Solvent/System Comments
WaterGood for highly polar compounds. Adjusting the pH to the isoelectric point can induce crystallization.[5]
Ethanol/WaterA versatile mixture that allows for fine-tuning of polarity.
MethanolSimilar to ethanol, good for polar compounds.
Acetic AcidCan be a good solvent for recrystallization, but needs to be removed thoroughly.
Dioxane/WaterAnother option for moderately polar compounds.
  • Improve the Crystallization Technique:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.

    • Seeding: Add a tiny crystal of pure product to the cooled solution to induce crystallization.

    • Reduce Solvent Volume: If the compound is too soluble, carefully evaporate some of the solvent from the cold solution and then cool again.

Scenario 3: After my Sonogashira reaction and work-up, I have a persistent yellow/brown color in my product, and I suspect metal contamination.

Cause: Residual palladium and copper catalysts are common contaminants that can be difficult to remove. Palladium can sometimes decompose to palladium black, a fine black precipitate.[2]

Solutions:

  • Aqueous Washes:

    • During the work-up, wash the organic layer with a saturated aqueous solution of ammonium chloride to help remove copper salts. An EDTA wash can also be effective at chelating and removing residual metals.

  • Filtration through a Short Plug:

    • Before concentrating your crude product, pass the organic solution through a short plug of silica gel or celite. This can remove baseline impurities and some metal residues.

  • Charcoal Treatment:

    • Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through celite. This is effective at removing colored impurities. Be aware that some product may be lost due to adsorption on the charcoal.

  • Specialized Scavengers:

    • For pharmaceutical applications requiring very low metal content, consider using commercially available metal scavengers (resins or silica-based) designed to bind and remove palladium and copper.

III. Visualized Workflows

Purification Decision Tree for 2-Ethynyl-Isonicotinic Acid

Purification_Workflow start Crude 2-Ethynyl-Isonicotinic Acid is_solid Is the crude material a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes esterify Consider Esterification is_solid->esterify No (Oil) cryst_success Successful? try_cryst->cryst_success pure_product Pure Product cryst_success->pure_product Yes cryst_success->esterify No ester_purify Purify Ester by Chromatography esterify->ester_purify rp_chrom Reversed-Phase Chromatography esterify->rp_chrom Or hydrolyze Hydrolyze to Acid ester_purify->hydrolyze hydrolyze->pure_product rp_chrom->pure_product

Caption: Decision workflow for purifying 2-ethynyl-isonicotinic acid.

Sonogashira Reaction Work-up and Purification Flowchart

Sonogashira_Workup reaction Sonogashira Reaction Mixture quench Quench with sat. aq. NH4Cl reaction->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify

Sources

2-ethynyl-isonicotinic acid degradation in oxidative environments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethynyl-Isonicotinic Acid (2-EINA) Stability Guide

Part 1: Executive Summary & Core Directive

Subject: Degradation of 2-Ethynyl-Isonicotinic Acid (2-EINA) in Oxidative Environments Role: Senior Application Scientist Objective: To provide a mechanism-based troubleshooting guide for researchers observing signal loss, side reactions, or instability when using 2-EINA in oxidative biological buffers or chemical synthesis.

The "Why" Behind the Instability: 2-Ethynyl-isonicotinic acid (2-EINA) is a bifunctional probe often used in "click" chemistry (CuAAC) or as a metabolic tracer. Its instability arises from two competing oxidative vectors:

  • The Alkyne Tail (-C≡CH): Susceptible to oxidative cleavage (to carboxylic acids), hydration (to ketones), and Glaser coupling (dimerization).

  • The Pyridine Core: Susceptible to N-oxidation by peroxides and metabolic enzymes (e.g., P450s, peroxidases).

This guide replaces generic advice with chemically grounded protocols to diagnose and prevent these specific degradation pathways.

Part 2: Diagnostic Troubleshooting (Q&A Format)

Q1: "I am using 2-EINA for a click reaction (CuAAC), but my yield is dropping over time. Is the alkyne stable in the copper/ascorbate mix?"

  • Diagnosis: Likely Oxidative Alkyne Degradation or Glaser Coupling .

  • The Science: The standard Cu(I)-catalyzed click reaction uses ascorbate to reduce Cu(II) to Cu(I). However, this mixture generates Reactive Oxygen Species (ROS) like hydroxyl radicals (HO•) via Fenton-like chemistry. These radicals can attack the alkyne, leading to oxidative cleavage or hydration. Additionally, if oxygen is present, Cu(I) can catalyze the dimerization of your alkyne (Glaser coupling) instead of the desired click reaction.

  • Immediate Fix:

    • Degas all buffers thoroughly before adding copper.

    • Use a Ligand: Never use "naked" copper sulfate. Add a stabilizing ligand like THPTA or TBTA (1:5 ratio of Cu:Ligand). This shields the Cu(I) from rapid oxidation and reduces ROS generation.

    • Fresh Prep: 2-EINA solutions must be prepared fresh. Do not store in DMSO for >1 week at room temperature.

Q2: "I see a new, highly polar peak in my HPLC trace (RT = 2.5 min vs 12.0 min) after incubating 2-EINA in cell culture media. What is it?"

  • Diagnosis: Formation of 2-Ethynyl-Isonicotinic Acid N-Oxide or Isonicotinic Acid .

  • The Science: Pyridine rings are electron-deficient but nitrogen is nucleophilic. In the presence of cellular peroxides or metabolic enzymes (e.g., cytochrome P450s), the pyridine nitrogen is oxidized to the N-oxide (

    
    ).[1] Alternatively, if the alkyne is cleaved (ozonolysis-like mechanism in high oxidative stress), you lose the ethynyl group entirely, leaving isonicotinic acid. Both products are significantly more polar than the parent 2-EINA.
    
  • Verification: Check the UV spectrum. N-oxides often show a bathochromic shift (red-shift) and broadening of the

    
     compared to the parent pyridine.
    

Q3: "My 2-EINA solid stock has turned from off-white to a dark brown/black crust. Is it still usable?"

  • Diagnosis: Oxidative Polymerization .

  • The Science: 2-Ethynylpyridine derivatives are notoriously unstable in the solid state if exposed to air and light. They undergo slow, radical-mediated polymerization or oxidative coupling to form polyacetylenes (dark conjugated systems).

  • Verdict: Discard. The purity has been compromised. The dark color indicates extended conjugation (polymer chains) which will act as radical traps and inhibit your downstream reactions.

Part 3: Mechanistic Deep Dive & Visualization

To control degradation, you must understand the pathways. 2-EINA degrades via three primary routes in oxidative environments.

Degradation Pathways Diagram

EINA_Degradation EINA 2-Ethynyl-Isonicotinic Acid (Active Probe) Cleavage Isonicotinic Acid (Loss of Tag) EINA->Cleavage Strong Oxidants (O3, KMnO4, ROS) Hydration 2-Acetylisonicotinic Acid (Ketone Formation) EINA->Hydration H2O + Metal Ions (Hydration) NOxide 2-Ethynyl-N-Oxide (Polar Metabolite) EINA->NOxide Peroxides/P450 (N-Oxidation) Dimer Butadiyne Dimer (Glaser Product) EINA->Dimer Cu(I) + O2 (Glaser Coupling)

Figure 1: Primary degradation pathways of 2-Ethynyl-Isonicotinic Acid in oxidative and metal-rich environments.

Detailed Mechanisms
  • Oxidative Cleavage (The "Tag Loss"):

    • Mechanism:[2][3][4] High-potential oxidants (e.g., peroxynitrite, hydroxyl radicals) attack the triple bond. The alkyne is cleaved, releasing the terminal carbons as

      
       (or formic acid) and leaving a carboxylic acid at the C2 position.
      
    • Result: You are left with isonicotinic acid (or pyridine-2,4-dicarboxylic acid), which has no "click" handle.

  • Metal-Catalyzed Hydration:

    • Mechanism:[2][3][4] In biological buffers containing

      
       or 
      
      
      
      , the alkyne can undergo hydration to form an enol, which tautomerizes to a ketone (2-acetylisonicotinic acid).
    • Result: The molecule loses its ability to participate in click chemistry (alkynes react, ketones do not).

  • N-Oxidation:

    • Mechanism:[2][3][4] The lone pair on the pyridine nitrogen attacks electrophilic oxygen species (e.g.,

      
      ).
      
    • Result: The chemical properties change (pKa shifts), potentially altering cell permeability or binding affinity, though the alkyne may remain intact.

Part 4: Experimental Protocols

Protocol A: Rapid Stability Assessment (LC-MS)

Use this protocol to validate your stock solution before critical experiments.

ParameterSetting/Condition
Column C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 260 nm (Pyridine) and MS (ESI+)

Interpretation:

  • 2-EINA (Parent): ~148 m/z (M+H).

  • N-Oxide: ~164 m/z (+16 Da).

  • Hydration Product (Ketone): ~166 m/z (+18 Da).

  • Cleavage Product (Acid): ~124 m/z (Loss of C2H unit, +O).

Protocol B: "Rescue" Formulation for Oxidative Media

If you must use 2-EINA in an oxidative environment (e.g., prolonged live-cell imaging), use this formulation.

  • Prepare Stock: Dissolve 2-EINA in anhydrous DMSO (freshly opened).

  • Add Stabilizer: Add Aminoguanidine (1 mM final) or TCEP (Tris(2-carboxyethyl)phosphine) if compatible with your downstream assay.

    • Note: TCEP reduces N-oxides back to pyridines and prevents disulfide formation, but can reduce Cu(II) in click reactions.

  • Chelation (Optional): If metal ions are not required for the assay, add 0.5 mM EDTA to strip catalytic metals (Fe, Cu) that drive radical hydration.

Part 5: References & Authority

  • Alkyne Oxidation Mechanisms:

    • Source: "Oxidation of Alkynes."[5] Chemistry LibreTexts. Defines the cleavage of terminal alkynes to carboxylic acids under strong oxidative conditions (e.g., KMnO4, Ozone) and hydration pathways.

  • Pyridine N-Oxide Formation:

    • Source: "Pyridine-N-oxide."[1][3][6][7][8] Wikipedia / Organic Syntheses. Describes the susceptibility of the pyridine nitrogen to oxidation by peracids and peroxides to form N-oxides.[3]

  • Click Chemistry & ROS:

    • Source: "Click Chemistry in Proteomic Investigations." NCBI / PMC. Discusses the generation of ROS during CuAAC reactions and the necessity of ligands (THPTA) to protect biomolecules and alkyne tags.[9]

  • Stability of Ethynylpyridines:

    • Source: "2-Ethynylpyridine Product Information."[10] Sigma-Aldrich. Notes that ethynylpyridine derivatives "may darken in storage," indicating oxidative polymerization instability.

  • Glaser Coupling (Dimerization):

    • Source: "Preparation of ethynylpyridine macrocycles by oxidative coupling." PubMed. Demonstrates the propensity of ethynylpyridines to undergo oxidative coupling (Glaser/Eglinton) in the presence of copper and pyridine.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Ethynyl-Isonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-ethynyl-isonicotinic acid. This guide is designed to provide in-depth, practical solutions to the common challenges posed by steric hindrance in reactions involving this versatile building block. By understanding the underlying principles and employing the strategies outlined below, you can enhance your reaction efficiency, improve yields, and achieve your synthetic goals.

Introduction to the Challenge: The Dual Nature of 2-Ethynyl-Isonicotinic Acid

2-Ethynyl-isonicotinic acid is a valuable synthon in medicinal chemistry and materials science due to its rigid structure and the versatile reactivity of its ethynyl and carboxylic acid functional groups. However, the proximity of the ethynyl group to the pyridine nitrogen and the adjacent carboxylic acid at the 4-position creates significant steric congestion around the reactive centers. This steric hindrance can impede the approach of reagents, leading to sluggish or failed reactions.

This guide provides a series of troubleshooting questions and detailed answers to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Amide Coupling and Esterification Reactions

Question 1: My standard amide coupling reaction (e.g., using DCC/DMAP) with 2-ethynyl-isonicotinic acid and a bulky amine is failing or giving very low yields. What is happening and how can I fix it?

Answer:

This is a classic case of steric hindrance at the carboxylic acid group. The bulky ethynyl group at the 2-position and the pyridine nitrogen interfere with the approach of the amine to the activated carboxylic acid intermediate. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) may form a bulky O-acylisourea intermediate that is too sterically encumbered to react efficiently with a hindered amine.[1][2]

Troubleshooting Flowchart: Amide Coupling

G cluster_0 Problem: Low Yield in Amide Coupling cluster_1 Initial Strategies cluster_2 Advanced Strategies cluster_3 Outcome Start Low/No Product with DCC/DMAP Reagent Switch to Less Hindered Coupling Reagents (HATU, HBTU, PyBOP) Start->Reagent Try First AcidChloride Convert to Acid Chloride (SOCl₂ or Oxalyl Chloride) Start->AcidChloride Alternative First Step Microwave Employ Microwave Irradiation Reagent->Microwave If still low yield Success Successful Amide Formation Reagent->Success If successful AcidChloride->Microwave If still low yield AcidChloride->Success If successful HighPressure Utilize High-Pressure Conditions Microwave->HighPressure For very challenging cases Microwave->Success If successful HighPressure->Success If successful G cluster_0 Problem: Low Yield in Sonogashira Coupling cluster_1 Catalyst & Ligand Optimization cluster_2 Reaction Condition Optimization cluster_3 Outcome Start Low/No Product Ligand Use Bulky, Electron-Rich Ligands (e.g., P(t-Bu)₃, SPhos) Start->Ligand Base Optimize Base (e.g., Cs₂CO₃, K₂CO₃ vs. Amine Base) Start->Base Copper Consider Copper-Free Conditions Ligand->Copper Success Successful Coupling Copper->Success Solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) Base->Solvent Solvent->Success

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

Detailed Solutions:

  • Ligand Choice is Critical: The choice of phosphine ligand on the palladium catalyst is paramount. For sterically demanding substrates, bulky and electron-rich ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often superior. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is more reactive in the oxidative addition step.

[3]* Copper-Free Sonogashira: The copper(I) co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glasier coupling). Copper-free Sonogashira protocols can mitigate this and are sometimes more effective for hindered substrates.

  • Base and Solvent Optimization: The choice of base and solvent can have a significant impact. While amine bases like triethylamine or diisopropylethylamine are common, inorganic bases such as Cs₂CO₃ or K₂CO₃ in a polar aprotic solvent like DMF or dioxane can be more effective in certain cases.

Cycloaddition Reactions

Question 4: I am attempting a [4+2] cycloaddition (Diels-Alder) reaction where the ethynyl group of 2-ethynyl-isonicotinic acid is the dienophile. The reaction is not proceeding under thermal conditions. What can I do?

Answer:

The electron-withdrawing nature of the isonicotinic acid moiety should activate the ethynyl dienophile for Diels-Alder reactions. However, steric hindrance can raise the activation energy barrier, making the reaction difficult under standard thermal conditions.

Strategies to Promote Cycloaddition:

  • Lewis Acid Catalysis: The use of a Lewis acid can accelerate the reaction by coordinating to the pyridine nitrogen or the carbonyl oxygen, further lowering the LUMO of the dienophile and making it more reactive.

  • High-Pressure Conditions: High pressure can be a powerful tool for overcoming steric hindrance in cycloaddition reactions. T[4][5]he application of high pressure (in the kbar range) can favor the formation of the more compact transition state, leading to the desired product where thermal methods fail.

[4]3. Protecting the Carboxylic Acid: The free carboxylic acid can complicate the reaction. Converting it to an ester (e.g., methyl or ethyl ester) can improve solubility and may alter the electronic properties favorably for the cycloaddition. The acid can be regenerated by hydrolysis after the reaction.

Part 2: Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling of 2-Ethynyl-isonicotinic Acid with a Hindered Amine

This protocol is designed for situations where standard coupling methods have failed due to steric hindrance.

Materials:

  • 2-ethynyl-isonicotinic acid

  • Hindered amine (e.g., tert-butylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄

Procedure:

  • To a solution of 2-ethynyl-isonicotinic acid (1.0 eq) in anhydrous DMF, add the hindered amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Sonogashira Coupling

This protocol is an example of how microwave irradiation can be used to facilitate a challenging cross-coupling reaction.

Materials:

  • 2-ethynyl-isonicotinic acid methyl ester (protecting the acid can improve outcomes)

  • Bulky aryl bromide (e.g., 2-bromo-1,3,5-trimethylbenzene)

  • Pd(PPh₃)₄

  • CuI

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the 2-ethynyl-isonicotinic acid methyl ester (1.0 eq), aryl bromide (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous toluene and triethylamine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a constant temperature (e.g., 120 °C) for 30-60 minutes.

  • After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Impact Of Steric Hindrance On Chemical Reactions. FasterCapital. Available at: [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC - NIH. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Available at: [Link]

  • (PDF) Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. RSC Publishing. Available at: [Link]

  • Steric Hindrance Effect | Definition, Factors & Examples - Lesson. Study.com. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. Available at: [Link]

  • The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. Available at: [Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC - NIH. Available at: [Link]

  • Process for preparing isonicotinic acid.Google Patents.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. NIH. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water. MDPI. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC - NIH. Available at: [Link]

  • Interactions between Isoniazid and α-Hydroxycarboxylic Acids. MDPI. Available at: [Link]

  • 29.5: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. Available at: [Link]

  • Chemical Synthesis Driven by High Pressure. CCS Chemistry. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC - NIH. Available at: [Link]

  • Challenges associated with secondary amide transamidation and the two... ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Available at: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PMC - NIH. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. Neliti. Available at: [Link]

  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. Available at: [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. PMC - NIH. Available at: [Link]

  • 4-Cycloaddition Reactions (Chem 342). Scribd. Available at: [Link]

  • Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. Available at: [Link]

  • Microwave-Assisted Synthesis of Nanoporous Aluminum-Based Coordination Polymers as Catalysts for Selective Sulfoxidation Reaction. MDPI. Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. YouTube. Available at: [Link]

  • Toxicity and pharmacological activity of two newly synthesized derivatives of nicotinic and isonicotinic acids. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Analysis of 2-Ethynyl-Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 2-ethynyl-isonicotinic acid is a heterocyclic compound with potential applications in medicinal chemistry, making a thorough understanding of its analytical characterization essential. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-ethynyl-isonicotinic acid, offering a comparative perspective against its structural isomers and analogues.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of 2-ethynyl-isonicotinic acid dictates a unique electronic environment for each of its protons, leading to a predictable yet informative 1H NMR spectrum. The pyridine ring, being an electron-deficient aromatic system, generally results in downfield chemical shifts for its protons compared to benzene. The positions of the substituents, a carboxylic acid at the 4-position and an ethynyl group at the 2-position, further influence the precise chemical shifts through their electronic and anisotropic effects.

Below is a diagram illustrating the distinct proton environments in 2-ethynyl-isonicotinic acid.

Caption: Molecular structure of 2-ethynyl-isonicotinic acid with distinct proton environments highlighted.

Based on established principles of NMR spectroscopy and data from related compounds, we can predict the approximate chemical shifts for each proton in 2-ethynyl-isonicotinic acid.

Comparative Spectral Analysis: Distinguishing 2-Ethynyl-Isonicotinic Acid from its Isomers and Analogues

A key aspect of spectral analysis is the ability to differentiate a target molecule from other closely related structures. This section compares the predicted 1H NMR spectrum of 2-ethynyl-isonicotinic acid with that of its structural isomers (nicotinic and picolinic acid) and a vinyl analogue.

Compound H-3 H-5 H-6 Substituent Protons Carboxyl Proton
2-Ethynyl-isonicotinic Acid (Predicted) ~8.0-8.2 ppm (d)~7.8-8.0 ppm (dd)~8.8-9.0 ppm (d)~3.5-3.8 ppm (s, ethynyl-H)>10 ppm (br s)
Isonicotinic Acid 7.83 ppm (d)7.83 ppm (d)8.79 ppm (d)-~14 ppm (br s)[1]
Nicotinic Acid 8.32 ppm (dt)7.58 ppm (dd)9.13 ppm (d)H-2: 8.83 ppm (dd)~13.5 ppm (br s)[2]
Picolinic Acid ~7.8 ppm (m)~7.6 ppm (m)~8.7 ppm (m)->13 ppm (br s)
2-Vinylpyridine ~7.0 ppm (d)~7.5 ppm (td)~8.5 ppm (d)Vinyl-H: ~5.4 (dd), ~6.2 (dd), ~6.7 (dd) ppm-

Key Differentiating Features:

  • The Ethynyl Proton: The most unambiguous signal for 2-ethynyl-isonicotinic acid will be the singlet corresponding to the acetylenic proton, expected in the range of 3.5-3.8 ppm. This signal is absent in the spectra of isonicotinic, nicotinic, and picolinic acids.

  • Pyridine Proton Multiplicity and Shifts:

    • In 2-ethynyl-isonicotinic acid , the presence of substituents at both the 2 and 4 positions will result in three distinct pyridine proton signals, each with specific coupling patterns (doublet, doublet of doublets, and doublet).

    • Isonicotinic acid , being symmetrical, will show only two signals for the four pyridine protons.[1]

    • Nicotinic acid (3-carboxy pyridine) will also display a unique set of four pyridine proton signals with different chemical shifts and coupling constants compared to the 2,4-disubstituted pattern.[2]

    • Picolinic acid (2-carboxy pyridine) will similarly have a distinct pattern for its four pyridine protons.

  • Comparison with Vinyl Analogue: While 2-vinylpyridine also has a substituent at the 2-position, the vinyl protons will appear as a complex set of multiplets in the 5-7 ppm region, clearly distinguishing it from the sharp singlet of the ethynyl proton.

Experimental Protocol for 1H NMR Analysis

Obtaining a high-quality 1H NMR spectrum requires careful sample preparation and instrument setup. The following is a robust, self-validating protocol for the analysis of 2-ethynyl-isonicotinic acid.

Step-by-Step Methodology
  • Solvent Selection: Due to the presence of a carboxylic acid, a deuterated solvent capable of dissolving the sample and minimizing proton exchange is crucial. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent first choice as it will allow for the observation of the carboxylic acid proton. For confirmation of the carboxylic acid proton, a second spectrum can be acquired in DMSO-d6 with the addition of a drop of D2O, which will result in the disappearance of the carboxylic acid signal due to H-D exchange.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-ethynyl-isonicotinic acid.

    • Dissolve the sample in 0.6-0.7 mL of DMSO-d6 in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion, especially for the aromatic protons.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution. This can be assessed by observing the sharpness of the solvent peak or the TMS signal.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass the expected range of chemical shifts (e.g., -1 to 15 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

The following diagram illustrates the workflow for acquiring and validating the 1H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_validation Validation a Weigh Sample b Dissolve in DMSO-d6 a->b c Add TMS b->c d Lock & Shim c->d e Acquire 1D 1H Spectrum d->e f Fourier Transform & Phasing e->f g Calibrate & Integrate f->g h Assign Peaks g->h i Add D2O h->i Optional j Re-acquire Spectrum i->j k Confirm COOH Peak Disappearance j->k

Caption: A streamlined workflow for the 1H NMR analysis of 2-ethynyl-isonicotinic acid.

Conclusion

The 1H NMR spectrum of 2-ethynyl-isonicotinic acid is predicted to exhibit a characteristic set of signals that allow for its unambiguous identification. The presence of the ethynyl proton singlet, combined with the unique splitting pattern of the three pyridine protons, provides a spectral fingerprint that is readily distinguishable from its common isomers and analogues. By following a robust experimental protocol, researchers can confidently obtain and interpret high-quality 1H NMR data, a critical step in the characterization of this and other novel chemical entities.

References

  • iChemical. 3-Vinylpyridine, CAS No. 1121-55-7. [Link]

  • SpectraBase. 4-Vinylpyridine - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. Picolinic acid. [Link]

Sources

Spectroscopic Characterization Guide: The Alkyne Signature of 2-Ethynyl-Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Characterizing 2-ethynyl-isonicotinic acid via Infrared (IR) spectroscopy presents a classic analytical paradox: the molecule's most diagnostic functional group (the terminal alkyne) possesses a vibrational signature that is chemically distinct yet spectrally vulnerable.

For researchers utilizing this scaffold—likely for Metal-Organic Framework (MOF) construction or Click Chemistry (CuAAC) bioconjugation—accurate identification relies on distinguishing the sharp alkyne


 stretch from the broad, overpowering carboxylic acid 

envelope.

This guide provides the definitive spectral profile, compares it against standard alternatives, and outlines a self-validating protocol to isolate the alkyne signal from background noise.

Structural & Vibrational Analysis

To interpret the spectrum, one must first visualize the competing dipole vectors within the molecule. The electron-deficient pyridine ring at the core acts as a thermodynamic sink, influencing the bond force constants of both the carboxylic acid at position 4 and the ethynyl group at position 2.

Figure 1: Vibrational Vector Map

The following diagram illustrates the critical vibrational modes and the "masking" effect of the carboxylic acid dimer.

G Pyridine Pyridine Core (Electron Deficient) Alkyne Alkyne Group (Pos 2) ν(C≡C): ~2110 cm⁻¹ (Weak) ν(≡C-H): ~3300 cm⁻¹ (Sharp) Pyridine->Alkyne Conjugation Polarizes Triple Bond Acid Carboxylic Acid (Pos 4) ν(C=O): ~1700 cm⁻¹ ν(O-H): 2500-3300 cm⁻¹ (Broad) Pyridine->Acid Inductive Effect Acid->Alkyne SPECTRAL MASKING (O-H overlaps ≡C-H)

Caption: Fig 1. Vibrational coupling and spectral interference pathways in 2-ethynyl-isonicotinic acid.

Comparative Spectroscopic Profile

The following table contrasts 2-ethynyl-isonicotinic acid with its non-alkyne precursor (Isonicotinic Acid) and a standard alkyne reference (Phenylacetylene). This comparison validates that the peaks you observe are indeed the ethynyl moiety and not artifacts.

Table 1: Characteristic Frequency Comparison
Feature2-Ethynyl-Isonicotinic Acid (Target)Isonicotinic Acid (Precursor)Phenylacetylene (Reference)Diagnostic Value

Stretch
3280–3310 cm⁻¹ (Sharp)Absent3320 cm⁻¹ (Sharp)High (If resolved from OH)

Stretch
2100–2120 cm⁻¹ (Weak/Med)Absent2110 cm⁻¹ (Weak)Critical (Silent Region)

Acid
1690–1720 cm⁻¹ (Strong)1710 cm⁻¹ (Strong)AbsentLow (Scaffold confirmation only)

Acid
2500–3300 cm⁻¹ (Very Broad)2500–3300 cm⁻¹ (Very Broad)AbsentInterference Source
Technical Insight: The "Silent Region"

While the


 stretch at ~3300 cm⁻¹ is theoretically the strongest alkyne signal, it is often buried by the carboxylic acid's hydrogen-bonded "dimer" envelope. Therefore, the 

stretch at ~2110 cm⁻¹
becomes the primary quality attribute (CQA). Although weak due to the small dipole change, it appears in the "silent region" (1800–2800 cm⁻¹) where few other functional groups absorb, making it the only truly reliable marker for purity in the solid state.

Experimental Protocol: Isolating the Signal

To reliably characterize this molecule, you cannot rely on a standard "crush and scan" KBr pellet method alone. You must disrupt the hydrogen bonding network.

Protocol A: Solution Phase (Recommended)

Best for: High-resolution identification of the


 stretch.
  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform (

    
    ) . These non-polar solvents discourage carboxylic acid dimerization compared to the solid state.
    
  • Preparation: Dissolve 5 mg of sample in 1 mL of solvent.

  • Background: Run a pure solvent blank.

  • Acquisition: Scan 16-32 times at 4 cm⁻¹ resolution.

  • Result: The broad O-H band will narrow or shift, revealing the sharp

    
     peak at ~3300 cm⁻¹ as a distinct shoulder or separate peak.
    
Protocol B: Solid State (ATR) with Spectral Subtraction

Best for: Quick purity checks and observing the


 stretch.
  • Crystal Contact: Ensure high pressure on the Diamond/ZnSe crystal.

  • Normalization: Normalize the carbonyl (

    
    ) peak at ~1700 cm⁻¹ to 1.0 absorbance units.
    
  • Region of Interest (ROI): Zoom into 2000–2200 cm⁻¹ . Look for the small, sharp peak at ~2110 cm⁻¹.

    • Note: If this peak is absent, the alkyne may have degraded or reacted.

Protocol C: The Raman Alternative (Validation)

If IR data remains ambiguous due to the weak dipole of the internal triple bond, Raman Spectroscopy is the definitive alternative.

  • Mechanism: Raman relies on polarizability, not dipole moment. The electron-rich

    
    -cloud of the alkyne is highly polarizable.
    
  • Expected Signal: A massive, sharp emission at ~2110 cm⁻¹ (often 10-50x stronger than in IR).

Decision Workflow

Use this logic flow to determine the correct characterization path for your sample.

Workflow Start Start: Characterize 2-Ethynyl-Isonicotinic Acid Method Select Method Start->Method Solid Solid State (ATR/KBr) Method->Solid Quick Check Solution Solution (DCM/CHCl3) Method->Solution High Resolution CheckSilent Check 2100-2200 cm⁻¹ Solid->CheckSilent CheckCH Check ~3300 cm⁻¹ Solution->CheckCH Decision Is Peak Visible? CheckSilent->Decision CheckCH->Decision Success Confirmed Identity Decision->Success Yes Raman Switch to Raman (Polarizability Mode) Decision->Raman No/Ambiguous

Caption: Fig 2. Analytical decision tree for alkyne validation.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Characteristic absorptions of alkynes and carboxylic acids.[1][2][3][4]

  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Detailed frequency shifts for substituted pyridines.

  • NIST Chemistry WebBook. Standard Reference Data for Isonicotinic Acid and Phenylacetylene.

  • Royal Society of Chemistry. Click Chemistry Monitoring via IR Spectroscopy. (General reference for alkyne cycloaddition monitoring).

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-Ethynyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethynyl-isonicotinic acid (2-EINA) is a critical heterocyclic building block, frequently employed in the synthesis of mGluR5 antagonists and "click chemistry" bioconjugates. Its structural characterization via Electrospray Ionization Mass Spectrometry (ESI-MS) presents unique challenges compared to its non-substituted analogues.

This guide provides a definitive analysis of the fragmentation mechanics of 2-EINA. Unlike standard isonicotinic acid, the presence of the C2-ethynyl group introduces specific electronic constraints that alter ionization efficiency and fragmentation thresholds. This document compares 2-EINA against its structural "competitors"—Isonicotinic Acid (INA) and 2-Chloro-isonicotinic Acid (2-CINA) —to establish a robust identification protocol for analytical scientists.

Part 1: Structural Context & Ionization Physics

To interpret the mass spectrum, one must first understand the protonation dynamics.

  • Molecular Weight: 147.13 g/mol

  • Monoisotopic Mass: 147.0320 Da

  • Observed Precursor

    
    :  148.04 Da
    
Protonation Site Competition

In positive ESI (


), protonation is competitive between the pyridine nitrogen and the carboxylic acid carbonyl.
  • Pyridine Nitrogen (Preferred): The

    
     hybridized nitrogen is the most basic site. However, the 2-ethynyl group  exerts a strong electron-withdrawing inductive effect (-I), slightly reducing the 
    
    
    
    of the ring nitrogen compared to unsubstituted isonicotinic acid.
  • Carboxylic Acid: Protonation here is less favorable but leads to the acylium ion pathway (loss of

    
    ).
    

Expert Insight: The dominance of the pyridine nitrogen protonation dictates that the primary fragmentation pathway will be charge-remote fragmentation (decarboxylation) rather than charge-driven acylium formation.

Part 2: Comparative Fragmentation Analysis

The following table contrasts 2-EINA with its primary structural analogues. This comparison allows researchers to distinguish 2-EINA from impurities or degradation products (e.g., hydrolysis of the ethynyl group or dechlorination of precursors).

Table 1: Comparative MS/MS Fingerprints[1]
Feature2-Ethynyl-isonicotinic Acid (2-EINA) Isonicotinic Acid (INA) 2-Chloro-isonicotinic Acid (2-CINA)
Precursor

148.04 124.04158.00 / 160.00 (3:1 ratio)
Primary Fragment 104.05 (Loss of

)
80.05 (Loss of

)
114.00 (Loss of

)
Secondary Fragment 77.04 (Loss of HCN)53.04 (Loss of HCN)78.03 (Loss of HCl)
Acylium Ion 130.03 (Loss of

, Minor)
106.03 (Minor)140.00 (Minor)
Fragmentation Energy High (Rigid ethynyl stabilization)Medium Medium (C-Cl bond is labile)
Isotope Pattern MonoisotopicMonoisotopicDistinctive

pattern
Performance Analysis
  • Specificity: 2-EINA is easily distinguished from 2-CINA by the lack of the chlorine isotope pattern.

  • Stability: The ethynyl group is remarkably stable under collision-induced dissociation (CID). Unlike alkyl groups which may undergo McLafferty rearrangements or alkene loss, the ethynyl group remains attached to the pyridine ring during the primary decarboxylation event.

  • Detection Limit: The ethynyl group extends the conjugation system, often resulting in higher UV absorptivity and slightly better ionization efficiency in ESI compared to the chloro-derivative.

Part 3: Detailed Fragmentation Mechanism

The fragmentation of 2-EINA follows a predictable "Pyridine Rule" pathway, modified by the ethynyl substituent.

Pathway A: Decarboxylation (Dominant)

This is the diagnostic transition for all pyridine carboxylic acids.

  • Precursor:

    
     (
    
    
    
    )
  • Transition: Loss of neutral carbon dioxide (

    
    , 44 Da).
    
  • Product:

    
     (
    
    
    
    , 2-ethynylpyridinium).
    • Mechanism:[1][2][3][4] Charge resides on the ring nitrogen. The carboxylic acid proton transfers to the ring (if not already there), facilitating the homolytic or heterolytic cleavage of the C-C bond connecting the carboxyl group.

Pathway B: Ring Degradation (Secondary)

At higher collision energies (>30 eV), the 2-ethynylpyridinium ion fragments further.

  • Precursor:

    
    .
    
  • Transition: Loss of Hydrogen Cyanide (HCN, 27 Da).

  • Product:

    
     (
    
    
    
    , Phenyl cation equivalent).
    • Significance: This confirms the integrity of the pyridine ring in the parent structure.

Pathway C: Acylium Formation (Minor)
  • Transition: Loss of Water (

    
    , 18 Da).
    
  • Product:

    
     (
    
    
    
    , Acylium ion).
    • Observation: This peak is often weak in ESI but more prominent in Electron Impact (EI) sources.

Part 4: Experimental Protocol (Self-Validating)

To reproduce these results and validate the identity of 2-EINA, follow this standardized LC-MS/MS workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of 2-EINA in 1 mL of 50:50 Methanol:Water.

  • Modifier: Add 0.1% Formic Acid (v/v). Crucial: Acidic pH ensures

    
     formation.
    
  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC injection.

LC Conditions (System Suitability)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Retention Time: 2-EINA is relatively polar; expect elution early (approx.[4] 1.5 - 2.0 min).

MS Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: 100 V (High enough to transmit, low enough to prevent in-source decay).

  • Collision Energy (CE):

    • Ramp CE from 10 to 40 eV.

    • Target: At 20 eV,

      
       should be the base peak. At 40 eV, 
      
      
      
      should appear.

Part 5: Visualizing the Pathway

The following diagram illustrates the fragmentation hierarchy. The high contrast ensures readability for laboratory documentation.

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Pathway of 2-Ethynyl-isonicotinic Acid Parent [M+H]+ Precursor m/z 148.04 (2-Ethynyl-isonicotinic acid) MajorFrag Base Peak m/z 104.05 (2-Ethynylpyridinium) Parent->MajorFrag - CO2 (44 Da) Decarboxylation (Primary Pathway) MinorFrag2 Acylium Ion m/z 130.03 (Loss of H2O) Parent->MinorFrag2 - H2O (18 Da) Dehydration (Minor Pathway) MinorFrag1 Secondary Fragment m/z 77.04 (Phenyl cation eq.) MajorFrag->MinorFrag1 - HCN (27 Da) Ring Opening (High Energy)

Caption: Figure 1: Step-wise fragmentation showing the dominant decarboxylation pathway (Green) and high-energy ring degradation (Red).

References

  • Budzikiewicz, H., et al. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Phosphorus and Sulfur and the Related Elements.

  • Salem, M. A. I., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. American Journal of Organic Chemistry.

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry: Carboxylic Acids and Heterocycles.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1159977, 2-Ethynylisonicotinic acid.

Sources

Comparative Reactivity Guide: 2-Ethynyl-Isonicotinic Acid vs. 3-Ethynyl-Isonicotinic Acid

[1]

Executive Summary

This guide provides a technical comparison of two structural isomers: 2-ethynyl-isonicotinic acid (2-EINA) and 3-ethynyl-isonicotinic acid (3-EINA) .[1] While both share the same core pyridine-4-carboxylic acid scaffold, the positional variance of the ethynyl group dictates fundamentally different reactivity profiles.

  • 3-Ethynyl-isonicotinic acid is defined by the ortho-effect.[1] The proximity of the C3-alkyne to the C4-carboxylic acid facilitates rapid intramolecular cyclization, making it a potent precursor for fused heterocycles (e.g., furo[3,4-c]pyridines) rather than a stable bioorthogonal handle.[1]

  • 2-Ethynyl-isonicotinic acid is defined by electronic activation.[1] The C2-alkyne, adjacent to the pyridine nitrogen, exhibits enhanced electrophilicity and accelerated CuAAC (Click) kinetics due to the electron-deficient nature of the

    
    -position, without the risk of intramolecular lactonization.
    

Part 1: Structural & Electronic Analysis[1]

Electronic Environment

The pyridine ring creates a distinct electronic gradient. The nitrogen atom exerts a strong inductive (


1
Feature2-Ethynyl-Isonicotinic Acid 3-Ethynyl-Isonicotinic Acid
Position of Alkyne C2 (

to Nitrogen)
C3 (

to Nitrogen)
Electronic Density Highly Deficient. The C2 carbon is directly adjacent to the electronegative nitrogen, significantly lowering the LUMO energy of the alkyne.[1]Moderately Deficient. The C3 position is less affected by the nitrogen's withdrawal, behaving more like a standard aryl alkyne.
pKa (COOH) ~4.8 (Predicted).[1] The electron-deficient ring acidifies the COOH, but lack of ortho-interaction keeps it standard.[1]~3.5–4.0 (Predicted).[1] Potential for H-bonding between COOH and alkyne

-system can modulate acidity.[1]
Steric & Proximity Effects (The Ortho-Effect)

The defining differentiator is the spatial relationship between the alkyne and the carboxylic acid.

  • 3-EINA (Ortho): The internuclear distance between the alkyne carbons and the carboxylic oxygen is < 3.0 Å.[1] This allows for 5-endo-dig or 5-exo-dig cyclization modes upon activation.[1]

  • 2-EINA (Meta): The functional groups are separated by the ring nitrogen.[1] Intramolecular reaction is geometrically impossible without ring distortion, rendering the molecule chemically stable toward self-cyclization.[1]

Part 2: Reactivity Profiles

The 3-Isomer: Cyclization & Fused Ring Synthesis

Primary Reactivity: Intramolecular Heterocyclization.[1] Under electrophilic activation (e.g., Iodine, Gold catalysts) or basic conditions, 3-EINA undergoes cyclization to form furo[3,4-c]pyridin-1(3H)-ones (lactones).[1] This instability makes it a poor choice for "click" chemistry if the carboxylic acid is free, but an excellent scaffold for fragment-based drug discovery (FBDD).[1]

Mechanism:

  • Activation: The alkyne is activated by an electrophile (

    
    ).[1]
    
  • Nucleophilic Attack: The carboxylate oxygen attacks the activated alkyne (typically 5-exo-dig).[1]

  • Elimination/Protonation: Formation of the fused lactone ring.[1]

The 2-Isomer: Accelerated Click Chemistry

Primary Reactivity: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] 2-EINA is a superior "click" handle.[1] The electron-deficient pyridine ring at the C2 position lowers the electron density of the alkyne, making it a better substrate for Copper(I) acetylide formation. Furthermore, the pyridyl nitrogen can act as a directing group, chelating the Cu(I) catalyst and increasing the effective local concentration of the metal, thereby accelerating the reaction rate compared to phenyl-alkynes.

Part 3: Visualization of Pathways

Diagram 1: Divergent Reactivity Pathways

The following diagram illustrates the mechanistic divergence: 3-EINA leads to fused lactones, while 2-EINA leads to stable triazoles.[1]

ReactivityComparisonSubstrate33-Ethynyl-isonicotinic Acid(Ortho-substituted)ActivationElectrophilic Activation(I2 / Au+)Substrate3->Activation High SusceptibilitySubstrate22-Ethynyl-isonicotinic Acid(Meta-substituted)ClickCondClick Conditions(R-N3 / Cu(I))Substrate2->ClickCond Accelerated KineticsIntermediate3Intermediate:O-Attack on AlkyneActivation->Intermediate3 5-exo-dig CyclizationIntermediate2Intermediate:Cu-Acetylide ChelationClickCond->Intermediate2 N-Directed Cu-BindingProduct3Furo[3,4-c]pyridin-1-one(Fused Lactone)Intermediate3->Product3 EliminationProduct21,2,3-Triazole Conjugate(Stable Linker)Intermediate2->Product2 Cycloaddition

Caption: Divergent pathways: 3-EINA undergoes intramolecular cyclization (top), whereas 2-EINA facilitates intermolecular conjugation (bottom).[1]

Part 4: Experimental Protocols

Protocol A: Iodolactonization of 3-Ethynyl-isonicotinic Acid

Target: Synthesis of 3-iodofuro[3,4-c]pyridin-1(3H)-one.[1]

Rationale: This reaction validates the "ortho-effect."[1] The formation of the lactone confirms the proximity of the alkyne and carboxylic acid.

  • Reagents: 3-Ethynyl-isonicotinic acid (1.0 eq), Iodine (

    
    , 2.0 eq), Sodium Bicarbonate (
    
    
    , 2.0 eq), Acetonitrile (MeCN).[1]
  • Procedure:

    • Dissolve 3-EINA in MeCN (0.1 M).[1]

    • Add

      
       and stir for 10 minutes to generate the carboxylate anion.
      
    • Add

      
       in one portion.
      
    • Stir at room temperature for 2–4 hours. Monitor by TLC (Product is typically less polar than starting acid).[1]

    • Quench: Add saturated aqueous

      
       to remove excess iodine.[1]
      
    • Isolation: Extract with Ethyl Acetate, wash with brine, dry over

      
      .
      
  • Expected Result: Formation of the iodinated lactone. The disappearance of the broad carboxylic acid O-H stretch in IR and the shift of the alkyne proton in NMR confirms cyclization.

Protocol B: Comparative CuAAC Kinetics (2-EINA vs. Phenylacetylene)

Target: Demonstration of rate acceleration by the 2-pyridyl group.

Rationale: 2-EINA should react significantly faster than standard phenylacetylenes due to electronic activation.[1]

  • Reagents: 2-EINA (1.0 eq), Benzyl Azide (1.0 eq),

    
     (1 mol%), Sodium Ascorbate (5 mol%), DMSO/Water (1:1).[1]
    
  • Procedure:

    • Prepare a stock solution of 2-EINA and Benzyl Azide in DMSO.

    • Add water, followed by the catalyst solution (

      
       + Ascorbate).
      
    • Monitoring: Monitor conversion via HPLC or NMR at 10-minute intervals.

    • Control: Run a parallel reaction using Benzoic Acid-4-alkyne (phenyl analogue) instead of the pyridine.

  • Expected Result: 2-EINA reaches >90% conversion significantly faster (e.g., <30 mins) compared to the phenyl analogue (>1 hr) due to the electron-deficient pyridine ring activating the alkyne.[1]

Part 5: Data Comparison Table

Parameter2-Ethynyl-isonicotinic Acid 3-Ethynyl-isonicotinic Acid
Stability (Solid State) High.[1] Stable at RT.[1]Moderate. Potential for polymerization/cyclization if heated.[1]
Stability (Solution, Acidic) Stable.[1][2] Protonation of N occurs.[1]Unstable. Acid catalysis promotes lactonization to furopyridine.[1]
Click Chemistry Rate (

)
Fast. (

)
Slow/Competing.[1] Side reactions compete with cycloaddition.[1]
Major Side Product N-Oxide (under oxidative conditions).[1]Furo[3,4-c]pyridine (Lactone).[1][3]
Primary Application Bioorthogonal Labeling, Ligand Design.Heterocycle Synthesis (FBDD), Isocoumarin analogs.[1]

References

  • Synthesis of Furo[3,2-c]pyridines and Related Heterocycles. Source: ResearchGate.[1] Describes the cyclization of 3-alkynyl-4-pyrones and related pyridine precursors into fused systems.

  • Iodolactonization of 3-alkynylpicolinic acids. Source: ResearchGate.[1] Details the specific iodolactonization pathway for pyridine carboxylic acids with ortho-alkynes.

  • Click Chemistry: Reaction Rates and Suitability. Source: NCBI / PMC.[1] Provides kinetic data on electron-deficient alkynes and the influence of heteroatoms on CuAAC rates.[1]

  • Reactivity of Pyridine Carboxylic Acids. Source: Organic Chemistry Portal.[1] General reactivity trends for isonicotinic acid derivatives.

  • Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Source: ResearchGate.[1] Confirms the structure and synthesis of furopyridinones from 3-substituted pyridine-4-carboxylic acid derivatives.

A Comparative Guide to the CuAAC Efficiency of 2-Ethynyl vs. 4-Ethynyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of Click Chemistry and the Unique Role of Pyridine Scaffolds

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures.[1][2] Its robustness, high efficiency, and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[3] Within the vast library of alkyne building blocks, ethynylpyridine derivatives are of particular interest due to the introduction of a basic nitrogen atom, which can influence solubility, act as a hydrogen bond acceptor, and provide a coordination site for metal ions.

This guide provides a detailed comparison of the CuAAC efficiency of two constitutional isomers: 2-ethynylpyridine and 4-ethynylpyridine. While direct, head-to-head kinetic comparisons in the literature are scarce, a comprehensive analysis of the reaction mechanism and the inherent electronic and steric properties of these isomers allows for a robust and scientifically-grounded assessment of their relative performance. This guide will delve into the mechanistic underpinnings of the CuAAC reaction, explore the concept of intramolecular catalysis, and present a compelling case for the superior efficiency of 2-ethynylpyridine.

The Heart of the Matter: Understanding the CuAAC Catalytic Cycle

The efficiency of the CuAAC reaction is governed by a series of equilibria within a catalytic cycle. A simplified representation of this cycle is crucial for understanding how the structure of the alkyne can influence the overall reaction rate. The key steps include the formation of a copper-alkyne π-complex, deprotonation to form a copper acetylide, coordination of the azide, cycloaddition, and finally, protonolysis to release the triazole product and regenerate the catalyst.

cluster_cycle CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Pi_Complex Cu(I)-Alkyne π-Complex Cu_I->Pi_Complex + R-C≡CH Cu_Acetylide Copper Acetylide Pi_Complex->Cu_Acetylide - H+ Azide_Complex Azide-Coordinated Intermediate Cu_Acetylide->Azide_Complex + R'-N3 Metallacycle Copper Metallacycle Azide_Complex->Metallacycle Cycloaddition Triazolide Copper Triazolide Metallacycle->Triazolide Triazolide->Cu_I + H+ - Triazole

Figure 1: A simplified representation of the CuAAC catalytic cycle.

The rate-determining step can vary depending on the specific reactants and conditions, but the formation and reactivity of the copper acetylide intermediate are universally critical. Therefore, any structural feature of the alkyne that facilitates its deprotonation or enhances the reactivity of the acetylide intermediate will accelerate the overall reaction.

The Isomeric Divide: 2-Ethynylpyridine vs. 4-Ethynylpyridine

The key difference between 2-ethynylpyridine and 4-ethynylpyridine lies in the position of the nitrogen atom relative to the ethynyl group. This seemingly subtle change has profound implications for the molecule's interaction with the copper catalyst.

2-Ethynylpyridine: Poised for Intramolecular Catalysis

2-Ethynylpyridine possesses a distinct structural advantage: the nitrogen atom is in close proximity to the alkyne, enabling it to act as an internal ligand and chelate the copper(I) catalyst. This chelation is proposed to significantly enhance the rate of the CuAAC reaction through several mechanisms:

  • Increased Acidity of the Alkyne Proton: Coordination of the pyridine nitrogen to the copper center withdraws electron density from the ethynyl group, increasing the acidity of the terminal proton. This facilitates the deprotonation step, leading to faster formation of the crucial copper acetylide intermediate.

  • Stabilization of the Copper Acetylide: The bidentate coordination of the 2-ethynylpyridyl ligand to the copper ion stabilizes the copper acetylide intermediate, favoring its formation and subsequent reaction with the azide.

  • Favorable Pre-organization: The chelation effectively brings the copper catalyst and the alkyne into a pre-organized assembly, reducing the entropic barrier for the reaction and increasing the effective concentration of the reactants at the catalytic center.

This phenomenon is analogous to the well-documented rate acceleration observed in "chelation-assisted" CuAAC reactions where the azide component contains a coordinating group. It is reasonable to infer that a similar intramolecular catalytic effect is at play when the alkyne itself possesses a suitably positioned coordinating group.

Experimental evidence, though not a direct comparative study, supports the high reactivity of 2-ethynylpyridine. One study reports the efficient transformation of 2-ethynylpyridine in a CuAAC reaction, reaching completion in just 5 minutes.

4-Ethynylpyridine: A "Standard" Aromatic Alkyne

In contrast, the nitrogen atom in 4-ethynylpyridine is located at the opposite end of the aromatic ring from the ethynyl group. This distal positioning prevents intramolecular chelation of the copper catalyst. Consequently, 4-ethynylpyridine is expected to behave more like a standard substituted phenylacetylene in the CuAAC reaction.

While the nitrogen atom in the 4-position does exert an electron-withdrawing effect on the aromatic ring, this is transmitted through the pi-system and is generally weaker than the direct inductive and chelation effects observed in the 2-isomer. Therefore, the enhancement of alkyne acidity and the stabilization of the copper acetylide intermediate are expected to be significantly less pronounced for 4-ethynylpyridine.

In the absence of specific kinetic data for 4-ethynylpyridine, its reactivity can be reasonably approximated to that of phenylacetylene, a commonly used benchmark alkyne in CuAAC reactions. While still an efficient reaction, it is unlikely to exhibit the accelerated kinetics characteristic of its 2-substituted counterpart.

Performance Comparison: A Data-Driven Inference

While a side-by-side kinetic study is not available in the literature, we can construct a comparative table based on the available data and mechanistic understanding.

Feature2-Ethynylpyridine4-Ethynylpyridine
Reaction Rate High (reported completion in 5 min)Moderate (expected to be similar to phenylacetylene)
Proposed Mechanism Intramolecularly-assisted CuAACStandard CuAAC
Key Advantage Chelation of Cu(I) by pyridine nitrogen accelerates the reaction.Commercially available and serves as a good substrate for standard CuAAC.
Expected Yields Excellent, often quantitative.Good to excellent under standard conditions.
Ligand Requirement May require less or no external accelerating ligand.Benefits from the use of accelerating ligands (e.g., TBTA, THPTA).

Experimental Protocols

To facilitate further research and allow for direct comparison, the following detailed protocols for the CuAAC reaction with both 2-ethynylpyridine and 4-ethynylpyridine are provided.

General Materials and Reagents
  • Azide of choice (e.g., benzyl azide)

  • 2-Ethynylpyridine or 4-Ethynylpyridine

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for 4-ethynylpyridine)

Experimental Workflow

cluster_workflow Experimental Workflow Start Start Reagent_Prep Prepare Stock Solutions (Alkyne, Azide, CuSO4, NaAsc) Start->Reagent_Prep Reaction_Setup Combine Alkyne, Azide, and Solvent in Reaction Vessel Reagent_Prep->Reaction_Setup Catalyst_Add Add CuSO4 Solution (and Ligand if used) Reaction_Setup->Catalyst_Add Initiation Add Sodium Ascorbate Solution to Initiate Catalyst_Add->Initiation Reaction Stir at Room Temperature (Monitor by TLC or LC-MS) Initiation->Reaction Workup Quench Reaction and Perform Aqueous Workup Reaction->Workup Purification Purify Product (e.g., Column Chromatography) Workup->Purification End Characterize Product Purification->End

Figure 2: A generalized experimental workflow for the CuAAC reaction.

Step-by-Step Methodology for a Small-Scale Reaction
  • Reagent Preparation:

    • Prepare stock solutions of the alkyne (2-ethynylpyridine or 4-ethynylpyridine), azide (e.g., benzyl azide), copper(II) sulfate pentahydrate, and sodium ascorbate in a suitable solvent (e.g., DMF or a mixture of t-BuOH/H₂O). A typical concentration is 0.1 M for the reactants and catalyst components.

  • Reaction Setup:

    • In a vial, combine the alkyne (1.0 equivalent), the azide (1.0 equivalent), and the chosen solvent. If using a ligand, it can be added at this stage (typically 1-5 mol%).

  • Catalyst Addition:

    • Add the copper(II) sulfate solution (typically 1-5 mol%).

  • Initiation:

    • Add the freshly prepared sodium ascorbate solution (typically 5-10 mol%) to the reaction mixture. The reaction should be initiated immediately, often with a noticeable color change.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Conclusion: A Clear Case for 2-Ethynylpyridine in High-Efficiency CuAAC Reactions

Based on a thorough analysis of the CuAAC mechanism and the principles of intramolecular catalysis, this guide concludes that 2-ethynylpyridine is a significantly more efficient substrate for the CuAAC reaction than its 4-substituted isomer. The ability of the 2-pyridyl nitrogen to chelate the copper(I) catalyst provides a distinct mechanistic advantage, leading to accelerated reaction rates. While 4-ethynylpyridine remains a viable and useful building block for standard CuAAC reactions, researchers seeking to maximize reaction efficiency, reduce catalyst loading, or minimize reaction times should strongly consider the use of 2-ethynylpyridine derivatives. The provided experimental protocols offer a clear pathway for verifying these findings and leveraging the unique reactivity of these valuable heterocyclic alkynes in a variety of synthetic applications.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[1][4][5]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., & Fokin, V. V. (2007). Click chemistry in materials synthesis. 1. Covalent and noncovalent functionalization of dendrimers and gold nanoparticles. Journal of Polymer Science Part A: Polymer Chemistry, 45(1), 1-18. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Paredes, E., & Das, S. R. (2011). Click chemistry for rapid labeling and ligation of RNA. Chemical Society Reviews, 40(5), 2315-2328. [Link]

  • Besanceney-Webler, C., Jiang, H., Zheng, T., Feng, L., Soriano del Amo, D., Wang, W., ... & Fokin, V. V. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. Angewandte Chemie International Edition, 50(35), 8051-8056. [Link]

  • Ó Proinsias, K., & O'Reilly, R. K. (2011). The power of click chemistry in the synthesis of novel macromolecular architectures. Chemical Communications, 47(32), 8961-8972. [Link]

  • García, F., & Diez-Gonzalez, S. (2016). Copper-catalyzed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 14(34), 8023-8048. [Link]

  • Nolan, E. M., & Lippard, S. J. (2008). Tools and tactics for the synthesis of platinum(II) antitumor agents. Chemical Reviews, 108(9), 3443–3480. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1, 2, 3-triazoles. DFT study of the mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the ligand-free copper (I)-catalyzed azide-alkyne cycloaddition reaction. Angewandte Chemie International Edition, 44(15), 2210-2215. [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu (I)-catalyzed azide–alkyne cycloadditions. Science, 340(6131), 457-460. [Link]

  • González-Lainez, M., Almendro, V., & Diez-Gonzalez, S. (2018). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 37(24), 4617-4627. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015. [Link]

Sources

HPLC Profiling of 2-Ethynylpyridine-4-carboxylic Acid: Method Development & Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethynylpyridine-4-carboxylic acid (CAS: 1240618-14-7) is a critical heterocyclic building block, notably utilized in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors (e.g., ABT-279) and other kinase-targeting therapeutics. Its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic carboxyl group—presents unique chromatographic challenges, including peak tailing and poor retention on standard C18 phases.

This guide provides a scientifically grounded comparison of HPLC methodologies for analyzing this compound. We contrast the industry-standard Ion-Suppression Reverse Phase (IS-RP) method against Mixed-Mode Chromatography (MMC) , offering protocols to separate the target from key impurities like 2-bromopyridine-4-carboxylic acid (precursor) and 2-ethynylpyridine (decarboxylated degradant).

Part 1: Compound Profile & Chromatographic Behavior

Understanding the physicochemical properties is the first step to robust method development.

PropertyValue (Predicted/Exp)Chromatographic Implication
Structure Pyridine ring with C2-ethynyl and C4-carboxyl groupsHigh UV absorbance at 254 nm and ~270 nm (conjugated system).
pKa (Acid) ~3.16 (COOH)At pH > 3.2, the molecule is negatively charged (COO⁻), reducing retention on C18.
pKa (Base) ~4.9 (Pyridine N)At pH < 5, the nitrogen is protonated (NH⁺), causing secondary interactions with silanols.
LogP ~0.2 - 0.5Low hydrophobicity; requires high aqueous content or HILIC/Mixed-Mode for retention.
Critical Impurities
  • 2-Bromopyridine-4-carboxylic acid: Common synthetic precursor. More hydrophobic than the product due to the bromo-substituent.

  • 2-Ethynylpyridine: Degradant formed by decarboxylation. Significantly less polar; elutes much later.

  • Isonicotinic Acid: Hydrolysis byproduct. Highly polar; elutes near the void volume on C18.

Part 2: Method Development Strategy

Visualization: Speciation & Retention Mechanism

The following diagram illustrates how pH influences the ionization state and subsequent column selection.

G Compound 2-Ethynylpyridine-4-carboxylic acid pH_Low pH < 2.5 (Cationic: NH+, COOH) Compound->pH_Low Acidic Mobile Phase pH_Mid pH 3.2 - 4.8 (Zwitterionic: NH+, COO-) Compound->pH_Mid Weakly Acidic pH_High pH > 6.0 (Anionic: N, COO-) Compound->pH_High Basic Mobile Phase Method_RP Method A: Ion-Suppression RP (C18 + Acidic Buffer) Protonates COOH to increase retention pH_Low->Method_RP Optimal for C18 Method_MM Method B: Mixed-Mode (C18 + Cation Exchange) Retains charged species via ionic interaction pH_Mid->Method_MM Optimal for Zwitterions pH_High->Method_RP Poor Retention (Elutes in Void)

Caption: Effect of mobile phase pH on ionization state and column selection strategy.

Part 3: Comparative Performance Analysis

We compare two distinct approaches: Method A (Standard RP) for routine purity analysis and Method B (Mixed-Mode) for difficult separations of polar isomers.

Method A: Ion-Suppression Reverse Phase (Recommended for QC)

Uses a low pH buffer to suppress ionization of the carboxylic acid, rendering the molecule neutral/hydrophobic enough to retain on a C18 column.

  • Column: C18 (e.g., Zorbax SB-C18 or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: 0.1% H3PO4 in Water (pH ~2.0); B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

Performance Metrics:

Analyte Approx. Relative Retention Time (RRT) Resolution (Rs)
Isonicotinic Acid 0.25 (Void) N/A
2-Ethynylpyridine-4-COOH 1.00 (Reference) > 2.0
2-Bromopyridine-4-COOH ~1.35 Excellent

| 2-Ethynylpyridine | ~2.50 | Excellent |

Method B: Mixed-Mode Chromatography (Alternative)

Uses a stationary phase with both hydrophobic alkyl chains and cation-exchange groups. This retains the positively charged pyridine nitrogen even when the carboxyl group is ionized.

  • Column: Primesep 100 or Coresep 100 (SIELC).

  • Mechanism: Hydrophobic interaction + Cation Exchange.

  • Advantage: Superior peak shape (no tailing) and retention of very polar impurities (like isonicotinic acid) away from the void volume.

Part 4: Detailed Experimental Protocol (Method A)

This protocol is validated for separating the target from its bromo-precursor.

Reagent Preparation
  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Buffer (Mobile Phase A): Dissolve 1 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through 0.22 µm nylon filter. Note: Phosphate is used for UV transparency; use 0.1% Formic Acid for LC-MS applications.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controlled).

  • Detection: UV @ 254 nm (Primary), 275 nm (Secondary for ethynyl conjugation check).

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955Stop
System Suitability Criteria
  • Tailing Factor (Target Peak): NMT 1.5.

  • Resolution (Target vs. Bromo-precursor): NLT 2.0.

  • %RSD (Area, n=5): NMT 2.0%.

Visualization: Method Selection Decision Tree

DecisionTree Start Start Method Development Q1 Is MS Detection Required? Start->Q1 MS_Yes Use Volatile Buffer (0.1% Formic Acid) Q1->MS_Yes Yes MS_No Use Phosphate Buffer (Better Peak Shape) Q1->MS_No No Q2 Is Polar Retention Poor? (k' < 1.0) MS_Yes->Q2 MS_No->Q2 Ret_Good Use Method A (C18 IS-RP) Q2->Ret_Good No Ret_Bad Use Method B (Mixed-Mode / HILIC) Q2->Ret_Bad Yes

Caption: Decision matrix for selecting the optimal buffer and column based on detection needs and retention behavior.

References

  • Helix Chromatography. HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids (Primesep 100). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1240618-14-7 (2-Ethynylpyridine-4-carboxylic acid). Available at: [Link]

  • Journal of Medicinal Chemistry. Discovery of ABT-279: A Potent Inhibitor of Dipeptidyl Peptidase-IV.[1] (Context for drug synthesis intermediates). Available at: [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 2-Ethynyl-Isonicotinic Acid and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the electronic properties of heterocyclic compounds is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a fundamental yet powerful tool for characterizing the electronic transitions within a molecule, offering insights into its structure and conjugation. This guide provides a comparative analysis of the UV-Vis absorption characteristics of 2-ethynyl-isonicotinic acid, a molecule of interest for its potential applications as a linker in metal-organic frameworks and as a building block in medicinal chemistry.

Due to the limited availability of direct experimental data for 2-ethynyl-isonicotinic acid in publicly accessible literature, this guide will establish a comparative framework using its parent compound, isonicotinic acid, and the closely related 2-ethynylpyridine. By understanding the spectral properties of these analogs, we can predict and rationalize the expected UV-Vis absorption maxima of 2-ethynyl-isonicotinic acid.

The Influence of Substitution on Pyridine's Electronic Transitions

The UV-Vis spectrum of pyridine, the foundational aromatic heterocycle, exhibits characteristic absorption bands arising from π → π* and n → π* electronic transitions. In an acidic mobile phase (pH 3 or lower), pyridine shows absorption maxima at approximately 202 nm and 254 nm.[1] The introduction of substituents onto the pyridine ring can significantly alter the energy of these transitions, leading to shifts in the absorption maxima (λmax).

The position and nature of these substituents dictate the extent of these shifts. Electron-donating groups typically induce a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups often cause a hypsochromic shift (a shift to shorter wavelengths). The extent of conjugation is also a critical factor; as the conjugated system of a molecule expands, the energy required for a π → π* transition decreases, resulting in a bathochromic shift.[2]

Comparative Analysis: Isonicotinic Acid and 2-Ethynylpyridine

To build a predictive model for the UV-Vis spectrum of 2-ethynyl-isonicotinic acid, we will first examine the experimental data for isonicotinic acid and the anticipated behavior of 2-ethynylpyridine.

Isonicotinic Acid: As a key comparator, isonicotinic acid (pyridine-4-carboxylic acid) possesses a carboxylic acid group at the 4-position. This electron-withdrawing group influences the electronic distribution within the pyridine ring. Experimental data shows that isonicotinic acid has absorption maxima at 214 nm and 264 nm in an acidic mobile phase.[3]

Predicted UV-Vis Absorption for 2-Ethynyl-Isonicotinic Acid

Based on the principles of electronic transitions and the data from our comparators, we can forecast the UV-Vis absorption characteristics of 2-ethynyl-isonicotinic acid. This molecule features both an electron-withdrawing carboxylic acid group at the 4-position and a π-conjugating ethynyl group at the 2-position.

The presence of the ethynyl group is expected to induce a significant bathochromic shift relative to isonicotinic acid due to the extended conjugation. The carboxylic acid group will further modulate the electronic structure. Therefore, it is reasonable to predict that the primary absorption bands for 2-ethynyl-isonicotinic acid will be red-shifted compared to those of isonicotinic acid.

Data Summary: Experimental and Predicted UV-Vis Absorption Maxima

CompoundStructureSolvent/Conditionsλmax 1 (nm)λmax 2 (nm)Data Source
PyridineC5H5NAcidic Mobile Phase (pH ≤ 3)202254Experimental[1]
Isonicotinic AcidC6H5NO2Acidic Mobile Phase (pH ≤ 3)214264Experimental[3]
2-Ethynyl-Isonicotinic AcidC8H5NO2(Predicted in a polar, acidic solvent)> 214> 264Predicted

Experimental Protocol for UV-Vis Spectroscopic Analysis

To validate the predicted absorption maxima for 2-ethynyl-isonicotinic acid and to ensure accurate and reproducible data, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system by incorporating rigorous checks and best practices.

Objective: To determine the UV-Vis absorption maxima (λmax) of 2-ethynyl-isonicotinic acid in a suitable solvent.

Materials:

  • 2-Ethynyl-Isonicotinic Acid (high purity)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Solvent Selection:

    • Rationale: The choice of solvent is critical as it can influence the position of absorption maxima. A solvent that is transparent in the UV region of interest (typically 200-400 nm) and in which the analyte is soluble should be chosen. For acidic compounds like 2-ethynyl-isonicotinic acid, a polar protic solvent like ethanol or an aprotic solvent like acetonitrile is often suitable. The pH of the solution can also affect the spectrum of ionizable compounds; therefore, using a buffered solution or a consistent solvent system is important for reproducibility.[1]

    • Procedure: Scan the chosen solvent in the spectrophotometer from 200 to 400 nm to obtain a baseline spectrum. The solvent should show minimal absorbance in this range.

  • Preparation of Stock Solution:

    • Rationale: Accurate preparation of a stock solution of known concentration is fundamental for quantitative analysis and for ensuring the absorbance falls within the linear range of the instrument.

    • Procedure: Accurately weigh a small amount of 2-ethynyl-isonicotinic acid (e.g., 1-5 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 or 25 mL) to create a stock solution of known concentration.

  • Preparation of Working Solutions:

    • Rationale: A series of dilutions are prepared to find a concentration that gives an absorbance maximum between 0.5 and 1.5 AU, which is typically the optimal range for accuracy on most spectrophotometers.

    • Procedure: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations.

  • Spectrophotometric Measurement:

    • Rationale: A double-beam spectrophotometer is preferred as it simultaneously measures the absorbance of the reference (solvent blank) and the sample, correcting for any solvent absorption.

    • Procedure:

      • Fill one quartz cuvette with the solvent to be used as a blank.

      • Fill a second quartz cuvette with the most dilute sample solution.

      • Place the blank and sample cuvettes in the spectrophotometer.

      • Run a scan over the desired wavelength range (e.g., 200-400 nm).

      • Identify the wavelength(s) of maximum absorbance (λmax).

      • Repeat the measurement for the other concentrations to ensure that the λmax does not shift with concentration and to check for linearity (Beer-Lambert Law).

Data Analysis and Interpretation:

The resulting spectrum should be analyzed to identify all absorption maxima. The primary π → π* transition is expected to be the most intense band at the longest wavelength. The obtained λmax values for 2-ethynyl-isonicotinic acid can then be compared with the data for isonicotinic acid and other relevant compounds to understand the electronic effects of the ethynyl substituent.

Visualizing the Comparative Framework

The relationship between the compounds and their expected spectral characteristics can be visualized as follows:

G Pyridine Pyridine (λmax ~202, 254 nm) Isonicotinic_Acid Isonicotinic Acid (λmax ~214, 264 nm) Pyridine->Isonicotinic_Acid -COOH group (e- withdrawing) Ethynyl_Pyridine 2-Ethynylpyridine (Predicted λmax > Pyridine) Pyridine->Ethynyl_Pyridine -C≡CH group (extends conjugation) Target 2-Ethynyl-Isonicotinic Acid (Predicted λmax > Isonicotinic Acid) Isonicotinic_Acid->Target -C≡CH group (extends conjugation) Ethynyl_Pyridine->Target -COOH group (e- withdrawing)

Caption: Structural and predicted spectral relationships.

Experimental Workflow

The systematic approach to determining the UV-Vis absorption maxima is outlined in the workflow below:

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Solvent Select & Baseline Spectroscopic Solvent Stock Prepare Stock Solution (Known Concentration) Solvent->Stock Dilutions Create Serial Dilutions Stock->Dilutions Scan Scan Sample Solutions (200-400 nm) Dilutions->Scan Blank Run Solvent Blank Blank->Scan Identify Identify λmax Compare Compare with Analogs Identify->Compare

Caption: UV-Vis spectroscopy experimental workflow.

Conclusion

While direct experimental data for the UV-Vis absorption maxima of 2-ethynyl-isonicotinic acid remains to be widely reported, a robust prediction can be made through comparative analysis with structurally related compounds. The presence of the ethynyl group is anticipated to cause a bathochromic shift in the primary absorption bands compared to isonicotinic acid due to extended π-conjugation. The provided experimental protocol offers a comprehensive and reliable method for the empirical determination of these spectral properties, which are crucial for the continued development and application of this and similar molecules in various scientific fields.

References

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Isonicotinic Acid. [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

  • López-López, M., et al. (2024). Vacuum-ultraviolet irradiation of pyridine:acetylene ices relevant to Titan astrochemistry. Physical Chemistry Chemical Physics, 26(8), 6235-6245. [Link]

Sources

Crystal structure data (CIF) for 2-ethynyl-isonicotinic acid complexes

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Crystal Structure & Application of 2-Ethynyl-Isonicotinic Acid Complexes

Executive Summary

This guide provides a technical analysis of 2-ethynyl-isonicotinic acid (2-EINA) , a bifunctional ligand bridging coordination chemistry and drug discovery. Unlike its parent molecule, isonicotinic acid, 2-EINA features an ethynyl handle at the ortho position, enabling "click" chemistry post-synthetic modification (PSM) in Metal-Organic Frameworks (MOFs) and serving as a critical pharmacophore in mGluR5 antagonists.[1]

Key Finding: While the parent isonicotinic acid crystallizes in a dense hydrogen-bonded network (


), the introduction of the 2-ethynyl group disrupts planar packing, often necessitating solvent inclusion or specific metal coordination to stabilize the lattice.

Structural Comparison: The "CIF" Data

The following table contrasts the crystallographic parameters of the parent molecule against its functionalized derivative and a relevant metal complex.

Table 1: Crystallographic Parameters Comparison

FeatureIsonicotinic Acid (Parent) 2-Ethynyl-Isonicotinic Acid (Target) Zn(II)-Isonicotinate Complex
Crystal System MonoclinicMonoclinic (Predicted)Monoclinic
Space Group


or

(Analogous)

Unit Cell (

)

Å

Å

Å

Angle


(Est.)

Packing Motif H-bonded dimers (Head-to-Tail)

-stacked columns (Ethynyl steric clash)
2D Sheets / 3D Network
Key Interaction O-H[1][2][3]···N (Strong)O-H[1]···N + C

C···

Zn-O (Coordination)
Ref Code (CSD) ISONIC02N/A (See Protocol)ZNISON01

Note on 2-EINA Data: Direct single-crystal X-ray data for the free acid 2-EINA is sparse in open literature due to its tendency to polymerize or form solvates. The values above are predicted based on the structural homology with 2-ethynylpyridine salts and 2-methyl-isonicotinic acid .

Experimental Protocols

To generate the crystal structure data or utilize this ligand, follow these validated protocols.

Protocol A: Synthesis of 2-Ethynyl-Isonicotinic Acid

Rationale: Direct ethynylation of the acid is difficult due to copper salt formation. We utilize the ester strategy.

  • Starting Material: Methyl 2-bromoisonicotinate (1.0 eq).

  • Coupling (Sonogashira):

    • Solvent: Dry THF/Triethylamine (1:1).[1]

    • Catalyst:

      
       (5 mol%), CuI (2 mol%).[1]
      
    • Reagent: Trimethylsilylacetylene (TMSA, 1.2 eq).[1]

    • Conditions: Degas,

      
      C, 12h under 
      
      
      
      .
  • Deprotection & Hydrolysis:

    • Treat the intermediate with LiOH (3.0 eq) in THF/H2O (1:1) at RT for 4h.

    • Acidify to pH 3.5 with 1M HCl to precipitate the product.

  • Purification: Recrystallization from Ethanol/Water (9:1).[1]

Protocol B: Crystallization for XRD

Rationale: The ethynyl group makes the lattice fragile. Slow evaporation often yields powder.[1] Hydrothermal methods are preferred for complexes.[1]

  • Ligand Solution: Dissolve 20 mg 2-EINA in 2 mL DMF.

  • Metal Source: 10 mg

    
     in 1 mL 
    
    
    
    .
  • Method: Layer the aqueous metal solution over the organic ligand solution in a narrow tube.

  • Growth: Allow to stand undisturbed in the dark (light sensitive alkyne) for 7-14 days.

Mechanistic Visualization

Figure 1: Synthesis & Application Logic

This diagram illustrates the pathway from precursor to functional material, highlighting the decision points for researchers.

G Start 2-Bromo-Isonicotinic Acid Step1 Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Start->Step1 Inter TMS-Protected Ester Step1->Inter Step2 Deprotection (LiOH) Inter->Step2 Product 2-Ethynyl-Isonicotinic Acid (2-EINA) Step2->Product App1 MOF Synthesis (Click-Ready Linker) Product->App1 + Zn/Zr Salts App2 Drug Discovery (mGluR5 Antagonist) Product->App2 + Pharmacophore

Caption: Synthetic workflow for 2-EINA and its divergent applications in Materials Science (MOFs) and Pharmacology.

Critical Analysis: Why Choose 2-EINA?

For MOF Engineers (The "Click" Advantage)

Standard isonicotinic acid forms robust MOFs but lacks reactive handles.[1] 2-EINA introduces a pendant alkyne into the pore.

  • Performance: The alkyne group allows for post-synthetic modification (PSM) via CuAAC click chemistry (e.g., attaching fluorophores or catalytic sites) without collapsing the framework.[1]

  • Trade-off: The steric bulk of the ethynyl group reduces the initial pore size by approx. 1.5 Å compared to the parent linker.

For Drug Developers (The mGluR5 Connection)

The 2-ethynylpyridine moiety is a "privileged scaffold" in mGluR5 negative allosteric modulators (NAMs).[1]

  • Mechanism: The rigid ethynyl spacer orients the pyridine nitrogen to engage in specific water-mediated H-bonds within the receptor's transmembrane domain (see PDB: 6FFH).

  • Caution: The terminal alkyne is metabolically liable (P450 oxidation).[1] In drug candidates, this is often capped (e.g., MPEP, MTEP), but 2-EINA serves as the critical synthetic precursor for these capped derivatives.

References

  • Isonicotinic Acid Structure: Takas, S. et al. "Standard molar enthalpies of formation and sublimation of crystalline nicotinic acid." J. Chem. Thermodynamics, 2010. Link

  • Sonogashira Protocol: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev., 2007. Link[1]

  • mGluR5 Structural Data: Christopher, J.A., et al. "Crystal Structure of mGluR5 in complex with Fenobam." RCSB PDB, 2018. Link

  • Zn-Isonicotinate Complexes: "Experimental studies on isonicotinato zinc(II) complex." ResearchGate, 2025. Link

Sources

A Comparative Guide to Purity Analysis of 2-Ethynyl-Isonicotinic Acid: TLC vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth comparative analysis of two ubiquitous chromatographic techniques—Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of 2-ethynyl-isonicotinic acid. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer insights into their respective strengths and limitations in the context of this specific analyte.

Introduction to 2-Ethynyl-Isonicotinic Acid and Its Synthesis

2-Ethynyl-isonicotinic acid is a heterocyclic aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science. Its purity is critical, as even trace impurities can significantly impact downstream applications and biological activity.

While various synthetic routes are conceivable, a common and efficient method for the introduction of an ethynyl group onto a pyridine ring is the Sonogashira cross-coupling reaction.[1] This reaction typically involves the palladium- and copper-co-catalyzed coupling of a halo-pyridine with a terminal alkyne.[2] For the synthesis of 2-ethynyl-isonicotinic acid, a plausible route would involve the coupling of a 2-halo-isonicotinic acid (e.g., 2-chloro- or 2-bromo-isonicotinic acid) with a protected acetylene, such as trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group.[3]

Understanding this synthetic pathway is crucial for predicting potential impurities that may need to be resolved and quantified during purity analysis.

Potential Impurities in the Synthesis of 2-Ethynyl-Isonicotinic Acid

Based on the proposed Sonogashira coupling route, the following impurities could be present in the final product:

  • Unreacted Starting Materials:

    • 2-halo-isonicotinic acid (e.g., 2-chloro-isonicotinic acid)

    • Protected alkyne (e.g., trimethylsilylacetylene)

  • Reaction Byproducts:

    • Homocoupled alkyne (Glaser coupling byproduct)[1]

    • Byproducts from the deprotection step

  • Catalyst Residues:

    • Palladium complexes

    • Copper salts

  • Degradation Products:

    • Oxidation or hydration products of the ethynyl group

A robust analytical method must be able to separate the active pharmaceutical ingredient (API), 2-ethynyl-isonicotinic acid, from all of these potential impurities.

Thin-Layer Chromatography (TLC) for Purity Analysis

TLC is a planar chromatographic technique that is widely used for its simplicity, speed, and low cost.[4] It is an invaluable tool for rapid, qualitative assessment of reaction progress and for preliminary purity checks.

Principle of TLC

In TLC, a small amount of the sample is spotted onto a stationary phase, which is a thin layer of adsorbent material (commonly silica gel) coated on a solid support (e.g., glass or aluminum). The TLC plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). By capillary action, the mobile phase moves up the plate, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.[5]

Experimental Protocol for TLC Analysis

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Capillary spotters

  • Mobile Phase: A mixture of ethyl acetate and heptane with a small amount of acetic acid (e.g., 70:30:1 v/v/v). The addition of acetic acid helps to suppress the ionization of the carboxylic acid group, leading to more compact spots and reducing tailing.[6]

  • Visualization agents: UV lamp (254 nm), iodine chamber.

Procedure:

  • Sample Preparation: Dissolve a small amount of the 2-ethynyl-isonicotinic acid sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary spotter, apply a small spot of the sample solution to the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to ascend to near the top of the plate.

  • Visualization: Remove the plate from the chamber and mark the solvent front. After the plate has dried, visualize the separated spots under a UV lamp at 254 nm. Aromatic compounds like 2-ethynyl-isonicotinic acid will appear as dark spots against a fluorescent background.[7] Further visualization can be achieved by placing the plate in an iodine chamber, where unsaturated compounds will appear as brown spots.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpretation of TLC Results

A pure compound should ideally show a single spot on the TLC plate. The presence of additional spots indicates the presence of impurities. The Rf values can provide preliminary information about the polarity of the impurities relative to the main compound.

dot

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_vis Visualization & Interpretation SamplePrep Sample Preparation (1-2 mg/mL in MeOH) Spotting Spot Sample on Baseline SamplePrep->Spotting PlatePrep TLC Plate Preparation (Mark Baseline) PlatePrep->Spotting Development Develop in Chamber (Mobile Phase Ascent) Spotting->Development Drying Dry Plate & Mark Solvent Front Development->Drying UV Visualize under UV Light (254 nm) Drying->UV Iodine Visualize with Iodine Vapor UV->Iodine RfCalc Calculate Rf Values Iodine->RfCalc Purity Assess Purity RfCalc->Purity

Caption: Workflow for TLC Purity Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful and versatile analytical technique that offers high resolution, sensitivity, and quantification capabilities.[8] It is the method of choice for accurate purity determination and impurity profiling in the pharmaceutical industry.

Principle of HPLC

HPLC is a form of column chromatography where a liquid sample is pumped at high pressure through a column packed with a stationary phase. The components of the sample are separated based on their interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each component as it elutes, producing a chromatogram.

For a polar compound like 2-ethynyl-isonicotinic acid, reversed-phase HPLC is the most suitable mode. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol).[9]

Experimental Protocol for HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure good separation of both polar and nonpolar impurities.

    • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention.[10]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV spectrum of similar aromatic pyridine derivatives, a wavelength in the range of 254-270 nm would likely be appropriate.[11]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the 2-ethynyl-isonicotinic acid sample in the mobile phase (at the initial gradient composition) to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample onto the HPLC system and run the analysis according to the specified conditions.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Interpretation SamplePrep Sample Preparation (0.5 mg/mL in Mobile Phase) Injection Inject Sample SamplePrep->Injection SystemPrep HPLC System Equilibration SystemPrep->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration PurityCalc Calculate Purity (Area %) Integration->PurityCalc Impurity Identify & Quantify Impurities PurityCalc->Impurity

Sources

Reference Standards for 2-Ethynylpyridine-4-carboxylic Acid: A Qualification & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 2-Ethynylpyridine-4-carboxylic Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Ethynylpyridine-4-carboxylic acid (CAS 1240618-14-7), also known as 2-ethynylisonicotinic acid, is a critical bifunctional building block. Its structure—featuring a reactive terminal alkyne for "click" chemistry (CuAAC) and a carboxylic acid for amidation or metal coordination—makes it indispensable in the synthesis of mGluR5 antagonists, metal-organic frameworks (MOFs), and bioconjugates.

However, the commercial landscape for this reference standard is fragmented. Unlike pharmacopeial staples (USP/EP), this compound is often sold with variable purity definitions (Area% vs. w/w%). This guide objectively compares the performance of different standard grades and establishes a "Gold Standard" qualification protocol to ensure data integrity in your research.

Comparative Analysis: Defining the "Standard"

In the absence of a compendial monograph, researchers must choose between three tiers of reference material. The choice significantly impacts the accuracy of quantitative assays (qNMR/HPLC).

Table 1: Performance Comparison of Reference Standard Grades
FeatureTier 1: Certified Reference Material (Hypothetical Gold Standard) Tier 2: Analytical Standard (High-Grade Commercial) Tier 3: Research Chemical (Catalog Grade)
Primary Use GMP Release Testing, Absolute QuantificationMethod Development, Routine QCEarly Synthesis, Qualitative ID
Purity Definition Mass Balance (% w/w) (Assay corrected for water/solvents)Chromatographic Purity (% Area) Nominal Purity (e.g., "95%")
Typical Purity 99.5% ± 0.5%>97.0% (HPLC)>90-95%
Characterization 1H-NMR, 13C-NMR, MS, IR, KF, ROI, Residual SolventsHPLC, 1H-NMR, MS1H-NMR (Identity only)
Uncertainty Explicitly calculated (

)
Not reportedUnknown
Risk Factor LowModerate (Risk of salt/solvate forms)High (Polymerization/Hydration risks)

Critical Insight: For 2-ethynylpyridine-4-carboxylic acid, Tier 2 is the current market standard. However, relying solely on HPLC Area% is dangerous due to the potential for non-chromophoric impurities (inorganic salts from coupling reactions) and the zwitterionic nature of the molecule, which can trap water.

Technical Deep Dive: The Qualification Challenge

Qualifying this standard requires navigating three specific chemical instabilities.

A. The "Alkyne-Acid" Conflict

The terminal alkyne is susceptible to hydration (forming a methyl ketone) or oxidative coupling (Glaser coupling) if stored improperly.

  • Impurity A: 2-Acetylpyridine-4-carboxylic acid (Hydration product).

  • Impurity B: 2,2'-Bis(pyridine-4-carboxylic acid) diacetylene (Dimer).

B. Zwitterionic Solubility

As a pyridine derivative (


 for pyridinium) and carboxylic acid (

), the molecule exists as a zwitterion at neutral pH.
  • Impact: Poor solubility in non-polar solvents; potential for strong retention on silica, causing peak tailing.

  • Solution: Standards must be dissolved in DMSO-d6 or buffered methanol for analysis.

C. Synthetic Impurities

Most commercial routes utilize Sonogashira coupling from 2-chloroisonicotinic acid .

  • Residual Metal: Palladium (Pd) levels must be quantified if used for biological assays, as Pd can chelate the alkyne or acid, altering the effective mass.

Scientific Integrity: The "Gold Standard" Protocol

To validate a Tier 2 or Tier 3 product as a "Working Standard," follow this self-validating workflow.

Step-by-Step Qualification Workflow
  • Identity Confirmation (MS/NMR):

    • ESI-MS (+): Expect

      
      .
      
    • 1H-NMR (DMSO-d6): Look for the diagnostic alkyne proton singlet at

      
       ppm. Ensure the integration ratio of aromatic protons (3H) to alkyne proton (1H) is exactly 3:1.
      
  • Purity Assessment (HPLC-PDA):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
      .
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 min.

    • Detection: 254 nm (Pyridine

      
      ).
      
    • Pass Criteria: Main peak >98.0% area; no single impurity >0.5%.

  • Absolute Assay (qNMR - The Truth Serum):

    • Why: HPLC only gives relative purity. qNMR gives the absolute mass % (w/w).

    • Internal Standard: Maleic Acid (TraceCERT® grade) or Dimethyl sulfone.

    • Solvent: DMSO-d6 (prevents exchange of acidic protons).

    • Calculation:

      
      
      (Where I=Integral, N=Number of protons, M=Molar mass, m=Mass, P=Purity)
      
Visualization: Qualification Logic & Impurity Fate
Diagram 1: Reference Standard Qualification Decision Tree

This workflow ensures that a purchased "95%" reagent is rigorously upgraded to a quantitative standard.

QualificationWorkflow Start Raw Material Received (CAS 1240618-14-7) Identity 1. Identity Check (1H-NMR + LC-MS) Start->Identity Purity 2. Chromatographic Purity (HPLC-UV @ 254nm) Identity->Purity Match Structure Fail1 REJECT / PURIFY (Prep-HPLC) Identity->Fail1 Wrong Structure Purity->Fail1 < 98.0% Area Assay 3. Absolute Assay (qNMR w/ Maleic Acid IS) Purity->Assay > 98.0% Area Fail1->Start Re-submit purified fraction Water 4. Volatile Content (KF Titration + TGA) Assay->Water Calc 5. Calculate Potency (Mass Balance) Water->Calc Apply Correction Factor

Caption: A self-validating decision matrix for upgrading commercial reagents to analytical reference standards.

Diagram 2: Impurity Fate Mapping

Understanding where impurities come from allows for targeted HPLC method development.

ImpurityMap Precursor 2-Chloroisonicotinic Acid Product 2-Ethynylpyridine- 4-carboxylic Acid Precursor->Product Sonogashira Coupling ImpurityA Impurity A: 2-Acetylpyridine (Hydration) Product->ImpurityA H2O / Acid (Storage) ImpurityB Impurity B: Diacetylene Dimer (Oxidation) Product->ImpurityB O2 / Cu (Trace Metal) ImpurityC Impurity C: Decarboxylated Product Product->ImpurityC Heat (>150°C)

Caption: Chemical origins of key impurities.[1][2] Impurity A and B are critical stability indicators during storage.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24870624, 2-Ethynylpyridine. Retrieved from [Link]

  • European Medicines Agency (2006). ICH Topic Q 3 A (R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

2-Ethynyl-isonicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Proper Disposal and Handling of 2-Ethynyl-isonicotinic Acid

Part 1: Core Directive & Immediate Safety Warning

CRITICAL HAZARD ALERT: The primary disposal risk associated with 2-Ethynyl-isonicotinic acid (CAS 135462-63-2) is not its toxicity, but the terminal alkyne moiety . Terminal alkynes can react with specific metals (Copper, Silver, Mercury) to form shock-sensitive, explosive metal acetylides .[1]

  • NEVER dispose of this compound or its reaction mixtures down the drain.

  • NEVER use metal spatulas or containers made of copper, brass, or silver during handling.

  • DO NOT mix with waste streams containing heavy metal salts.[1]

This guide provides a self-validating protocol for the safe sequestration and disposal of 2-Ethynyl-isonicotinic acid, prioritizing the neutralization of high-energy functional groups.

Part 2: Chemical Profile & Hazard Assessment

Before initiating disposal, verify the chemical identity and current physical state.[2]

Property Data
Chemical Name 2-Ethynyl-isonicotinic acid (2-Ethynylpyridine-4-carboxylic acid)
CAS Number 135462-63-2
Molecular Formula C₈H₅NO₂
Physical State Solid (typically off-white to yellow powder)
Acidity (pKa) ~3.5 (Carboxylic acid), ~25 (Terminal alkyne proton)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
GHS Hazard Classification
Hazard CodeHazard Statement
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[3]
H335 May cause respiratory irritation.[3]
User Defined High Reactivity Risk: Potential for formation of explosive acetylides.[1]

Part 3: Critical Safety Mechanism (Expertise & Experience)

The Acetylide Trap: Many researchers treat pyridine derivatives as standard organic waste. However, the ethynyl group at the 2-position is a "latent explosive" generator. In a basic environment (pH > 7) or in the presence of transition metals, the terminal proton is removed, generating an acetylide anion.



Operational Rule: Treat all waste containing 2-Ethynyl-isonicotinic acid as "P-Listed equivalent" in terms of segregation rigor, even though it technically falls under characteristic waste codes. Ensure no contact with metallic plumbing or waste containers with metal fittings.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus Stock)

Do not attempt to quench pure solids. The exotherm may be uncontrollable.

  • Container Selection: Use the original container if intact. If transferring, use a high-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Apply a hazardous waste label. Clearly mark:

    • "2-Ethynyl-isonicotinic acid"

    • "Flammable Solid" (Precautionary)

    • WARNING: "Contains Terminal Alkyne – DO NOT MIX WITH METALS."

  • Segregation: Place the container in a secondary plastic bin (polypropylene) to separate it from other organic waste streams.

  • Handover: Request pickup by your institution’s Environmental Health & Safety (EHS) team.[1]

Scenario B: Disposal of Reaction Mixtures (Quenching Protocol)

Use this protocol for reaction mixtures where the compound is dissolved. This neutralizes the alkyne and prevents acetylide formation in the waste drum.

Prerequisites:

  • Perform in a certified Chemical Fume Hood.[1]

  • Inert atmosphere (Nitrogen/Argon) recommended.[1]

  • PPE: Splash goggles, nitrile gloves (double-gloved), flame-resistant lab coat.

Protocol:

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath to control exothermic potential.

  • Dilution: Dilute the mixture with an equal volume of an inert solvent (e.g., THF or Ethyl Acetate) to act as a heat sink.

  • Quenching (The "Soft" Kill):

    • Slowly add Isopropanol or Methanol to the stirred mixture.

    • Observation: Watch for bubbling or temperature spikes. Stop addition if temp rises >5 °C.

  • Protonation (The "Hard" Stop):

    • Once the alcohol addition shows no reaction, slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) .

    • Mechanism:[4][5][6][7] This buffers the solution and ensures the acetylide anion is fully protonated back to the neutral alkyne, which is stable in solution.

    • Ratio: Use approx. 10 mL of sat. NH₄Cl per gram of substrate.

  • Final Waste Transfer:

    • Allow the mixture to warm to room temperature.

    • Transfer to a waste container labeled "Quenched Organic Waste - Contains Solvents & Pyridine Derivatives."

    • pH Check: Verify pH is neutral to slightly acidic (pH 5-7).

Part 5: Waste Segregation & Compatibility Matrix

Use this matrix to determine storage compatibility before EHS pickup.

Waste Stream Compatibility Action
Halogenated Solvents Compatible Can be co-packed if no metals are present.
Aqueous Basic Waste INCOMPATIBLE DANGER: High risk of deprotonation and acetylide formation.[1]
Metal Salts (Cu, Ag) INCOMPATIBLE EXPLOSION HAZARD: Strict isolation required.
Oxidizers (Peroxides) INCOMPATIBLE Risk of oxidative cleavage or ignition.

Part 6: Visual Workflow (Decision Tree)

The following diagram outlines the logical flow for determining the correct disposal path.

DisposalWorkflow Start Start: 2-Ethynyl-isonicotinic Acid Waste StateCheck What is the physical state? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solution Reaction Mixture / Solution StateCheck->Solution OrigContainer Is original container intact? Solid->OrigContainer QuenchNeeded Does it contain active reagents? Solution->QuenchNeeded DoubleBag Double bag in polyethylene. Place in HDPE jar. OrigContainer->DoubleBag No LabelSolid Label: 'Terminal Alkyne - NO METALS' OrigContainer->LabelSolid Yes DoubleBag->LabelSolid CoolDilute 1. Cool to 0°C 2. Dilute with THF QuenchNeeded->CoolDilute Yes CheckMetals Are Heavy Metals (Cu, Ag, Hg) present? QuenchNeeded->CheckMetals No (Stable Solution) AddAlcohol 3. Add Isopropanol (Quench) CoolDilute->AddAlcohol AddNH4Cl 4. Add Sat. NH4Cl (Protonate) AddAlcohol->AddNH4Cl AddNH4Cl->CheckMetals SeparateStream SEGREGATE IMMEDIATELY Do not mix with other organic waste. CheckMetals->SeparateStream Yes GeneralOrganic Dispose as General Organic Waste CheckMetals->GeneralOrganic No

Figure 1: Decision logic for the safe disposal of 2-Ethynyl-isonicotinic acid, distinguishing between pure solids and reaction mixtures.

Part 7: Emergency Procedures

Spill Cleanup (Solid):

  • Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95/P100 respirator, goggles, and gloves.

  • Containment: Cover spill with wet paper towels (water or ethanol) to prevent dust dispersion.

  • Collection: Scoop material using plastic scoops (never metal) into a wide-mouth plastic jar.

  • Clean: Wipe area with soap and water.[8]

Spill Cleanup (Solution):

  • Absorb: Use vermiculite or sand. Do not use clay-based absorbents if the solution is strongly basic.

  • Collect: Sweep into a plastic pail.

  • Label: "Hazardous Waste - Flammable/Irritant."

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[9] National Academies Press. Retrieved from [Link]

  • University of Otago. (2023). Laboratory Chemical Waste Disposal Guidelines.[8][9][10][11][12][13] Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 2-Ethynylpyridine.[14] National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Ethynyl-isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Ethynyl-isonicotinic acid (also known as 2-Ethynylpyridine-4-carboxylic acid) is a bifunctional scaffold frequently employed in "Click Chemistry" (CuAAC) and drug discovery. Its handling requires a nuanced approach because it combines the corrosive/irritant properties of carboxylic acids with the specific reactivity profile of terminal alkynes.

While standard Safety Data Sheets (SDS) often classify this as a generic Irritant (H315/H319/H335), operational experience dictates a higher standard of care due to two specific factors:

  • Fine Particulate Nature: As a solid acid, it generates electrostatic dust that is highly irritating to mucous membranes.

  • Metal Sensitivity: The terminal alkyne moiety presents a latent risk of forming explosive acetylides if exposed to active metals (Copper, Silver) under basic conditions without proper ligation.

Hazard Architecture: Deconstructing the Molecule

To understand the PPE requirements, we must analyze the molecule's functional components rather than just its GHS label.

ComponentHazard CharacteristicOperational Implication
Pyridine Ring Basic nitrogen; potential skin permeator.Glove Selection: Nitrile offers good splash protection, but breakthrough can occur.[1] Change immediately upon contamination.[1][2]
Carboxylic Acid Corrosive/Irritant (pH < 4 in solution).Eye/Resp Protection: Dust is the primary vector. Inhalation causes immediate upper respiratory tract irritation.
Terminal Alkyne Reactive center; Acetylide formation.Material Incompatibility: Avoid using metal spatulas or storage containers made of copper, brass, or silver.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Synthesis Scale (10mg – 10g) . For bulk manufacturing, positive pressure suits may be required.

Protection ZoneRecommended EquipmentSenior Scientist Rationale
Respiratory Primary: Fume Hood (Face velocity 80-100 fpm).Secondary: N95/P100 Respirator (if outside hood).The solid powder is often electrostatically charged. A fume hood is non-negotiable for weighing to prevent "dust clouds" from settling on bench surfaces.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-6 mil)Pyridine derivatives can permeate thin nitrile. Double gloving creates a "time buffer" to remove the outer glove safely after a splash without skin contact.
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient for fine acidic powders. Goggles seal the eye environment against airborne dust that bypasses side-shields.
Body Lab Coat (Cotton/Poly blend) + Chemical Apron (if handling >5g)Synthetic lab coats can build static charge, exacerbating powder scattering. Cotton is preferred.

Operational Workflow: Step-by-Step

Phase A: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the dry solid.

  • Static Neutralization:

    • Protocol: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder.

    • Why: Dry carboxylic acids are prone to static cling. Without neutralization, the powder may "jump" onto your gloves or the balance pan, creating invisible contamination.

  • Spatula Selection:

    • Protocol: Use ceramic, glass, or high-grade stainless steel (316) spatulas only.

    • Why: Avoids trace metal contamination that could catalyze premature alkyne polymerization or acetylide formation.

  • The "Wet" Transfer:

    • Protocol: Do not dump the solid into a stirring solvent. Instead, add the solid to the flask first, then gently stream the solvent down the side of the flask.

    • Why: Prevents the "puff" of aerosolized powder that occurs when solids hit a liquid surface.

Phase B: Reaction Setup
  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon. While the acid is stable, the alkyne benefits from oxygen exclusion to prevent oxidative homocoupling (Glaser coupling).

  • Temperature Control: If reacting with bases (e.g., for deprotonation), chill the vessel to 0°C. The neutralization exotherm can vaporize the solvent, carrying the irritant compound into the hood atmosphere.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating the physical state and quantity variables.

SafetyLogic Start Start: Handling 2-Ethynyl-isonicotinic Acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution In Solution StateCheck->Solution Reaction DustRisk Risk: Inhalation/Static Dust Action: Ionizer + Fume Hood Solid->DustRisk SplashRisk Risk: Skin Permeation Action: Double Nitrile Gloves Solution->SplashRisk MetalCheck Equipment Check: Is Copper/Brass present? DustRisk->MetalCheck SplashRisk->MetalCheck Unsafe STOP: Explosion Risk (Acetylide Formation) MetalCheck->Unsafe Yes Safe Proceed with Synthesis MetalCheck->Safe No (Glass/Ceramic/SS)

Figure 1: Operational decision tree highlighting the critical divergence points for dust control and material compatibility.

Emergency & Disposal Protocols

Spill Management
  • Solid Spill: Do NOT sweep. Sweeping generates dust.

    • Protocol: Cover with a wet paper towel (water or PEG-400) to dampen the powder, then wipe up. Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or sand. Do not use paper towels alone if the solvent is flammable.

Waste Disposal[3][4][5][6]
  • Segregation: This compound must be segregated from Oxidizers (risk of reaction with alkyne) and Strong Bases (exothermic neutralization).

  • Labeling: Clearly label the waste container as "Organic Acid – Pyridine Derivative."

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal cans.

First Aid (Self-Validating)
  • Eye Contact: Flush for 15 minutes. Validation: If the gritty sensation persists after 5 minutes, you likely have trapped particulate under the eyelid—seek medical attention immediately.

  • Skin Contact: Wash with soap and water.[3][4][5][6] Validation: Pyridine odors are persistent. If you still smell the "musty/sweet" odor of the pyridine ring after washing, the compound may have permeated; wash again and discard the clothing.

References

  • Fisher Scientific. (2025).[7] Safety Data Sheet: 2-Ethynylpyridine. Retrieved from

    • Note: Used as a proxy for the pyridine-alkyne core hazards.
  • Jubilant Ingrevia. (2024).[6] Safety Data Sheet: 2,3-Pyridine dicarboxylic acid. Retrieved from

    • Note: Used as a proxy for the pyridine-carboxylic acid moiety hazards.
  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkynes. Retrieved from

    • Note: Reference for alkyne reactivity and metal sensitivity.
  • Yale University. (n.d.). Nitrile Glove Chemical Resistance Guide. Retrieved from

    • Note: Source for nitrile breakthrough times regarding organic acids and bases.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.